Bms753
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPBWUZXBYJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215307-86-1 | |
| Record name | 215307-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BMS-754807: A Technical Guide to Its Mechanism of Action as a Dual IGF-1R/InsR Inhibitor
Abstract
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the tyrosine kinase activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1][2] By competitively binding to the ATP-binding site within the kinase domain, BMS-754807 effectively blocks receptor autophosphorylation and subsequent activation of critical downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/MAPK cascades.[1][3] This disruption of pro-survival and proliferative signaling induces cell cycle arrest and apoptosis in a broad range of cancer cell lines.[4] This technical guide provides an in-depth analysis of the molecular mechanism of BMS-754807, details its potency and selectivity, presents validated experimental protocols for its characterization, and discusses mechanisms of resistance, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The IGF-1R/InsR Axis in Oncology
The Insulin-like Growth Factor (IGF) signaling axis, encompassing ligands (IGF-1, IGF-2, insulin), receptors (IGF-1R, InsR, and hybrid receptors), and binding proteins, is a critical regulator of normal cellular growth, differentiation, and metabolism.[1] However, its dysregulation is a hallmark of many malignancies. Overexpression of IGF-1R is frequently observed in various cancers, where it drives tumorigenesis, metastasis, and resistance to therapy.[1][5]
The structural and functional homology between IGF-1R and InsR leads to significant signaling cross-talk.[1] This redundancy poses a challenge for targeted therapies, as inhibiting IGF-1R alone can lead to compensatory signaling through InsR, mitigating therapeutic efficacy.[1][3] Therefore, dual inhibitors that concurrently block both IGF-1R and InsR, such as BMS-754807, represent a more robust strategy to abrogate this oncogenic signaling network.[1][6]
BMS-754807: Profile of a Potent Dual Inhibitor
BMS-754807 (N-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1][7][8]triazin-2-yl)-1-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide) is a pyrrolotriazine-based compound identified as a highly potent and reversible inhibitor of the IGF-1R/InsR family of kinases.[1][4]
Primary Molecular Targets and Potency
The primary mechanism of BMS-754807 is its function as an ATP-competitive inhibitor.[9] It binds to the kinase domain of IGF-1R and InsR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.[1][10] This action blocks the initial autophosphorylation step required for receptor activation.[11]
BMS-754807 exhibits nanomolar potency against its primary targets in cell-free kinase assays.[7][12] Its inhibitory activity extends to cellular models, where it effectively suppresses receptor phosphorylation and downstream signaling at low nanomolar concentrations.[7]
Kinase Selectivity and Potency
While highly potent against IGF-1R and InsR, BMS-754807 also demonstrates activity against a limited number of other kinases, which should be considered during experimental design. Its selectivity has been profiled against large kinase panels.
Table 1: In Vitro Kinase Inhibitory Profile of BMS-754807
| Kinase Target | IC50 (nM) | Source |
|---|---|---|
| IGF-1R | 1.8 | [7][12] |
| InsR | 1.7 | [7][12] |
| MET | 6 | [12] |
| TrkA | 7 | [12] |
| TrkB | 4 | [12] |
| Aurora A | 9 | [12] |
| Aurora B | 25 | [12] |
| RON | 44 |[12] |
IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% in biochemical assays.
Core Mechanism of Action: Interruption of Downstream Signaling
The therapeutic effect of BMS-754807 is a direct consequence of its ability to shut down the key signaling pathways downstream of IGF-1R and InsR activation. Upon ligand binding, these receptors normally recruit and phosphorylate substrate adaptors like Insulin Receptor Substrate (IRS) proteins, which then act as docking sites to initiate two major signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/MAPK pathway.[3][11]
Attenuation of the PI3K/AKT/mTOR & Ras/MAPK Pathways
By preventing the initial IGF-1R/InsR phosphorylation, BMS-754807 blocks the recruitment and activation of PI3K (Phosphoinositide 3-kinase).[1] This prevents the conversion of PIP2 to PIP3 and subsequent activation of AKT. The inhibition of AKT, a central node in cell survival signaling, leads to decreased phosphorylation of its downstream effectors, including mTOR, which ultimately results in reduced protein synthesis and cell growth.[13]
Simultaneously, the lack of IRS phosphorylation prevents the recruitment of Grb2/SOS complexes, thereby inhibiting Ras activation and the subsequent phosphorylation cascade of the MAPK pathway (Raf-MEK-ERK).[3] Inhibition of the ERK pathway is crucial for blocking mitogenic signals and inducing cell cycle arrest.[13]
Cellular Consequences
The dual blockade of these pro-survival and pro-proliferative pathways by BMS-754807 culminates in potent anti-tumor effects in vitro and in vivo.[4] The primary cellular outcomes include:
-
Induction of Apoptosis: The inhibition of the AKT survival pathway leads to the activation of pro-apoptotic proteins. BMS-754807 has been shown to increase the cleavage of Caspase-3 and PARP (Poly ADP-ribose polymerase), which are biochemical markers of apoptosis.[1][8]
-
Cell Cycle Arrest: By inhibiting ERK and other cell cycle regulators downstream of AKT, the compound prevents cells from progressing through the cell cycle, leading to an accumulation of cells in the G1 phase.[13]
-
Inhibition of Proliferation: The combined effects on apoptosis and cell cycle arrest result in a potent anti-proliferative effect across a wide array of cancer cell lines.[7][10]
Experimental Validation: Protocols and Methodologies
To characterize the mechanism of action of BMS-754807, a series of well-established cellular and biochemical assays are required. These protocols serve to validate target engagement, downstream pathway modulation, and the ultimate phenotypic effect on cancer cells.
Protocol: Assessing Target Engagement via Western Blot
Objective: To provide a robust, self-validating method to confirm that BMS-754807 inhibits the phosphorylation of IGF-1R/InsR and key downstream effectors (p-AKT, p-ERK) in a cellular context. The causality is established by observing a dose-dependent decrease in phosphorylation of the target and its substrates upon drug treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, Rh41) and grow to 70-80% confluency. Serum-starve cells for 16-24 hours to reduce basal signaling.[14]
-
Inhibitor Pre-treatment: Treat cells with a dose range of BMS-754807 (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Ligand Stimulation: Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[15]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the dose-dependent effect of BMS-754807.[16]
Protocol: Quantifying Cellular Response via Cell Viability Assay
Objective: To measure the functional consequence of target inhibition by quantifying the anti-proliferative effects of BMS-754807. This protocol validates the mechanistic link between pathway inhibition and a phenotypic outcome (decreased cell viability), allowing for the determination of a key pharmacological parameter, the IC50 value.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of BMS-754807 in culture medium. Replace the medium in the wells with the compound dilutions, including vehicle-only controls.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (typically 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[10]
-
Reagent Addition: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Incubation with Reagent: Incubate the plate for 1-4 hours, allowing for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance of each well using a 96-well plate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the log concentration of BMS-754807.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7]
-
Considerations in Drug Development
Mechanisms of Acquired Resistance
A critical aspect of targeted therapy development is understanding potential mechanisms of resistance. For BMS-754807, studies have shown that cancer cells can develop resistance by activating alternative signaling pathways to bypass the IGF-1R/InsR blockade. One identified mechanism is the amplification and overexpression of Platelet-Derived Growth Factor Receptor α (PDGFRα).[19][20] In rhabdomyosarcoma models resistant to BMS-754807, the cells became dependent on PDGFRα signaling for survival, and combining BMS-754807 with a PDGFRα inhibitor restored sensitivity.[19][21] This highlights the importance of monitoring for the activation of bypass tracks in a clinical setting.
Clinical Context
BMS-754807 has been evaluated in several Phase I and II clinical trials for various solid tumors.[1][22] While demonstrating target engagement and some clinical activity, development has been challenged by factors such as on-target toxicities (e.g., hyperglycemia due to InsR inhibition) and the emergence of resistance.[9][22] The insights gained underscore the need for predictive biomarkers to select patient populations most likely to benefit and for the rational design of combination therapies to overcome resistance.[2][3]
Conclusion
BMS-754807 is a well-characterized, potent dual inhibitor of the IGF-1R and InsR tyrosine kinases. Its mechanism of action is centered on the ATP-competitive blockade of receptor autophosphorylation, leading to the comprehensive shutdown of downstream PI3K/AKT and MAPK signaling pathways. This targeted inhibition results in robust anti-proliferative and pro-apoptotic effects in a wide range of cancer models. The technical protocols and mechanistic insights provided herein offer a foundational guide for researchers utilizing BMS-754807 as a tool to investigate IGF/insulin signaling or as a benchmark for the development of next-generation inhibitors.
References
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. (2012). Pediatric Blood & Cancer. National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. (2010). Cancer Research. PubMed. Retrieved January 4, 2026, from [Link]
-
Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1][7][8]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. (2009). Journal of Medicinal Chemistry. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. (2010). Cancer Research. AACR Journals. Retrieved January 4, 2026, from [Link]
-
Definition of IGF-1R antagonist BMS-754807. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020). International Journal of Molecular Sciences. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (2009). Molecular Cancer Therapeutics. PubMed. Retrieved January 4, 2026, from [Link]
-
Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. (2009). Molecular Cancer Therapeutics. AACR Journals. Retrieved January 4, 2026, from [Link]
-
Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807. (2010). Endocrinology. PubMed. Retrieved January 4, 2026, from [Link]
-
Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. (2009). Proceedings of the American Association for Cancer Research. Retrieved January 4, 2026, from [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. (2011). Cancer Research. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. (2011). Journal of Clinical Oncology. ASCO Publications. Retrieved January 4, 2026, from [Link]
-
How to detect IGF-1R phosphorylation by western blot? (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Insulin Receptor (IR) Pathway Hyperactivity in IGF-IR Null Cells and Suppression of Downstream Growth Signaling Using the Dual IGF-IR/IR Inhibitor, BMS-754807. (2010). Endocrinology. Oxford Academic. Retrieved January 4, 2026, from [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020). MDPI. Retrieved January 4, 2026, from [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. (2012). Recent Patents on Anti-Cancer Drug Discovery. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes. (2017). The Journal of Clinical Endocrinology & Metabolism. Oxford Academic. Retrieved January 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS-754807 | IGF1R/InsR inhibitor | Probechem Biochemicals [probechem.com]
- 9. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. IGF-I Receptor beta (111A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
The Discovery and Synthesis of BMS-754807: A Pyrrolotriazine-Based Dual IGF-1R/Insulin Receptor Inhibitor
Introduction: Targeting the IGF-1R/Insulin Receptor Axis in Oncology
The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) are critical transmembrane receptor tyrosine kinases that play a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R/IR signaling pathway is a well-documented driver in the pathogenesis and progression of a wide array of human cancers, including mesenchymal, epithelial, and hematopoietic malignancies.[1][3][4] This has rendered the IGF-1R/IR axis a compelling target for therapeutic intervention in oncology. BMS-754807 emerged from this pursuit as a potent, orally bioavailable, small-molecule inhibitor designed to dually target IGF-1R and IR.[1][5][6]
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of BMS-754807, tailored for researchers, scientists, and drug development professionals.
Part 1: The Discovery of BMS-754807 – A Journey in Kinase Inhibition
The discovery of BMS-754807 was the culmination of a dedicated drug discovery program at the Bristol-Myers Squibb Pharmaceutical Research Institute.[1][7] The primary objective was to identify a small-molecule, ATP-competitive inhibitor of the IGF-1R kinase with a pharmacological and pharmacokinetic profile suitable for clinical development.
The lead optimization process centered on a pyrrolo[2,1-f][1][5][8]triazine scaffold.[7][9] Through systematic structure-activity relationship (SAR) studies, researchers fine-tuned the substitutions at the 2 and 4 positions of the pyrrolotriazine core to achieve optimal potency, selectivity, and drug-like properties.[9] A key finding was that the introduction of a 6-fluoro-3-pyridyl group provided a significant enhancement in the overall profile of the molecule, leading to the identification of BMS-754807.[9] This compound demonstrated a superior balance of high potency against IGF-1R, excellent cellular activity, and a favorable selectivity profile against a panel of other kinases.[9]
Part 2: The Chemical Synthesis of BMS-754807
The synthesis of BMS-754807 has been reported in the scientific literature, with a convergent approach being a common strategy. The following protocol is a representative synthesis based on published methods.[6]
Synthetic Pathway Overview
The synthesis commences from the commercially available 2,4-dichloropyrrolo[2,1-f][1][5][8]triazine, which undergoes sequential nucleophilic aromatic substitution reactions to introduce the side chains at the C4 and C2 positions.
Caption: Synthetic route for BMS-754807.
Detailed Experimental Protocol
Step 1: Synthesis of the C4-aminated Pyrrolotriazine Intermediate
-
To a solution of 2,4-dichloropyrrolo[2,1-f][1][5][8]triazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add (5-cyclopropyl-1H-pyrazol-3-yl)amine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-aminated intermediate.
Step 2: Synthesis of BMS-754807
-
To a solution of the C4-aminated intermediate in a suitable aprotic solvent (e.g., dimethyl sulfoxide), add (S)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide and a strong base (e.g., potassium tert-butoxide).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution at the C2 position. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via preparative HPLC or crystallization to yield BMS-754807 as a solid.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |
| 1 | 2,4-Dichloropyrrolo[2,1-f][1][5][8]triazine | (5-cyclopropyl-1H-pyrazol-3-yl)amine, DIPEA | DMF | Heating | C4-aminated intermediate |
| 2 | C4-aminated intermediate | (S)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide, KOtBu | DMSO | Heating | BMS-754807 |
Part 3: Mechanism of Action – Dual Inhibition of a Critical Signaling Cascade
BMS-754807 functions as a potent and reversible, ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and the insulin receptor.[1][8][10] Its high affinity for these receptors, with an IC50 of 1.8 nM for IGF-1R and 1.7 nM for IR, allows for effective blockade of their signaling cascades.[8][10]
Upon binding of their respective ligands (IGF-1, IGF-2, or insulin), IGF-1R and IR undergo autophosphorylation, which in turn activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for promoting cell survival and proliferation. BMS-754807, by occupying the ATP-binding pocket of the kinase domain, prevents this initial autophosphorylation event.[1] This leads to a cascade of inhibitory effects, including the diminished phosphorylation of downstream signaling proteins such as AKT.[1][10] The ultimate consequence of this signaling blockade is the induction of apoptosis and a halt in cell proliferation in cancer cells that are dependent on the IGF-1R/IR axis.[1][3][5]
Caption: BMS-754807 inhibits the IGF-1R/IR signaling pathway.
While highly potent against IGF-1R and IR, BMS-754807 also exhibits activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, albeit at slightly higher concentrations.[8][10] This broader kinase profile may contribute to its overall antitumor activity.
Part 4: Preclinical and Clinical Evaluation
BMS-754807 has undergone extensive preclinical testing and has been evaluated in several clinical trials.
Preclinical Activity
In vitro, BMS-754807 has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[1][4][10] In vivo studies using xenograft models have shown that oral administration of BMS-754807 leads to significant tumor growth inhibition.[1][4][10] Furthermore, synergistic antitumor effects have been observed when BMS-754807 is combined with various standard-of-care agents, such as chemotherapy and other targeted therapies.[4][5][11]
Table 2: Summary of Preclinical and Clinical Data for BMS-754807
| Parameter | Finding | Reference(s) |
| In Vitro Potency | IC50 values of 1.8 nM for IGF-1R and 1.7 nM for IR. | [8][10] |
| Cellular Activity | Inhibits proliferation of a wide range of cancer cell lines with IC50 values in the low nanomolar to micromolar range. | [4][10][12] |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in various xenograft models as a single agent. | [1][4][10] |
| Combination Therapy | Shows synergistic effects when combined with agents like gemcitabine, letrozole, and tamoxifen. | [5][11] |
| Clinical Trials | Has been evaluated in Phase I and II clinical trials for various solid tumors and breast cancer. | [1][13][14] |
Clinical Development
BMS-754807 has advanced into Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[1][12][14] These trials have explored its use as both a monotherapy and in combination with other anticancer agents.[11][13] While the development of some IGF-1R inhibitors has faced challenges, the dual targeting of both IGF-1R and IR by BMS-754807 was hypothesized to potentially overcome some of the resistance mechanisms observed with more selective agents.[1][11]
Conclusion
BMS-754807 stands as a significant achievement in the field of kinase inhibitor drug discovery. Its rational design, based on a deep understanding of the IGF-1R/IR signaling axis, has yielded a potent dual inhibitor with promising preclinical activity. The synthetic route to BMS-754807 is well-defined, allowing for its production and further investigation. While its clinical journey is ongoing, the story of BMS-754807 provides valuable insights for the continued development of targeted therapies in oncology.
References
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Available at: [Link]
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. Available at: [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. Available at: [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. NIH. Available at: [Link]
-
Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1][5][8]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R. ScienceDirect. Available at: [Link]
-
Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1][5][8]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. PubMed. Available at: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. Available at: [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology - ASCO Publications. Available at: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Journals. Available at: [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. Available at: [Link]
-
BMS-754807 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
BMS-754807: A Technical Guide to a Dual IGF-1R/IR Inhibitor for Preclinical Research
Abstract
This technical guide provides an in-depth overview of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of BMS-754807, its chemical properties, and its application in preclinical cancer research. We will explore the critical roles of the IGF-1R and IR signaling pathways in cancer progression and the scientific rationale for their dual inhibition. Furthermore, this guide offers detailed, field-proven protocols for evaluating the efficacy of BMS-754807 in both in vitro and in vivo models, complete with insights into experimental design and data interpretation.
Introduction: The Rationale for Dual IGF-1R/IR Inhibition in Oncology
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival.[3][4] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][5] The key mediators of this pathway are the IGF-1 receptor (IGF-1R) and the highly homologous insulin receptor (IR), both belonging to the receptor tyrosine kinase (RTK) superfamily.
Upon ligand binding (IGF-1, IGF-2, or insulin), these receptors undergo a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) pathways.[3][6] These pathways are central to promoting cell cycle progression and inhibiting apoptosis (programmed cell death).[3]
Early therapeutic strategies focused on selectively targeting IGF-1R. However, clinical trials with IGF-1R-specific monoclonal antibodies yielded disappointing results.[5] A key mechanism of resistance emerged: compensatory signaling through the IR.[4][5] The structural and functional similarities between IGF-1R and IR, including the formation of hybrid receptors, allow cancer cells to bypass the blockade of one receptor by utilizing the other.[5] This understanding underscored the need for therapeutic agents that could simultaneously inhibit both IGF-1R and IR.
BMS-754807 was developed to address this challenge. It is an orally bioavailable, ATP-competitive inhibitor that potently and reversibly blocks the kinase activity of both IGF-1R and IR.[7][8][9] This dual-targeting approach aims to provide a more comprehensive and durable inhibition of the IGF signaling network, thereby mitigating the primary mechanism of resistance to single-agent IGF-1R blockade.
Chemical and Physical Properties of BMS-754807
A thorough understanding of the physicochemical properties of BMS-754807 is essential for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][10][8]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide | [11][12] |
| Molecular Formula | C23H24FN9O | [11][12] |
| Molecular Weight | 461.49 g/mol | [10][11] |
| CAS Number | 1001350-96-4 | [11] |
| Appearance | Solid powder | [11] |
| Purity | >98% (commercially available) | [11] |
| Solubility | Soluble in DMSO | [13] |
Structure of BMS-754807:
Caption: 2D chemical structure of BMS-754807.
Mechanism of Action: Dual Inhibition of IGF-1R and IR Signaling
BMS-754807 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket within the kinase domains of both IGF-1R and IR.[8] This prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades.
Caption: BMS-754807 inhibits IGF-1R/IR signaling pathways.
The inhibition of these pathways by BMS-754807 leads to a reduction in cell proliferation and an induction of apoptosis in a broad range of human tumor cell lines.[10][1]
In Vitro Evaluation of BMS-754807: Experimental Protocols
Kinase Inhibition Assay
Scientific Rationale: The initial characterization of a kinase inhibitor involves determining its potency and selectivity against its target enzymes in a cell-free system. This biochemical assay quantifies the ability of BMS-754807 to inhibit the phosphorylation of a substrate by recombinant IGF-1R and IR.
Protocol:
-
Reagents and Materials:
-
Recombinant human IGF-1R and IR kinase domains
-
Kinase assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT)[13]
-
Synthetic peptide substrate (e.g., KKSRGDYMTMQIG)[13]
-
ATP (at a concentration close to the Km for each kinase)
-
BMS-754807 stock solution (in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of BMS-754807 in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and BMS-754807 (or vehicle control) to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).[13]
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of BMS-754807.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[13]
-
Data Interpretation: The IC50 value represents the concentration of BMS-754807 required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.[14] It is crucial to report the ATP concentration used in the assay, as IC50 values for ATP-competitive inhibitors are dependent on this parameter.[15]
Cell Viability and Proliferation Assays (MTT/WST-1)
Scientific Rationale: To assess the cytostatic or cytotoxic effects of BMS-754807 on cancer cells, cell viability and proliferation assays are performed. The MTT and WST-1 assays are colorimetric methods that measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol (MTT Assay):
-
Cell Culture and Seeding:
-
Culture cancer cell lines of interest in appropriate media.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of BMS-754807 in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of BMS-754807 or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assays
Scientific Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, specific markers of programmed cell death are analyzed. Key events in apoptosis include the activation of caspases and the cleavage of specific substrates like poly(ADP-ribose) polymerase (PARP).
Protocol:
-
Cell Treatment: Treat cells with BMS-754807 as described for the cell viability assay.
-
Assay Procedure:
-
Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[8]
-
Follow the manufacturer's protocol, which typically involves adding a single reagent that lyses the cells and contains a pro-luminescent or pro-fluorescent substrate for caspase-3 and -7.
-
Measure the luminescence or fluorescence using a plate reader.
-
Protocol:
-
Protein Extraction:
-
Treat cells with BMS-754807.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[9]
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation: An increase in the cleaved form of PARP is a hallmark of caspase-mediated apoptosis.[9]
Western Blot Analysis of Signaling Pathways
Scientific Rationale: To confirm that BMS-754807 inhibits the intended signaling pathways in a cellular context, Western blotting is used to measure the phosphorylation status of key downstream proteins like Akt and ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Serum-starve cells overnight.
-
Pre-treat with various concentrations of BMS-754807 for a specified time.
-
Stimulate with IGF-1 or insulin for a short period (e.g., 15-30 minutes).
-
Lyse the cells as described previously.
-
-
Western Blotting:
-
Perform Western blotting as described for PARP cleavage.
-
Use primary antibodies specific for the phosphorylated forms of IGF-1R/IR, Akt (Ser473 and Thr308), and ERK1/2 (Thr202/Tyr204), as well as antibodies for the total forms of these proteins as loading controls.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of these signaling proteins in the presence of BMS-754807 confirms its on-target activity in cells.
In Vivo Evaluation of BMS-754807: Xenograft Tumor Models
Scientific Rationale: To assess the anti-tumor efficacy of BMS-754807 in a more physiologically relevant setting, in vivo studies using human tumor xenograft models in immunocompromised mice are essential.[11][17]
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer BMS-754807 orally at a predetermined dose and schedule (e.g., daily).[1]
-
The control group receives the vehicle used to formulate BMS-754807.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Interpretation: The primary endpoint is typically tumor growth inhibition. Significant differences in tumor volume between the treated and control groups indicate in vivo efficacy.
Data Summary and Visualization
In Vitro Potency of BMS-754807
| Target/Assay | IC50 (nM) | Cell Line | Source |
| IGF-1R (cell-free) | 1.8 | - | |
| IR (cell-free) | 1.7 | - | |
| Cell Proliferation | 7 | IGF-1R-Sal | [10] |
| Cell Proliferation | 5 | RH41 | [10] |
| IGF-1R Phosphorylation | 13 | IGF-1R-Sal | [10] |
| Akt Phosphorylation | 22 | IGF-1R-Sal | [10] |
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of BMS-754807.
Conclusion and Future Directions
BMS-754807 represents a rationally designed dual inhibitor of IGF-1R and IR, developed to overcome the limitations of single-agent IGF-1R targeting. The experimental protocols and data interpretation guidelines presented in this technical guide provide a robust framework for the preclinical evaluation of BMS-754807 and other kinase inhibitors. The synergistic potential of BMS-754807 with other anti-cancer agents, such as hormonal therapies and cytotoxic drugs, has been demonstrated and warrants further investigation.[1] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from dual IGF-1R/IR inhibition and to further elucidate the complex interplay between the IGF/insulin signaling network and other oncogenic pathways.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF1R Kinase Enzyme System Application Note [ireland.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. selleckchem.com [selleckchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
BMS-754807: Target Profile and Kinase Selectivity of a Dual IGF-1R/InsR Inhibitor
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of BMS-754807, a potent, reversible, and orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR). We will dissect its core mechanism of action, detail its primary target affinity, and present a thorough kinase selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the scientific rationale behind the experimental methodologies used to characterize such an inhibitor. We will explore detailed protocols for key assays and the functional consequences of its target engagement in preclinical models.
The Rationale for Targeting the IGF-1R/InsR Axis in Oncology
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, contributing to tumorigenesis and resistance to conventional therapies. The pathway is primarily activated by the binding of ligands (IGF-1 and IGF-2) to the IGF-1R, a receptor tyrosine kinase (RTK). This binding triggers a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.
This autophosphorylation creates docking sites for substrate adaptors, primarily the insulin receptor substrate (IRS) proteins, which in turn activate two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating gene expression related to proliferation and differentiation.
The insulin receptor (InsR) shares significant structural homology with IGF-1R and can also contribute to mitogenic signaling, particularly the InsR-A isoform, which is often overexpressed in cancer cells. Given the high degree of homology and the potential for signaling redundancy or "crosstalk" between IGF-1R and InsR, dual inhibition presents a compelling therapeutic strategy. Targeting IGF-1R alone with monoclonal antibodies has faced clinical challenges, potentially due to compensatory signaling through the InsR.[1] Therefore, a small molecule capable of inhibiting both kinases, such as BMS-754807, offers a more comprehensive blockade of this critical oncogenic axis.
BMS-754807: A Potent, Reversible Dual Kinase Inhibitor
BMS-754807 (1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][2][3][4]triazin-2-yl]-N-(6-fluoro-3-pyridinyl)-2-methyl-(2S)-2-pyrrolidinecarboxamide) is a pyrrolotriazine-based compound developed as a reversible, ATP-competitive inhibitor of the IGF-1R/InsR kinase family.[1][5] Its mechanism involves binding to the ATP-binding pocket within the kinase domain of the receptors, preventing the phosphorylation necessary for signal transduction. This blockade effectively shuts down the downstream PI3K/AKT and MAPK signaling pathways, leading to the inhibition of cell proliferation and, in many cases, the induction of apoptosis.[4][6]
Primary Target Profile: High-Affinity Inhibition of IGF-1R and InsR
The primary therapeutic targets of BMS-754807 are IGF-1R and InsR. Biochemical assays have demonstrated that it inhibits both kinases with high potency and near-equal affinity.
Table 1: Primary Target Inhibition Profile of BMS-754807
| Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| IGF-1R | Cell-Free Kinase Assay | IC₅₀: 1.8 nM | [2][4] |
| Cell-Free Kinase Assay | Kᵢ: <2 nM | [3] | |
| InsR | Cell-Free Kinase Assay | IC₅₀: 1.7 nM | [2][4] |
| | Cell-Free Kinase Assay | Kᵢ: <2 nM |[3] |
This potent, dual-inhibitory activity is fundamental to its design, intended to overcome the limitations of IGF-1R-specific agents. The functional consequence of this inhibition in cellular models is a marked decrease in the phosphorylation of IGF-1R and InsR, which subsequently suppresses the phosphorylation of downstream effectors like AKT and ERK (MAPK).[4][7]
Caption: IGF-1R/InsR signaling pathway and the inhibitory action of BMS-754807.
Kinase Selectivity Profile: Beyond the Primary Targets
While highly potent against IGF-1R and InsR, no kinase inhibitor is entirely specific. Understanding the broader selectivity profile is crucial for predicting potential polypharmacological effects (both beneficial and adverse). BMS-754807 has been screened against large panels of kinases, revealing activity against a limited number of other kinases, albeit at reduced potencies compared to its primary targets.[8][9]
Table 2: Kinase Selectivity Profile of BMS-754807
| Kinase Target | IC₅₀ (nM) | Kinase Family | Reference |
|---|---|---|---|
| InsR | 1.7 | Receptor Tyrosine Kinase | [2] |
| IGF-1R | 1.8 | Receptor Tyrosine Kinase | [2] |
| TrkB | 4 | Receptor Tyrosine Kinase | [2] |
| MET | 6 | Receptor Tyrosine Kinase | [2] |
| TrkA | 7 | Receptor Tyrosine Kinase | [2] |
| Aurora A | 9 | Serine/Threonine Kinase | [2] |
| Aurora B | 25 | Serine/Threonine Kinase | [2] |
| RON | 44 | Receptor Tyrosine Kinase | [2] |
| Flt-3 | 170 | Receptor Tyrosine Kinase | [10] |
| Lck | 1218 | Non-receptor Tyrosine Kinase |[10] |
The data indicates that BMS-754807 has notable activity against other RTKs like TrkA, TrkB, and MET, as well as the Aurora kinases involved in cell cycle regulation. This profile suggests that some of its observed anti-cancer effects could be due to the modulation of these secondary targets.[9] Conversely, it shows minimal activity against many other kinases, such as Lck and Flt-3.[4][10] This "off-target" profile is a critical consideration during clinical development for interpreting efficacy and toxicity signals.
Methodologies for Characterization
Validating the target profile and selectivity of a kinase inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays.
Experimental Protocol: Biochemical Kinase Inhibition Assay (IGF-1R)
This protocol describes a representative in vitro assay to determine the IC₅₀ value of BMS-754807 against recombinant human IGF-1R. The principle is to measure the enzyme's ability to phosphorylate a synthetic substrate in the presence of varying concentrations of the inhibitor.
Rationale: A cell-free biochemical assay provides the most direct measurement of an inhibitor's interaction with its purified target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, competing intracellular ATP). This is the gold standard for determining intrinsic potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 100 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij-35, and 4 mM DTT. The divalent cation (Mg²⁺) is a critical cofactor for kinase activity.
-
Enzyme Dilution: Dilute recombinant human IGF-1R kinase domain to a working concentration in assay buffer. The final concentration should be determined empirically to ensure the reaction is linear over the assay time course.
-
Substrate/ATP Mix: Prepare a solution containing a synthetic peptide substrate (e.g., KKSRGDYMTMQIG) and ATP.[4] The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.
-
Compound Dilution: Perform a serial dilution of BMS-754807 in 100% DMSO, followed by a further dilution in assay buffer to create a range of test concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the serially diluted BMS-754807 or DMSO vehicle (for control wells) to the appropriate wells.
-
Add 15 µL of the diluted IGF-1R enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
-
Reaction & Detection:
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions.
-
Quantify the amount of phosphorylated substrate. This is commonly done using technologies like HTRF®, AlphaScreen®, or mobility shift assays, which use specific antibodies to detect the phosphorylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each BMS-754807 concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol: Cellular Proliferation Assay (WST-1/MTT)
This assay measures the metabolic activity of a cell population as an indicator of cell viability and proliferation, assessing the functional consequence of kinase inhibition.
Rationale: While a biochemical assay measures potency against the target, a cell-based assay confirms that the compound can enter the cell, engage its target in a complex milieu, and elicit a biological response. It provides a measure of cellular potency (EC₅₀).
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., Rh41 rhabdomyosarcoma cells, known to be sensitive) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of BMS-754807 for a specified duration (typically 72 hours) to allow for effects on cell division.[12]
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., WST-1 or MTT) to each well and incubate for 1-4 hours.
-
Detection: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product. The absorbance of this product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to vehicle-treated controls and determine the EC₅₀ value as described above.
Workflow: Kinase Selectivity Profiling
Characterizing an inhibitor against a broad panel of kinases is essential for understanding its specificity. This is typically performed by specialized vendors or with in-house platforms.
Rationale: A broad selectivity screen provides a comprehensive view of a compound's activity across the kinome. It is critical for identifying potential off-targets that could lead to unexpected toxicity or provide opportunities for drug repositioning.
Caption: A generalized workflow for kinase selectivity profiling of a small molecule inhibitor.
Functional Consequences and Therapeutic Potential
BMS-754807 has demonstrated broad anti-proliferative activity across numerous human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC₅₀ values ranging from 5 to 365 nM.[3][4] In vivo, this orally active compound has shown significant tumor growth inhibition in multiple xenograft models at doses as low as 6.25 mg/kg daily.[3][13]
Furthermore, preclinical studies have highlighted its potential for synergistic activity when combined with other anticancer agents, including cytotoxic chemotherapy (e.g., docetaxel), hormonal therapies (e.g., letrozole, tamoxifen), and other targeted agents (e.g., cetuximab).[3][7][14] This suggests that by blocking a key survival pathway, BMS-754807 can lower the threshold for apoptosis induced by other treatments. Despite this promising preclinical profile, the agent's clinical development was discontinued.[15]
Conclusion
BMS-754807 is a well-characterized small molecule inhibitor with a distinct target profile. Its high and equivalent potency against the homologous IGF-1R and InsR kinases represents a rational drug design approach to comprehensively block the IGF signaling axis in cancer. Its kinase selectivity profile reveals activity against a small number of additional kinases, which may contribute to its overall biological effects. The methodologies described herein—from direct biochemical assays to broad kinome screening—represent the standard for rigorously defining the activity and specificity of any kinase inhibitor in a drug discovery pipeline. This in-depth understanding is paramount for interpreting preclinical efficacy and guiding clinical strategy.
References
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Awasthi, N., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(11), 2729. [Link]
-
Martin, M., et al. (2014). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Clinical Cancer Research, 20(13), 3463-3474. [Link]
-
Awasthi, N., et al. (2012). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics, 11(12), 2644-2653. [Link]
-
Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 56(4), 595-603. [Link]
-
Patsnap Synapse. BMS-754807 - Drug Targets, Indications, Patents. [Link]
-
Carboni, J. M., et al. (2009). Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. Proceedings of the 100th Annual Meeting of the American Association for Cancer Research. [Link]
-
Robertson, J. F. R., et al. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology, 29(15_suppl), TPS121-TPS121. [Link]
-
Herrero-González, S., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(24), 9505. [Link]
-
Stauffer, F., et al. (2015). Inhibitor selectivity profiling. ResearchGate. [Link]
-
Gualberto, A., & Pollak, M. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Oncology, 3, 79. [Link]
-
Awasthi, N., et al. (2022). (PDF) Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. ResearchGate. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Publications. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 15. BMS-754807 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to BMS-754807: Mechanism and Application in the Inhibition of IGF-1R Signaling
Abstract: The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many malignancies, making the IGF-1 receptor (IGF-1R) a key therapeutic target in oncology.[1][2][3] This guide provides an in-depth technical overview of BMS-754807, a potent, orally available small-molecule inhibitor designed to target this pathway. We will dissect its dual-target mechanism of action, explore its effects on downstream signaling cascades, present its preclinical efficacy, and provide detailed protocols for its scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BMS-754807 as a tool and potential therapeutic agent.
The IGF-1R Signaling Axis: A Primer
The IGF signaling axis is a complex network comprising ligands (IGF-1, IGF-2), receptors (IGF-1R, Insulin Receptor - IR), and ligand-binding proteins.[3] Upon ligand binding, the IGF-1R, a receptor tyrosine kinase (RTK), undergoes autophosphorylation.[4] This activation initiates two principal downstream signaling cascades crucial for cell proliferation and survival:
-
The PI3K/Akt Pathway: Primarily responsible for cell survival and anti-apoptotic signals.
-
The Ras/Raf/MAPK Pathway: A key driver of mitogenesis and cell proliferation.[5]
Given its central role in promoting tumorigenesis and resistance to therapy, the inhibition of IGF-1R has become a significant strategy in cancer drug development.[1][3][6]
BMS-754807: A Dual-Target Kinase Inhibitor
BMS-754807 is a potent, reversible, and ATP-competitive small-molecule inhibitor that targets the kinase activity of the IGF-1R/IR family.[7][8][9] Its defining characteristic is its dual specificity, inhibiting both IGF-1R and the structurally similar Insulin Receptor (IR) with near-equal, nanomolar potency.[5][10][11]
Mechanism of Inhibition: BMS-754807 functions by competing with ATP for binding to the kinase domain of IGF-1R and IR. This direct competition prevents the receptor's autophosphorylation, the critical first step in signal transduction. By blocking this event, BMS-754807 effectively abrogates all downstream signaling.[8][9]
The Rationale for Dual IGF-1R/IR Inhibition: Targeting IGF-1R alone can lead to compensatory signaling through the IR, which can also be activated by IGF-2 and form heterodimers with IGF-1R.[2][7] This can create a rescue mechanism for cancer cells, potentially leading to treatment resistance. By simultaneously inhibiting both IGF-1R and IR, BMS-754807 closes this potential escape route, offering a more comprehensive blockade of the signaling axis.[7]
Impact on Downstream Signaling and Cellular Fate
The efficacy of BMS-754807 is demonstrated by its profound impact on the phosphorylation status of key downstream effector proteins.
-
Inhibition of the PI3K/Akt Pathway: Treatment with BMS-754807 leads to a marked decrease in the phosphorylation of Akt (p-Akt).[7][12][13] This suppression of the primary survival pathway shifts the cellular balance towards apoptosis. The induction of apoptosis is biochemically confirmed by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, two hallmark proteins of the apoptotic cascade.[7][12][14]
-
Inhibition of the Ras/Raf/MAPK Pathway: BMS-754807 also effectively inhibits the phosphorylation of MAPK (ERK), disrupting the mitogenic signals that drive cell division.[15]
Collectively, this dual pathway blockade results in potent anti-proliferative and pro-apoptotic effects in a wide array of cancer cell lines.[7][14]
Preclinical Efficacy: A Quantitative Summary
BMS-754807 has demonstrated broad anti-tumor activity in both in vitro and in vivo preclinical models.
Table 1: In Vitro Anti-proliferative Activity of BMS-754807
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGF-1R-Sal | - | 7 | [15] |
| Rh41 | Rhabdomyosarcoma | 5 | [15] |
| Geo | Colon | - | [15] |
| JJN3 | Multiple Myeloma | - | [15] |
| RD1 | Rhabdomyosarcoma | - | [15] |
| General Range | Various Tumor Types | 5 - 365 | [11][14] |
Note: IC50 is the concentration of drug required to inhibit cell proliferation by 50%.
Table 2: In Vivo Anti-tumor Activity of BMS-754807
| Xenograft Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Reference |
| IGF-1R-Sal | - | 6.25 | Complete TGI | [15] |
| Various Models | Epithelial, Mesenchymal, Hematopoietic | 6.25 and higher | 53% to 115% | [14][15] |
| EAC Xenograft | Esophageal Adenocarcinoma | - | 74.96% reduction in relative tumor volume | [7] |
Note: TGI of >100% indicates tumor regression.
Methodologies for Evaluating BMS-754807
To ensure scientific integrity, a combination of functional and mechanistic assays should be employed. The protocols described below represent a self-validating system where observed decreases in cell viability can be directly correlated with the inhibition of specific molecular targets.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of BMS-754807 in appropriate cell culture medium. Concentrations should span a wide range to determine the IC50 value (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of BMS-754807. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17] Mix thoroughly.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The "vehicle-only" control represents 100% viability. Results are expressed as a percentage of this control. A clear dose-dependent decrease in absorbance validates the anti-proliferative effect of the compound.
Protocol 2: Western Blot Analysis for Signaling Inhibition
This technique allows for the detection and semi-quantification of specific proteins to confirm the mechanism of action at the molecular level.
Causality: By separating proteins by size and using specific antibodies, we can visualize the phosphorylation status of key signaling molecules and the cleavage of apoptosis markers, directly demonstrating the effect of BMS-754807 on its intended targets.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with BMS-754807 at relevant concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 16 hours).[7] Include a vehicle-treated control.
-
Protein Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IGF-1R/IR, anti-p-Akt, anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C. Also, probe for total protein (total IGF-1R, total Akt) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Self-Validation: A decrease in the signal for phosphorylated proteins in BMS-754807-treated samples compared to the vehicle control, without a change in total protein levels, confirms specific inhibition of the signaling pathway. The loading control (e.g., β-actin) must be consistent across all lanes to validate that equal amounts of protein were loaded.
Conclusion and Future Perspectives
BMS-754807 is a well-characterized dual inhibitor of the IGF-1R/IR signaling axis with potent anti-proliferative and pro-apoptotic activity across a spectrum of cancers.[7][14] Its mechanism of action, centered on the ATP-competitive inhibition of the receptor's kinase domain, leads to the effective shutdown of downstream PI3K/Akt and MAPK signaling.[7][15] The robust preclinical data has supported its advancement into clinical trials.[14][18]
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from IGF-1R/IR inhibition.[1] Furthermore, the synergistic potential of BMS-754807 with other cytotoxic, hormonal, and targeted agents presents a promising avenue for developing powerful combination therapies to overcome treatment resistance.[12][14][19]
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ascopubs.org [ascopubs.org]
The Impact of BMS-754807 on Downstream AKT Signaling: A Technical Guide
This guide provides an in-depth technical examination of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR).[1][2][3][4] We will explore its mechanism of action and its consequential effects on the downstream AKT signaling pathway, a critical regulator of cell survival and proliferation.[5][6] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell signaling research.
Introduction: The IGF-1R/InsR Axis and the Central Role of AKT
The insulin-like growth factor (IGF) signaling pathway is a crucial network that governs normal physiological processes such as cell growth, proliferation, and metabolism.[7] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[7][8] The core components of this axis include the ligands (IGF-1 and IGF-2), their receptors (IGF-1R and InsR), and a family of IGF-binding proteins (IGFBPs) that modulate ligand bioavailability.[7][9][10]
Upon ligand binding, the IGF-1R and InsR, both receptor tyrosine kinases, undergo autophosphorylation, initiating a cascade of intracellular signaling events.[10][11] Two major downstream pathways are activated: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the mitogen-activated protein kinase (MAPK) pathway.[9][11][12] The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[5][6] AKT, also known as protein kinase B (PKB), is a serine/threonine kinase that acts as a critical node in this pathway.[13] Its activation, marked by phosphorylation at key residues (Threonine 308 and Serine 473), drives a multitude of cellular processes that promote tumorigenesis.[14][15]
BMS-754807 is a dual inhibitor that targets both IGF-1R and InsR, effectively blocking the initial activation of these critical signaling cascades.[1][2][16] This guide will specifically focus on the downstream consequences of this inhibition on AKT signaling.
Mechanism of Action of BMS-754807
BMS-754807 is an orally available, reversible, ATP-competitive inhibitor of the IGF-1R and InsR tyrosine kinases.[16][17] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation. This blockade at the apex of the signaling cascade has profound effects on downstream effectors.
The direct consequence of IGF-1R/InsR inhibition by BMS-754807 is a significant reduction in the phosphorylation of key downstream signaling molecules. Numerous studies have demonstrated that treatment with BMS-754807 leads to a dose-dependent decrease in the phosphorylation of IGF-1R and, critically, a subsequent decrease in the phosphorylation of AKT (p-AKT).[1][18][19][20] This inhibition of AKT activation is a key mechanism through which BMS-754807 exerts its anti-proliferative and pro-apoptotic effects.[18][19]
Below is a diagram illustrating the IGF-1R/AKT signaling pathway and the point of intervention by BMS-754807.
Figure 1: Simplified IGF-1R/AKT signaling pathway illustrating the inhibitory action of BMS-754807.
Cellular Consequences of AKT Signaling Inhibition by BMS-754807
The inhibition of AKT phosphorylation by BMS-754807 triggers a cascade of cellular events that are detrimental to cancer cell survival and growth.
Inhibition of Cell Proliferation
Activated AKT promotes cell cycle progression. By inhibiting AKT, BMS-754807 can induce cell cycle arrest, thereby halting cell proliferation.[16] Studies have shown that BMS-754807 effectively inhibits the growth of a broad range of human tumor cell lines, including those from mesenchymal, epithelial, and hematopoietic origins.[1][3][21] The anti-proliferative effects are often observed at nanomolar concentrations, highlighting the potency of this inhibitor.
Induction of Apoptosis
A key function of activated AKT is the suppression of apoptosis, or programmed cell death. AKT phosphorylates and inactivates several pro-apoptotic proteins. By blocking AKT activation, BMS-754807 relieves this inhibition, leading to the induction of apoptosis. This is often evidenced by an increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[3][18][19]
Table 1: Summary of Cellular Effects of BMS-754807
| Cellular Process | Effect of BMS-754807 | Key Molecular Markers |
| Cell Proliferation | Inhibition | Decreased p-AKT, Cell cycle arrest |
| Apoptosis | Induction | Increased cleaved Caspase-3, Increased cleaved PARP |
| Tumor Growth (in vivo) | Inhibition | Reduced tumor volume, Prolonged survival |
Experimental Methodologies to Assess the Effects of BMS-754807 on AKT Signaling
To rigorously evaluate the impact of BMS-754807 on AKT signaling, a combination of in vitro cellular assays and biochemical techniques is essential.
Western Blotting for Phospho-AKT and Total AKT
Western blotting is the gold-standard technique for detecting and quantifying the phosphorylation status of specific proteins within a cell lysate.[14] This method allows for the direct visualization of the inhibitory effect of BMS-754807 on AKT activation.
-
Cell Culture and Treatment:
-
Plate cancer cells of interest (e.g., rhabdomyosarcoma, pancreatic, or esophageal cancer cell lines) at an appropriate density.[18][19]
-
Allow cells to adhere and reach 60-70% confluency.[19]
-
Treat cells with varying concentrations of BMS-754807 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[18][19]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[14][22]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14][22]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[24][25]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or Thr308) overnight at 4°C.[14][24][25]
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[24][25]
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.[14][22]
-
To ensure equal protein loading, the membrane can be stripped of the initial antibodies and re-probed with an antibody against total AKT.[14][24] A loading control, such as β-actin or GAPDH, should also be used.
-
Quantify the band intensities using densitometry software. The level of p-AKT should be normalized to the level of total AKT for each sample.[14][15]
-
Below is a diagram outlining the experimental workflow for Western blot analysis.
Figure 2: Experimental workflow for assessing p-AKT levels by Western blotting.
Cell Viability and Proliferation Assays
To quantify the functional consequences of AKT inhibition on cell survival and proliferation, colorimetric assays such as the MTT or MTS assay are commonly employed.[26][27][28] These assays measure the metabolic activity of viable cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of BMS-754807 for the desired time period (e.g., 72 hours).[28] Include a vehicle-treated control group.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[28]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value (the concentration of BMS-754807 that inhibits cell viability by 50%).
-
Resistance Mechanisms and Future Directions
While BMS-754807 has shown significant anti-tumor activity, the development of acquired resistance is a common challenge in targeted cancer therapies.[29] Studies have identified potential resistance mechanisms to BMS-754807, such as the activation of alternative signaling pathways. For instance, in a rhabdomyosarcoma model, acquired resistance to BMS-754807 was associated with the amplification and activation of platelet-derived growth factor receptor α (PDGFRα).[29][30][31]
Understanding these resistance mechanisms is crucial for the development of rational combination therapies. Combining BMS-754807 with inhibitors of these escape pathways may overcome resistance and enhance therapeutic efficacy.[29][31] Indeed, synergistic effects have been observed when BMS-754807 is combined with other agents, including cytotoxic drugs and other targeted therapies.[3][18][32]
Conclusion
BMS-754807 is a potent dual inhibitor of IGF-1R and InsR that effectively abrogates downstream AKT signaling. This inhibition leads to decreased cell proliferation and increased apoptosis in a wide range of cancer cell types. The experimental protocols outlined in this guide provide a robust framework for investigating the molecular and cellular effects of BMS-754807. A thorough understanding of its mechanism of action and the downstream consequences on the AKT pathway is paramount for its continued preclinical and clinical evaluation, both as a monotherapy and in combination with other anti-cancer agents.
References
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. (2012). Molecular Cancer Therapeutics. [Link]
-
Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. (2010). Cancer Research. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Signaling pathways of IGF-1R and its related functions in the cell. (n.d.). ResearchGate. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (n.d.). ResearchGate. [Link]
-
Definition of IGF-1R antagonist BMS-754807. (n.d.). NCI Drug Dictionary. [Link]
-
Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. (2010). AACR Journals. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (2021). MDPI. [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020). PMC - PubMed Central. [Link]
-
(PDF) Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (2024). ResearchGate. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (2009). PubMed. [Link]
-
Schematic diagram of IGF1R mediated signalling events. (n.d.). ResearchGate. [Link]
-
IGF-1 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. (2012). NIH. [Link]
-
Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. (2009). Molecular Cancer Therapeutics. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (2024). NIH. [Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. (2014). NIH. [Link]
-
The IGF1 Signaling Pathway. (2023). Encyclopedia MDPI. [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. (2011). PMC - NIH. [Link]
-
BMS-754807. (n.d.). Patsnap Synapse. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (2009). AACR Journals. [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. (2011). PMC - NIH. [Link]
-
Changes in the Akt phosphorylation signaling pathway and... (n.d.). ResearchGate. [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. (2011). ASCO Publications. [Link]
-
Assaying AKT/Protein Kinase B Activity. (n.d.). Springer Nature Experiments. [Link]
- Basic Western Blot Protocol AKT Buffer Solutions. (n.d.). [No Source Found].
-
Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. (2011). NIH. [Link]
-
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (2011). PubMed Central. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]
-
Protein changes as a result of treatment with BMS-754807 or metformin... (n.d.). ResearchGate. [Link]
- Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019). [No Source Found].
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. ascopubs.org [ascopubs.org]
The In Vitro Characterization of BMS-754807: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the in vitro characterization of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a thorough understanding of how to robustly assess the compound's biochemical and cellular activities. Our focus is on providing a self-validating system of protocols, grounded in authoritative scientific literature, to empower you to generate high-quality, reproducible data.
Section 1: Understanding the Target and the Inhibitor: The "Why" Before the "How"
BMS-754807 is an ATP-competitive tyrosine kinase inhibitor that targets the IGF-1R/InsR family of kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in a wide range of human cancers.[3] BMS-754807's dual inhibition of both IGF-1R and InsR is a key characteristic, as it can potentially overcome resistance mechanisms that may arise from signaling redundancy between these two closely related receptors.[4]
A thorough in vitro characterization is paramount to understanding the therapeutic potential and limitations of BMS-754807. This involves a multi-faceted approach to determine its potency, selectivity, and cellular effects. The following sections will provide detailed methodologies for these critical assessments.
Caption: IGF-1R/InsR signaling pathway and the point of intervention for BMS-754807.
Section 2: Core Assays for In Vitro Profiling
A robust characterization of BMS-754807 relies on a suite of well-established in vitro assays. The following protocols are presented with the underlying principles and practical considerations to ensure experimental success.
Biochemical Potency: Direct Measurement of Kinase Inhibition
The initial step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to assess kinase activity.[5][6][7]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[8]
-
Reaction Setup (384-well plate):
-
Add 1 µL of BMS-754807 at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM) or DMSO (vehicle control) to the wells.
-
Add 2 µL of a mixture containing the recombinant human IGF-1R or InsR enzyme and the appropriate substrate peptide (e.g., KKSRGDYMTMQIG).[9][10]
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50.[11]
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[12]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software like GraphPad Prism to determine the IC50 value.[13][14]
Table 1: Representative Biochemical Potency of BMS-754807
| Target Kinase | IC50 (nM) | Reference |
| IGF-1R | 1.8 | [4] |
| InsR | 1.7 | [4] |
Cellular Potency: Assessing Activity in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to evaluate a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, where the amount of formazan dye formed is directly proportional to the number of metabolically active cells.[1][15][16][17]
Experimental Protocol: WST-1 Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines known to be sensitive to IGF-1R inhibition (e.g., rhabdomyosarcoma, Ewing's sarcoma, or specific breast cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of BMS-754807 (e.g., 10-point, 3-fold dilution starting from 10 µM) for 72-96 hours. Include a vehicle control (DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[13][14]
Table 2: Representative Cellular Potency of BMS-754807 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (nM) | Reference |
| Rh41 | Rhabdomyosarcoma | ~5-7 | [19] |
| Various Mesenchymal, Epithelial, and Hematopoietic Lines | Multiple | 5 - 365 | [3] |
Target Engagement and Downstream Signaling: Western Blot Analysis
To confirm that BMS-754807 inhibits its intended targets and downstream signaling pathways within the cell, Western blotting is the gold standard. This technique allows for the detection of changes in the phosphorylation status of key proteins in the IGF-1R/InsR signaling cascade.
Experimental Protocol: Western Blot for p-IGF-1R and p-Akt
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of BMS-754807 for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8][20][21]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-protein detection due to the presence of casein.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IGF-1R (e.g., Tyr1135/1136), total IGF-1R, p-Akt (e.g., Ser473), and total Akt overnight at 4°C with gentle agitation. Recommended antibody dilutions typically range from 1:1000.[2][18][24][25][26]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Caption: A streamlined workflow for Western blot analysis of target engagement.
Cellular Fate: Apoptosis and Cell Cycle Analysis
Inhibition of the IGF-1R pathway is expected to induce apoptosis and/or cell cycle arrest in sensitive cancer cells.
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9][27][28]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with BMS-754807 for a duration known to induce apoptosis (e.g., 24-48 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the presence of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[5][15][16][17][27]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with BMS-754807 for a specified time, then harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle and the percentage of cells in the sub-G1 population.
Section 3: Advanced Characterization
Beyond the core assays, a more comprehensive understanding of BMS-754807's properties can be achieved through selectivity profiling and the development of resistance models.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects and to interpret its biological activity accurately. This is typically done by screening the compound against a large panel of purified kinases.
Methodology:
Kinase selectivity profiling is often performed as a service by specialized companies. The compound is typically tested at a single high concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is determined, and "hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition). For significant off-target hits, follow-up IC50 determinations are recommended. The results are often visualized as a kinome map or a dendrogram.[6][13][29][30][31]
Table 3: Representative Kinase Selectivity Profile of BMS-754807
| Kinase | IC50 (nM) | Reference |
| Met | 6 | [4] |
| RON | 44 | [4] |
| TrkA | 7 | [4] |
| TrkB | 4 | [4] |
| Aurora A | 9 | [4] |
| Aurora B | 25 | [4] |
In Vitro Models of Acquired Resistance
Understanding the mechanisms by which cancer cells develop resistance to BMS-754807 is critical for predicting clinical outcomes and developing combination therapies.
Methodology for Establishing Resistant Cell Lines:
-
Chronic Exposure: Continuously expose a sensitive parental cell line to gradually increasing concentrations of BMS-754807 over several months.
-
Selection: The surviving cell populations are selected and expanded.
-
Characterization: The resistant cell lines are then characterized to identify the molecular mechanisms of resistance, which can include upregulation of bypass signaling pathways or mutations in the target kinase.[12][19][30]
Section 4: Data Interpretation and Troubleshooting
IC50 Determination: A key parameter in drug discovery, the IC50 value should be determined from a full dose-response curve with sufficient data points to define the top and bottom plateaus of the curve. It is important to note that the IC50 value can be influenced by experimental conditions, such as ATP concentration in biochemical assays and cell density in cellular assays.[11]
Troubleshooting Common Issues:
-
High background in Western blots for phospho-proteins: Ensure the use of BSA for blocking, include phosphatase inhibitors in the lysis buffer, and optimize antibody concentrations.[20][22]
-
Inconsistent results in cellular assays: Standardize cell seeding densities, incubation times, and reagent addition steps. Ensure the health and passage number of the cell lines used.
-
Difficulty in establishing resistant cell lines: Start with a concentration of BMS-754807 that causes partial growth inhibition and increase the concentration slowly over time.
Conclusion
The in vitro characterization of BMS-754807 is a comprehensive process that requires a combination of biochemical and cellular assays to fully understand its potency, selectivity, and mechanism of action. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this and other targeted cancer therapies.
References
-
Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Zenodo. [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
- (n.d.). WST-1 Assay Protocol for Cell Viability.
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]
-
Dr. H Ismail. (2021, June 10). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]
-
Dr. H Ismail. (2022, September 19). How to Calculate IC50 in GraphPad Prism: Step-by-Step Tutorial | Tips & Tricks [Video]. YouTube. [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- AKES194 Technical Manual. (n.d.). Caspase 3/7 Activity Assay Kit.
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
Huang, F., et al. (2010). Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer research, 70(18), 7221–7231. [Link]
- ResearchGate. (n.d.). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR.
-
National Cancer Institute. (n.d.). Definition of IGF-1R antagonist BMS-754807. Retrieved from [Link]
-
Herreros-Pomares, A., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cancers, 12(12), 3717. [Link]
- ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a....
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Kolb, E. A., et al. (2011). Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatric blood & cancer, 56(4), 595–603. [Link]
-
Uddin, S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(18), 4496. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular cancer therapeutics, 8(12), 3341–3349. [Link]
- Promega Corporation. (n.d.). IGF1R Kinase Assay.
- ResearchGate. (n.d.). Effects of BMS-754807 in vivo. Pharmacodynamic and pharmacokinetic....
-
Uddin, S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(18), 4496. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular cancer therapeutics, 8(12), 3341–3349. [Link]
- Sittampalam, G. S., et al. (2012). Cell Viability Assays. In Assay Guidance Manual.
-
Vask K, et al. (2019). Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening. International journal of molecular sciences, 20(15), 3757. [Link]
-
INDIGO Biosciences. (n.d.). Human Insulin-like Growth Factor-1 Receptor Reporter Assay System (IGF-1R). Retrieved from [Link]
-
Davis MI, et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Anastassiadis T, et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction. Nature chemical biology, 7(8), 539–546. [Link]
-
Wu, J., et al. (2015). Allosteric IGF-1R Inhibitors. ACS medicinal chemistry letters, 6(9), 979–984. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
- Creative Bioarray. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 19. inventbiotech.com [inventbiotech.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Phospho-AKT (Ser473) Monoclonal Antibody (1C10B8) (66444-1-IG) [thermofisher.com]
- 25. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Kinase Selectivity Profiling Services [worldwide.promega.com]
A Senior Application Scientist's Guide to the Preclinical Evaluation of BMS-754807 in Cancer Models
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the preclinical assessment of BMS-754807, a potent dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental designs, offering field-proven insights into evaluating this class of targeted therapy.
Strategic Imperative: The Rationale for Dual IGF-1R/IR Inhibition
The IGF-1R signaling axis is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and metastasis.[1] Initial therapeutic strategies targeting this pathway often focused on monoclonal antibodies specific to IGF-1R. However, the high degree of homology between IGF-1R and the Insulin Receptor (IR) presents a significant challenge. Tumors can develop resistance to IGF-1R-specific antibodies by upregulating signaling through the IR or IGF-1R/IR hybrid receptors.[1][2]
This understanding establishes the core rationale for developing dual IGF-1R/IR inhibitors. By simultaneously blocking both receptors, a compound like BMS-754807 aims to provide a more comprehensive and durable inhibition of this critical growth signaling network, potentially overcoming the escape mechanisms that limit the efficacy of more selective agents.[1][3] BMS-754807 is an orally bioavailable, reversible, ATP-competitive small-molecule inhibitor, making it a compelling candidate for preclinical and clinical investigation.[2][4][5]
Molecular Profile: Mechanism of Action and Kinase Selectivity
BMS-754807 potently and reversibly inhibits the kinase activity of both IGF-1R and IR with high affinity.[5][6] Its ATP-competitive nature means it directly prevents the receptor autophosphorylation required to initiate downstream signaling. While highly potent against its primary targets, BMS-754807 also exhibits activity against a panel of other kinases, an important characteristic to consider when interpreting cellular effects.
Table 1: Kinase Inhibitory Profile of BMS-754807
| Target Kinase | IC50 (nM) | Ki (nM) |
|---|---|---|
| IGF-1R | 1.8 | <2 |
| IR | 1.7 | <2 |
| Met | 6 | N/A |
| TrkA | 7 | N/A |
| TrkB | 4 | N/A |
| Aurora A | 9 | N/A |
| Aurora B | 25 | N/A |
| RON | 44 | N/A |
Data compiled from multiple sources.[6][7]
This profile indicates that while BMS-754807 is a powerful IGF-1R/IR inhibitor, its effects on other pathways (e.g., Met, Trk) could contribute to its overall antitumor activity and should be considered in specific cancer models.
The canonical signaling pathway initiated by IGF-1R/IR activation proceeds primarily through the PI3K/AKT/mTOR and Ras/MAPK cascades, which are central hubs for cell growth, proliferation, and survival.[1][8] BMS-754807's inhibitory action at the receptor level effectively shuts down these downstream signals.
Caption: IGF-1R/IR signaling cascade and point of inhibition by BMS-754807.
A Validated Preclinical Assessment Workflow
A robust preclinical evaluation follows a logical progression from in vitro characterization to in vivo efficacy and pharmacodynamic assessment. This self-validating workflow ensures that each stage informs the next, building a comprehensive data package.
Caption: Logical workflow for the preclinical evaluation of a targeted kinase inhibitor.
In Vitro Efficacy and Cellular Response
The initial step is to determine the direct effect of BMS-754807 on cancer cell lines. This phase confirms target engagement and establishes a baseline for sensitivity across different cancer types.
Key Experiments & Protocols
1. Cell Proliferation Assay (e.g., DIMSCAN or MTT)
-
Causality: This assay directly measures the cytostatic or cytotoxic effect of the compound. The goal is to determine the concentration at which cell growth is inhibited by 50% (IC50 or EC50).
-
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BMS-754807 (e.g., 1 nM to 10 µM).[4] Replace the media with fresh media containing the compound or vehicle control (DMSO).
-
Incubation: Incubate plates for a period that allows for multiple cell doublings (typically 72-96 hours).[4]
-
Quantification:
-
For MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Read absorbance on a plate reader.
-
For DIMSCAN: Use a fluorescent dye like fluorescein diacetate (FDA) to quantify viable cells via digital image microscopy.[4]
-
-
Analysis: Plot cell viability versus log[concentration] and fit to a sigmoidal dose-response curve to calculate the EC50 value.
-
2. Western Blot for Pathway Modulation
-
Causality: This is a crucial self-validating step. If BMS-754807 is working as intended, it should decrease the phosphorylation of IGF-1R/IR and its key downstream effector, AKT.
-
Protocol:
-
Treatment: Treat near-confluent cells in 6-well plates with BMS-754807 at relevant concentrations (e.g., 1x and 10x the EC50) for a short duration (e.g., 2-16 hours) to capture signaling events.[7]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) and incubate overnight with primary antibodies (e.g., anti-p-IGF-1R, anti-p-AKT, anti-total-AKT, anti-cleaved-PARP, anti-cleaved-Caspase-3). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an ECL substrate.
-
Representative In Vitro Activity
BMS-754807 demonstrates broad anti-proliferative activity across a wide range of cancer cell lines.[5] Sensitivity often correlates with the expression levels of phospho-IGF-1R.[9]
Table 2: In Vitro Anti-proliferative Activity of BMS-754807
| Cancer Type | Cell Line | EC50 / IC50 (µM) | Key Finding |
|---|---|---|---|
| Pediatric Cancers | Panel of 23 lines | Median: 0.62 | Ewing sarcoma lines were particularly sensitive (Median EC50: 0.19).[4][10] |
| Rhabdomyosarcoma | Rh41 | 0.07 | Highly sensitive mesenchymal tumor line.[4][5] |
| Pancreatic (PDAC) | AsPC-1, BxPC-3, etc. | Inhibition at 10 µM: 37-54% | Activity correlated with p-IGF-1R expression.[9] |
| Esophageal (EAC) | Flo-1, OE19, SK-GT-2 | Inhibition at 1 µM: 23-37% | Dose-dependent inhibition of cell viability.[2] |
| Breast (ER+) | MCF-7/AC-1 | Not specified | Strong synergy observed with hormonal agents.[1] |
In Vivo Antitumor Efficacy in Xenograft Models
Demonstrating that the in vitro effects translate into antitumor activity in a living system is the critical next step.
Key Experiments & Protocols
1. Subcutaneous Xenograft Efficacy Study
-
Causality: This experiment tests whether systemic administration of BMS-754807 can inhibit the growth of an established tumor, integrating factors like pharmacokinetics and tumor microenvironment.
-
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID).[4]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, BMS-754807).
-
Dosing: Administer BMS-754807 orally (p.o.) based on preclinical pharmacokinetic data. A common dose is 25 mg/kg, administered twice daily (BID).[4][10] Treatment cycles can vary, for example, 6 days on, repeated for several weeks.[4]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of tolerability.[1]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Efficacy is measured by tumor growth inhibition (TGI) or event-free survival (EFS) distribution.[4]
-
2. Pharmacodynamic (PD) Assessment
-
Causality: This protocol validates that the drug is reaching the tumor at sufficient concentrations to engage its target.
-
Protocol:
-
Satellite Group: Include a satellite group of tumor-bearing mice in the efficacy study.
-
Tissue Collection: At a specified time after the final dose (e.g., 2-4 hours), euthanize the mice and excise tumors.
-
Sample Processing: A portion of the tumor can be flash-frozen for Western blot analysis (to check p-AKT levels) or fixed in formalin for immunohistochemistry (IHC) analysis (to check for proliferation markers like Ki-67 or apoptosis markers).[9]
-
Summary of In Vivo Monotherapy Activity
BMS-754807 demonstrates significant single-agent activity in vivo, causing tumor growth delay and inhibition across multiple xenograft models.[5]
Table 3: Representative In Vivo Monotherapy Efficacy of BMS-754807
| Cancer Model | Dose & Schedule | Key Outcome |
|---|---|---|
| Pediatric Solid Tumors | 25 mg/kg, p.o. BID | Significant differences in EFS distribution in 18 of 32 xenografts.[4] Best responses were progressive disease with growth delay (PD2).[10] |
| Pancreatic (AsPC-1) | 50 mg/kg, p.o. daily | 29% decrease in intratumoral proliferation (Ki-67).[9] |
| Esophageal (EAC) | Not specified | Significantly inhibited local tumor growth and prolonged mouse survival.[2] |
| Multiple Xenografts | As low as 6.25 mg/kg, p.o. daily | Tumor growth inhibition ranging from 53% to 115%.[5] |
Enhancing Efficacy Through Combination Therapies
Given that targeted therapies often show modest single-agent activity, a key strategy is to combine them with other anticancer agents to achieve synergistic effects.[4]
Scientific Rationale
-
With Chemotherapy (e.g., Gemcitabine, Nab-paclitaxel): Chemotherapy induces DNA damage and cellular stress. Inhibiting the pro-survival IGF-1R/AKT pathway with BMS-754807 can lower the threshold for chemotherapy-induced apoptosis, leading to a greater combined effect.[2][9]
-
With Hormonal Therapy (e.g., Letrozole, Tamoxifen): In hormone-dependent cancers like ER+ breast cancer, the IGF signaling pathway is a known mechanism of resistance to endocrine therapy.[1] Dual blockade can resensitize resistant tumors or produce deeper responses.[11]
-
With Other Targeted Agents (e.g., Cetuximab): Targeting parallel or downstream pathways simultaneously can prevent compensatory signaling and lead to a more complete shutdown of tumor growth signals.[5]
Summary of Preclinical Combination Studies
In vitro and in vivo studies have consistently shown that BMS-754807 synergizes with a wide array of standard-of-care agents.
Table 4: Preclinical Combination Studies with BMS-754807
| Combination Agent | Cancer Model | Key Finding |
|---|---|---|
| Nab-paclitaxel | Esophageal Adenocarcinoma | Significantly enhanced inhibition of cell proliferation, induction of apoptosis, and in vivo tumor regression compared to either monotherapy.[2] |
| Gemcitabine | Pancreatic Cancer | The combination resulted in a 71% decrease in intratumoral proliferation, significantly greater than either agent alone.[9] |
| Letrozole / Tamoxifen | ER+ Breast Cancer | Strong in vitro synergy and in vivo tumor regressions not achieved by single agents. Hormonal therapy enhanced the inhibition of IGF-1R/InsR.[1] |
| Cetuximab (EGFR Ab) | Multiple | In vivo combination resulted in improved clinical outcome over single-agent treatment.[5] |
Understanding and Overcoming Acquired Resistance
A critical aspect of preclinical drug development is anticipating and understanding mechanisms of therapeutic resistance.
Experimental Model of Resistance
Studies using a human rhabdomyosarcoma cell line (Rh41) have been pivotal. Researchers developed a resistant line (Rh41-807R) by chronically exposing the parental cells to increasing concentrations of BMS-754807.[12]
Identified Resistance Mechanism: PDGFRα Bypass Signaling
Gene expression analysis of the resistant Rh41-807R cells revealed a key escape mechanism: the amplification, overexpression, and constitutive activation of the Platelet-Derived Growth Factor Receptor α (PDGFRα).[12][13] This creates a "bypass track" that allows the tumor cell to continue activating pro-growth signaling even when IGF-1R/IR are blocked.
Caption: Bypass signaling through PDGFRα as a mechanism of resistance to BMS-754807.
-
Validation: Crucially, knocking down PDGFRα using siRNA in the resistant Rh41-807R cells re-sensitized them to BMS-754807.[12][13] Furthermore, combining BMS-754807 with a PDGFRα inhibitor showed synergistic activity in the resistant model, providing a clear strategy to overcome this escape pathway.[12][13]
Conclusion for the Bench Scientist
The preclinical data for BMS-754807 provides a robust "proof-of-concept" for its utility as an anticancer agent. It is a potent, orally active dual inhibitor of IGF-1R/IR that demonstrates broad monotherapy activity and significant synergistic potential when combined with standard-of-care agents. The comprehensive workflow outlined here—from in vitro validation of mechanism to in vivo efficacy and investigation of resistance—serves as a reliable template for the evaluation of targeted kinase inhibitors. Understanding its specific molecular profile, including off-target effects and potential resistance pathways like PDGFRα activation, is paramount for designing rational clinical trials and identifying patient populations most likely to benefit.
References
-
Hassan, S., et al. (2021). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Available at: [Link][2][7][14][15]
-
Rojas, K., et al. (2015). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Cancer Research. Available at: [Link][1]
-
Garg, B., et al. (2016). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics. Available at: [Link][9]
-
Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. Available at: [Link][4][10]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics. Available at: [Link][5][16]
-
Huang, F., et al. (2010). Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Research. Available at: [Link][12]
-
National Cancer Institute. Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. Available at: [Link][3]
-
Huang, F., et al. (2010). Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. AACR Journals. Available at: [Link]
-
Saceda, M., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link][17][18]
-
Giranda, V. L., et al. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology. Available at: [Link][11]
-
Huang, F., et al. (2009). Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. Molecular Cancer Therapeutics. Available at: [Link][13]
-
John, S., et al. (2017). In vivo evaluation of IGF1R/IR PET ligand [18F]BMS-754807 in rodents. Nuclear Medicine and Biology. Available at: [Link][19]
Sources
- 1. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo evaluation of IGF1R/IR PET ligand [18F]BMS-754807 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to BMS-754807: Mechanism of Action and Induction of Apoptosis in Tumor Cells
Abstract
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR) signaling pathways are critical regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many malignancies, making them prime targets for therapeutic intervention. BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the IGF-1R/InsR tyrosine kinase family.[1][2] This technical guide provides an in-depth exploration of the mechanism by which BMS-754807 disrupts pro-survival signaling and induces caspase-mediated apoptosis in tumor cells. We will detail the underlying molecular pathways, present validated experimental protocols for assessing its apoptotic efficacy, and provide field-proven insights for researchers in oncology and drug development.
The IGF-1R/InsR Signaling Axis: A Critical Pro-Survival Pathway in Cancer
The IGF-1R is a transmembrane tyrosine kinase receptor that, upon binding with its ligands (IGF-1 and IGF-2), initiates a cascade of intracellular signaling events crucial for normal physiological processes.[3] However, in many cancer types—including epithelial, mesenchymal, and hematopoietic tumors—IGF-1R is overexpressed and its pathway is hyperactivated, contributing to uncontrolled cell proliferation and potent inhibition of apoptosis.[1][3]
Upon ligand binding, the IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This leads to the activation of two principal downstream pro-survival pathways:[3][4]
-
The PI3K/Akt Pathway: This is the main signaling route for IGF-1R-mediated protection from apoptosis.[4] Activated IRS recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn generates PIP3. PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). A key function of active Akt is to phosphorylate and inactivate pro-apoptotic proteins, most notably BAD, a member of the Bcl-2 family.[4] Phosphorylated BAD is sequestered in the cytoplasm, preventing it from antagonizing anti-apoptotic Bcl-2 proteins at the mitochondrial membrane, thereby suppressing the intrinsic apoptotic pathway.
-
The Ras/MAPK Pathway: This pathway is also activated by IGF-1R and primarily regulates gene expression related to cell proliferation and differentiation.[3][5]
The constitutive activation of these pathways provides tumor cells with a significant survival advantage, allowing them to evade programmed cell death signals.
Figure 1: Simplified IGF-1R pro-survival signaling pathway.
BMS-754807: Targeted Inhibition of the IGF-1R/InsR Kinase
BMS-754807 is a small molecule designed to function as an ATP-competitive antagonist of the IGF-1R and InsR kinase domains.[6] It potently and reversibly binds to the kinase, preventing ATP from binding and thereby blocking the receptor's autophosphorylation and subsequent activation.[1][6] This action effectively shuts down the downstream signaling cascades that emanate from the receptor.
By inhibiting the phosphorylation of IGF-1R/InsR, BMS-754807 leads to a dose-dependent decrease in the phosphorylation of downstream effectors, including Akt.[7][8] This blockade removes the survival signals that cancer cells depend on, sensitizing them to apoptotic stimuli.
Figure 2: Mechanism of BMS-754807 in promoting apoptosis.
Quantifying the Pro-Apoptotic Efficacy of BMS-754807
The anti-proliferative and pro-apoptotic activity of BMS-754807 has been demonstrated across a wide range of human tumor cell lines.[1][3][5] The half-maximal inhibitory concentration (IC50) for cell growth inhibition typically falls within the low to mid-nanomolar range, highlighting its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGF-1R-Sal | Sarcoma | 7 | [5][6] |
| Rh41 | Rhabdomyosarcoma | 5 | [5][6] |
| Geo | Colon Carcinoma | 365 | [5][6] |
| JJN3 | Multiple Myeloma | 11 | [5] |
| RD1 | Rhabdomyosarcoma | 11 | [5] |
| A549 | Lung Carcinoma | ~250-500 | [8] |
| AsPC-1 | Pancreatic Cancer | ~75 (with Gemcitabine) | [7] |
| Panc-1 | Pancreatic Cancer | ~70 (with Gemcitabine) | [7] |
Table 1: Representative IC50 values for BMS-754807-mediated growth inhibition in various human cancer cell lines. Note that values can vary based on assay conditions and duration.
Experimental Protocols for Assessing BMS-754807-Induced Apoptosis
A multi-faceted approach is required to rigorously validate the induction of apoptosis. Here we provide validated, step-by-step protocols for three cornerstone assays.
Cell Viability Assessment using WST-1 Assay
Causality & Rationale: The WST-1 assay is a colorimetric method to quantify viable, metabolically active cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 into a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. This assay provides a robust measure of the anti-proliferative or cytotoxic effects of a compound like BMS-754807.[7]
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BMS-754807 in culture medium. Remove the old medium from the wells and add 100 µL of the BMS-754807 dilutions (or vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[4][7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type's metabolic activity and should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[4]
-
Data Analysis: Subtract the absorbance of the media-only blank from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Detection of Apoptotic Markers by Western Blot
Causality & Rationale: Western blotting provides specific, qualitative, and semi-quantitative data on protein expression. To confirm apoptosis, we probe for two key events: the activation of executioner caspases and the cleavage of their substrates.
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase. It exists as an inactive pro-enzyme (~35 kDa).[9] During apoptosis, initiator caspases cleave it into active fragments (p17/p19 and p12). An antibody specific to the cleaved form (Asp175) detects only the active enzyme, providing a direct marker of apoptosis induction.[9]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair.[10] During apoptosis, activated caspase-3 cleaves the 116 kDa PARP-1 into an 89 kDa and a 24 kDa fragment, inactivating it.[2][11] This cleavage is a crucial step to prevent the cell from wasting energy on futile DNA repair and is considered a classic hallmark of caspase-dependent apoptosis.[10][12]
Figure 3: Standard workflow for Western Blot analysis of apoptosis.
Protocol:
-
Sample Preparation: Treat cells with BMS-754807 for a specified time (e.g., 24-48 hours). Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (Asp175) or cleaved PARP-1, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Reprobe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantifying Apoptosis by Flow Cytometry (Sub-G1 Peak Analysis)
Causality & Rationale: During the late stages of apoptosis, endonucleases cleave genomic DNA into small fragments.[6] When cells are fixed with ethanol and their membranes are permeabilized, these small DNA fragments leak out.[13][14] Staining the remaining DNA with a fluorescent intercalating dye like Propidium Iodide (PI) reveals a population of cells with a fractional DNA content that is less than that of diploid cells in the G1 phase.[15] On a DNA content histogram, these apoptotic cells appear as a distinct "sub-G1" peak.[6][16] This method provides a rapid and quantitative measure of cell death.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of BMS-754807 for 24-72 hours.
-
Cell Harvesting: Harvest all cells, including the supernatant, which contains detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 1 hour (or overnight) at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] RNase A is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in a linear scale. Acquire at least 10,000 events per sample.
-
Data Analysis: Use analysis software to gate on single cells and generate a histogram of PI fluorescence intensity. Quantify the percentage of events that fall within the sub-G1 region.
Conclusion and Future Directions
BMS-754807 effectively induces apoptosis in a broad range of tumor cells by targeting a key survival pathway. Its mechanism of action—inhibiting IGF-1R/InsR kinase activity, suppressing the PI3K/Akt pathway, and subsequently unleashing the intrinsic apoptotic cascade—is well-documented. The experimental workflows detailed in this guide provide a robust framework for researchers to evaluate the pro-apoptotic potential of BMS-754807 and other IGF-1R inhibitors in preclinical models. Studies have shown that BMS-754807 can synergize with standard cytotoxic agents and other targeted therapies, suggesting its potential in combination treatment strategies to overcome drug resistance and improve therapeutic outcomes.[1][7][14] Continued investigation into predictive biomarkers for BMS-754807 sensitivity will be crucial for its successful clinical translation.
References
-
Peruzzi, F., Prisco, M., Dews, M., Salomoni, P., Grassilli, E., Romano, G., Calabretta, B., & Baserga, R. (1999). Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis. Molecular and Cellular Biology, 19(10), 7203–7215. [Link]
-
Awasthi, N., Monis, S., Schwarz, M. A., Schwarz, R. E. (2012). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics, 11(12), 2644–2653. [Link]
-
Kolb, E. A., Gorlick, R., Houghton, P. J., Morton, C. L., Neale, G., Keir, S. T., Carol, H., Lock, R., Phelps, D., Kang, M. H., Reynolds, C. P., Maris, J. M., Billups, C., Smith, M. A. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 56(4), 595-603. [Link]
-
UCL Flow Cytometry. (n.d.). SubG1 Analysis Using Propidium Iodide. University College London. [Link]
-
Khin, R. (2021). Why is cleaved PARP used as a common apoptosis marker? ResearchGate. [Link]
-
Dar, M. S., Hassan, M. S., Ponna, S., Cwidak, N., Johnson, C., Awasthi, N., & von Holzen, U. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 16(18), 3307. [Link]
-
Carboni, J. M., Wittman, M., Yang, Z., Lee, F., Greer, A., Hurlburt, W., Hillman, S., Cao, C., Golas, J., Discafani, C., Traeger, G., Fager, K., Krystek, S. R., Jr, Sack, J. S., Attar, R. M., Vyas, D. M., & Gottardis, M. M. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341–3349. [Link]
-
Bio-Rad. (n.d.). Apoptosis Flow Cytometry. [Link]
-
Khan, I., & Farid, A. (2018). Therapeutic Significance of IGF1R Cell Signaling. Herald Scholarly Open Access. [Link]
-
Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System Protocol. [Link]
-
iBiomedical Science. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Blizard Institute. (2019). DNA fragmentation and Apoptosis. Queen Mary University of London. [Link]
-
Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]
-
Laurent, G., & Jaffrezou, J. P. (2009). Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. The Journal of Histochemistry and Cytochemistry, 57(4), 289–300. [Link]
-
Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. [Link]
-
Bitesize Bio. (2025). The Proper Way To Use The Sub-G1 Assay. [Link]
-
Darzynkiewicz, Z., & Huang, X. (2004). DNA damage response and apoptosis. Methods in Cell Biology, 75, 1-27. [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. [Link]
-
Herceg, Z., & Wang, Z. Q. (1999). Failure of poly(ADP-ribose) polymerase cleavage by caspases leads to induction of necrosis and enhanced apoptosis. Molecular and Cellular Biology, 19(7), 5124–5133. [Link]
-
Dawson, T. M., & Dawson, V. L. (2004). Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death. Grantome. [Link]
-
NCI Drug Dictionary. (n.d.). Definition of IGF-1R antagonist BMS-754807. National Cancer Institute. [Link]
-
Los, M., Wesselborg, S., & Schulze-Osthoff, K. (1999). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Immunology, 162(11), 6432-6436. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. m.youtube.com [m.youtube.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA fragmentation and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. media.tghn.org [media.tghn.org]
- 16. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Profiling of BMS-754807, a Dual IGF-1R/Insulin Receptor Inhibitor
Introduction
BMS-754807 is a potent, orally bioavailable small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases.[1] Dysregulation of the IGF-1R signaling pathway is a critical factor in the proliferation, survival, and metastasis of various cancer types.[2][3][4] This pathway, upon activation by its ligands (IGF-1 and IGF-2), triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are central to oncogenesis.[5][6] BMS-754807 acts as a reversible, ATP-competitive inhibitor of IGF-1R and InsR, effectively blocking these downstream signals and inducing apoptosis in cancer cells.[7][8] This document provides a comprehensive guide to the in vitro evaluation of BMS-754807, detailing protocols for assessing its biological activity and mechanism of action in cancer cell lines.
Mechanism of Action: Targeting the IGF-1R/InsR Axis
BMS-754807 exhibits potent and reversible inhibitory activity against the kinase domains of both IGF-1R and the structurally related insulin receptor (InsR), with reported IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[9] The binding of IGF-1 or IGF-2 to the extracellular domain of IGF-1R induces a conformational change, leading to autophosphorylation of the intracellular kinase domain and subsequent recruitment and phosphorylation of substrate adaptors such as insulin receptor substrate (IRS). This initiates a cascade of downstream signaling events. BMS-754807 prevents this initial autophosphorylation step, thereby abrogating the entire signaling cascade.
Diagram: Simplified IGF-1R Signaling Pathway and Inhibition by BMS-754807
Caption: A typical workflow for the in vitro evaluation of BMS-754807.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental data, the following controls and validation steps are essential:
-
Positive and Negative Controls: In every assay, include appropriate controls. For western blots, this includes untreated cells and cells treated with a known activator of the IGF-1R pathway (e.g., IGF-1).
-
Vehicle Control: All experiments should include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions) to account for any effects of the solvent.
-
Dose-Response Relationship: A clear dose-dependent effect of BMS-754807 on cell viability and target phosphorylation validates the specificity of the compound's action.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and prevent cross-contamination.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of BMS-754807. By systematically evaluating its effects on cell proliferation and the IGF-1R/InsR signaling pathway, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action in various cancer models.
References
-
Carboni, J. M., Wittman, M., Yang, Z., Lee, F., Greer, A., Hurlburt, W., ... & Gottardis, M. M. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Warshamana-Greene, G. S., Litz, J., Mendelsohn, J., & Baselga, J. (2005). The insulin-like growth factor-I receptor as a therapeutic target in cancer. Clinical Cancer Research, 11(24), 8643-8646. [Link]
-
Gualberto, A., & Pollak, M. (2009). Emerging role of the insulin-like growth factor receptor pathway in oncology. Expert Opinion on Emerging Drugs, 14(3), 447-465. [Link]
-
Samani, A. A., Yakar, S., LeRoith, D., & Brodt, P. (2007). The role of the IGF system in cancer growth and metastasis: from mouse models to human tumors. Trends in Endocrinology & Metabolism, 18(2), 65-72. [Link]
-
Haluska, P., & Adjei, A. A. (2009). Targeting the insulin-like growth factor receptor pathway in cancer therapy. British Journal of Cancer, 100(10), 1547-1552. [Link]
-
Buck, E., Gokhale, P. C., Koujak, S., Brown, E., Eyzaguirre, A., Tao, N., ... & Haley, J. D. (2010). Compensatory feedback loops through the ERBB network underly resistance to PI3K inhibitors. Molecular Cancer Therapeutics, 9(10), 2812-2822. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: IGF-1R antagonist BMS-754807. Retrieved from [Link]
-
Gadir, N., Wang, H., Li, J., I-Ting, C., Chen, Y., & Li, J. J. (2021). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 13(16), 4056. [Link]
-
Kimbara, S., Ueno, M., & Chayama, K. (2012). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics, 11(6), 1296-1306. [Link]
-
Martinez-Useros, J., Garcia-Foncillas, J., & Gomez-Lopez, G. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(24), 9477. [Link]
-
Houghton, P. J., Kurmasheva, R. T., Kolb, E. A., Gorlick, R., Maris, J. M., Smith, M. A., & Lock, R. (2010). Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatric Blood & Cancer, 54(6), 843-851. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Determining the In Vitro IC50 of BMS-754807 in Cancer Cell Lines: An Application Note and Protocol
Introduction: The Rationale for Targeting IGF-1R/IR in Oncology
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular proliferation, growth, and survival.[1][2] Its dysregulation is a hallmark of many malignancies, contributing to tumorigenesis and resistance to conventional therapies.[1][2][3] The IGF-1 receptor (IGF-1R) and the insulin receptor (IR) are the primary mediators of this pathway.[4] Given their significant homology and overlapping downstream signaling cascades, including the PI3K/Akt and MAPK pathways, dual inhibition of both receptors has emerged as a promising therapeutic strategy to overcome resistance mechanisms observed with selective IGF-1R inhibitors.[5][6]
BMS-754807 is a potent, reversible, and ATP-competitive small molecule inhibitor of both IGF-1R and the insulin receptor (IR), with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[7][8] This pyrrolotriazine compound has demonstrated broad anti-proliferative activity across a wide range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values typically in the nanomolar range.[8][9][10] Mechanistically, BMS-754807 inhibits the phosphorylation of IGF-1R and IR, leading to the suppression of downstream signaling proteins like phospho-AKT, ultimately inducing apoptosis in cancer cells.[8][9]
This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of BMS-754807 in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies. We will detail a robust cell-based assay methodology using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, followed by a guide to data analysis for accurate IC50 determination.
The IGF-1R/IR Signaling Axis: A Target for BMS-754807
The activation of IGF-1R and IR by their respective ligands, IGF-1, IGF-2, and insulin, triggers a conformational change in the receptor, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for substrate proteins, primarily the insulin receptor substrate (IRS) family, which in turn activate two major downstream signaling pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolic regulation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression involved in cell growth and differentiation.
BMS-754807 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR kinase domains, thereby preventing their autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: IGF-1R/IR signaling pathway and the inhibitory action of BMS-754807.
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Supplier (Example) | Catalog Number (Example) |
| BMS-754807 | Selleck Chemicals | S1069 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Cancer Cell Lines (e.g., MCF-7, HCT116, A549) | ATCC | Various |
Equipment
-
Laminar flow hood (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Luminometer
-
Multichannel pipette
-
Hemocytometer or automated cell counter
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Caption: Experimental workflow for determining the IC50 of BMS-754807.
Part 1: Cell Seeding
-
Cell Culture: Maintain the chosen cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and sub-confluent before starting the experiment.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in fresh complete growth medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Cell Plating: Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line) in complete growth medium. Plate 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
Part 2: BMS-754807 Preparation and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of BMS-754807 (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.
-
Serial Dilutions: On the day of treatment, prepare a series of dilutions of BMS-754807 in complete growth medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). It is crucial to include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared BMS-754807 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2. The incubation time can be optimized (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time.
Part 3: Cell Viability Assessment using CellTiter-Glo®
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use.[11][12] Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[11][12]
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[12][13]
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[12][13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and IC50 Determination
The raw luminescence data will be used to calculate the percentage of cell viability, which is then plotted against the logarithm of the BMS-754807 concentration to determine the IC50 value.
-
Background Subtraction: Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalization: Normalize the data by setting the average luminescence of the vehicle control wells as 100% viability. Calculate the percentage of viability for each drug concentration using the following formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Curve Fitting: Use a non-linear regression model to fit the dose-response curve. Software such as GraphPad Prism is highly recommended for this purpose.[14][15] The most common model is the log(inhibitor) vs. response -- Variable slope (four parameters) equation.[14]
-
IC50 Value: The IC50 is the concentration of BMS-754807 that results in a 50% reduction in cell viability. This value is automatically calculated by the software during the curve-fitting process.
Expected Results: A Snapshot of BMS-754807 Potency
The IC50 values for BMS-754807 can vary significantly between different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the IGF-1R/IR signaling pathway. The table below summarizes reported IC50 values for BMS-754807 in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| Rh41 | Rhabdomyosarcoma | 5 | [8] |
| Geo | Colon Carcinoma | 5 | [7] |
| IGF-1R-Sal | - | 7 | [8] |
| Various | Broad Range | 5 - 365 | [8][10] |
| IMIM-PC-2 | Pancreatic Carcinoma | ~100 | [16] |
| T98 | Glioblastoma | >10,000 | [16] |
Note: These values are for reference only. IC50 values are highly dependent on experimental conditions, including cell seeding density, incubation time, and the specific viability assay used.
Troubleshooting and Considerations
-
High Variability: Ensure consistent cell seeding and proper mixing of reagents. Use a multichannel pipette for consistency.
-
Poor Curve Fit (Low R² value): The concentration range of BMS-754807 may be inappropriate. Widen the concentration range to ensure a full sigmoidal curve with clear upper and lower plateaus is captured.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Line Specificity: The sensitivity of different cell lines to BMS-754807 will vary. It is essential to perform a literature search to understand the expression levels of IGF-1R and IR in your cell line of interest.
Conclusion
This application note provides a robust and reproducible protocol for determining the in vitro IC50 of BMS-754807 in cancer cell lines. By carefully following these guidelines, researchers can obtain reliable data on the potency of this dual IGF-1R/IR inhibitor, which is crucial for advancing our understanding of its therapeutic potential in oncology. The self-validating nature of this protocol, with its emphasis on appropriate controls and rigorous data analysis, ensures the generation of trustworthy and authoritative results.
References
-
Hassan, S. Z., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(19), 4849. [Link]
-
Chang, Q., et al. (2015). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Cancer Research, 75(15), 3089-3099. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Belfiore, A., & Frasca, F. (2008). Insulin receptor and cancer. Endocrine-Related Cancer, 15(2), 341-349. [Link]
-
Warshamana-Greene, G. S., et al. (2014). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 20(1), 25-30. [Link]
-
Gualberto, A., & Pollak, M. (2011). The IGF-1R Pathway as a Therapeutic Target. Cancer Network, 25(5). [Link]
-
K. S. Saini, et al. (2012). Insulin signaling network in cancer. Medical Oncology, 29(5), 3469-3476. [Link]
-
Haluska, P., et al. (2005). Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research, 65(9 Supplement), SY05-1. [Link]
-
Samani, A. A., et al. (2007). Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Expert Opinion on Therapeutic Targets, 11(5), 625-638. [Link]
-
Vella, V., et al. (2011). The Insulin Receptor: A New Target for Cancer Therapy. International Journal of Molecular Sciences, 12(12), 8565-8581. [Link]
-
Buck, E., & Mulvihill, M. (2011). A Tale of Two Receptors: Insulin and Insulin-Like Growth Factor Signaling in Cancer. Clinical Cancer Research, 17(16), 5264-5269. [Link]
-
Gockel, H., et al. (2014). Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. Cancers, 6(2), 1085-1111. [Link]
-
Chen, J., et al. (2021). Disrupting Insulin and IGF Receptor Function in Cancer. International Journal of Molecular Sciences, 22(2), 590. [Link]
-
GraphPad Prism. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
The Nanomaterials Researcher. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]
-
Avivar-Valderas, A., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(24), 9475. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Insulin Receptor: A New Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing BMS-754807 in Pancreatic Cancer Cell Line Studies
Introduction: Targeting the IGF-1R/InsR Axis in Pancreatic Cancer with BMS-754807
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. A compelling body of evidence implicates the insulin-like growth factor (IGF) signaling pathway as a critical driver of these malignant phenotypes.[1][2] The Type 1 IGF receptor (IGF-1R) and the closely related insulin receptor (InsR), upon activation by their ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular events that promote cell proliferation, survival, and metastasis.[3][4] Notably, IGF-1R is frequently overexpressed in pancreatic cancer cells, and this heightened expression often correlates with a more aggressive disease course and poorer patient outcomes.[1][2]
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that dually targets the tyrosine kinases of both IGF-1R and InsR.[5][6][7][8] With IC50 values in the low nanomolar range for both receptors, it effectively abrogates the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are central to cancer cell proliferation and survival.[7][9][10] This targeted inhibition leads to cell growth arrest and induction of apoptosis in a variety of tumor types, including pancreatic cancer.[5][7][9] These application notes provide a comprehensive guide for researchers to effectively utilize BMS-754807 in a pancreatic cancer cell line study, from initial experimental design to detailed, validated protocols for assessing its biological effects.
I. Foundational Knowledge and Experimental Design
Before embarking on experimental work, a clear understanding of the target cell lines and the inhibitor is crucial. This section outlines the necessary preparatory steps and considerations for a robust study.
Selecting Appropriate Pancreatic Cancer Cell Lines
The efficacy of an IGF-1R inhibitor is intrinsically linked to the expression and activation of its target. Therefore, selecting cell lines with well-characterized IGF-1R expression is paramount. Several commonly used pancreatic cancer cell lines exhibit differential expression of total and phosphorylated IGF-1R.
| Cell Line | Origin | IGF-1R Expression Level | Phospho-IGF-1R Expression |
| AsPC-1 | Human Pancreatic Adenocarcinoma | High | High |
| Panc-1 | Human Pancreatic Adenocarcinoma | Moderate to High | Moderate |
| BxPC-3 | Human Pancreatic Adenocarcinoma | Moderate | Low |
| MIA PaCa-2 | Human Pancreatic Adenocarcinoma | Low to Moderate | Low |
Data synthesized from multiple sources indicating relative expression levels.[9][11][12][13][14]
Recommendation: For initial studies, utilizing a panel of cell lines with varying IGF-1R expression, such as AsPC-1 (high expressor) and MIA PaCa-2 (lower expressor), can provide valuable insights into the dependency of BMS-754807's effects on target expression.
BMS-754807: Preparation and Handling
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
-
Solubility: BMS-754807 is soluble in DMSO.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage. For short-term use (days to weeks), 4°C is acceptable.
-
-
Working Dilutions: For cell culture experiments, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
II. Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for culturing pancreatic cancer cells and for evaluating the biological effects of BMS-754807.
General Cell Culture Protocol for Pancreatic Cancer Cell Lines
Maintaining healthy, logarithmically growing cell cultures is the bedrock of any successful in vitro study.
-
Growth Medium:
-
Panc-1: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[15]
-
AsPC-1, BxPC-3, MIA PaCa-2: RPMI-1640 supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the growth medium.[15]
-
Rinse the cell monolayer with sterile PBS (Phosphate-Buffered Saline).[15]
-
Add an appropriate volume of 0.25% Trypsin-EDTA to detach the cells.[15]
-
Incubate for a few minutes at 37°C until cells are detached.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.[15]
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new culture flasks at the desired density.
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for assessing the in vitro efficacy of BMS-754807.
Caption: A typical experimental workflow for evaluating BMS-754807.
Protocol 1: Cell Viability Assessment and IC50 Determination via MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.
-
Principle: The amount of formazan produced is directly proportional to the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
-
Materials:
-
96-well flat-bottom plates
-
Pancreatic cancer cells
-
Complete growth medium
-
BMS-754807 stock solution
-
MTS reagent (e.g., from Promega or Abcam)[16]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Drug Treatment:
-
Prepare serial dilutions of BMS-754807 in complete medium. A suggested starting range for pancreatic cancer cells is 10 nM to 10 µM.[7][9]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared BMS-754807 dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[17]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line's metabolic activity.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[18]
-
Percentage Viability Calculation:
-
Percentage Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100.[18]
-
-
IC50 Determination: Plot the percentage viability against the logarithm of the BMS-754807 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[17]
-
Expected IC50 Values for BMS-754807 in Pancreatic Cancer Cell Lines: Studies have shown that BMS-754807 can inhibit pancreatic cancer cell proliferation with varying IC50 values, often in the nanomolar to low micromolar range. For instance, in combination studies with gemcitabine, the addition of BMS-754807 significantly lowered the IC50 of gemcitabine, with effective concentrations of BMS-754807 being in the nanomolar range.[10] As a single agent, IC50 values can range from approximately 5 nM to 365 nM in sensitive cell lines.[5][19]
Protocol 2: Apoptosis Induction Assessment via Caspase-Glo® 3/7 Assay
Executioner caspases-3 and -7 are key mediators of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify their activity.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases-3/7, releasing a substrate for luciferase and generating a "glow-type" luminescent signal proportional to caspase activity.[20][21]
-
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Pancreatic cancer cells
-
Complete growth medium
-
BMS-754807
-
Caspase-Glo® 3/7 Reagent (Promega)[20]
-
Plate-reading luminometer
-
-
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate (e.g., 10,000 cells/well in 100 µL) and treat with BMS-754807 at various concentrations (e.g., 1x and 5x the determined IC50) for 24 to 48 hours. Include a vehicle control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently by inversion until the substrate is fully dissolved.[21][22]
-
Assay:
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[22]
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
BMS-754807 can induce cell cycle arrest. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[23]
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with BMS-754807 (e.g., at IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a dot plot of PI-Area vs. PI-Width to gate out doublets and aggregates.[24]
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of BMS-754807-treated cells to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 4: Mechanistic Investigation via Western Blotting of the IGF-1R Pathway
Western blotting is essential to confirm that BMS-754807 is acting on its intended target and modulating downstream signaling pathways.
-
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated (active) and total forms of proteins, one can assess the activation status of a signaling pathway.
-
Key Proteins to Analyze:
-
p-IGF-1R (Tyr1135/1136): To confirm inhibition of receptor activation.
-
Total IGF-1R: To ensure changes in phosphorylation are not due to changes in total protein levels.
-
p-Akt (Ser473): A key downstream effector of the PI3K pathway.
-
Total Akt: As a loading control for p-Akt.
-
Cleaved PARP / Cleaved Caspase-3: Markers of apoptosis.
-
β-Actin or GAPDH: As a loading control to ensure equal protein loading per lane.
-
-
Procedure:
-
Cell Lysis: Treat cells with BMS-754807 for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Recommended Antibodies:
| Target Protein | Host | Recommended Dilution | Supplier (Cat. No.) |
| p-IGF-1R (Tyr1316) | Rabbit | 1:1000 | Cell Signaling (#6113) |
| Total IGF-1R | Rabbit | 1:1000 | Abcam (ab39675) |
| p-Akt (Ser473) | Rabbit | 1:1000-1:2000 | Cell Signaling (#4060) |
| Total Akt | Rabbit | 1:1000 | Cell Signaling (#4691) |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling (#5625) |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling (#9664) |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Antibody dilutions are suggestions and should be optimized for your specific experimental conditions.
IGF-1R Signaling Pathway Diagram
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by BMS-754807.
Caption: The IGF-1R signaling pathway and inhibition by BMS-754807.
III. Trustworthiness and Self-Validation
To ensure the integrity of your findings, incorporate the following controls and validation steps into your experimental design:
-
Positive Controls: For apoptosis assays, use a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay is working correctly. For western blots, use lysates from cells stimulated with IGF-1 to ensure the phospho-specific antibodies are detecting the activated proteins.
-
Dose-Response and Time-Course: Perform experiments across a range of BMS-754807 concentrations and time points to understand the dynamics of its effects.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings. All experiments should be performed with at least three biological replicates.
By following these detailed application notes and protocols, researchers can confidently and rigorously investigate the therapeutic potential of BMS-754807 in pancreatic cancer cell lines, contributing valuable data to the field of cancer drug development.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Gopinathan, A., et al. (2011). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics, 10(10), 1896-1906. Retrieved from [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Kumar, P., et al. (2013). Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R. Bioorganic & Medicinal Chemistry Letters, 23(5), 1334-1338. Retrieved from [Link]
-
UCSC Genome Browser. (n.d.). Cell Growth Protocol for PANC1 cell line. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Gopinathan, A., et al. (2011). BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]
-
Fuentes-Baile, M., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cancers, 12(12), 3789. Retrieved from [Link]
-
American Association for Cancer Research. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Retrieved from [Link]
-
JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis. Retrieved from [Link]
-
Semantic Scholar. (2012). Establishment of Primary Cell Lines in Pancreatic Cancer. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Naidu, K. A., et al. (2003). IGF1-R baseline expression in pancreatic cancer cells lines. ResearchGate. Retrieved from [Link]
-
Schnelldorfer, T., et al. (2020). Novel methods for in vitro modeling of pancreatic cancer reveal important aspects for successful primary cell culture. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2021). Establishment and Characterization of Paired Primary Cultures of Human Pancreatic Cancer Cells and Stellate Cells Derived from the Same Tumor. Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
-
JoVE. (2013). Isolation and Culture of Mouse Primary Pancreatic Acinar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative expression of IGF1R, IGF2, IGF-BP3, IRA and IRB mRNA in 3 human pancreatic adenocarcinoma cell lines. Retrieved from [Link]
-
Wang, Z., et al. (2014). Insulin-Like Growth Factor 1 Receptor (IGF-1R) as a Target of MiR-497 and Plasma IGF-1R Levels Associated with TNM Stage of Pancreatic Cancer. PLOS ONE, 9(3), e91660. Retrieved from [Link]
-
Journal of Molecular Endocrinology. (2014). The role of insulin and IGF system in pancreatic cancer. Retrieved from [Link]
-
National Institutes of Health. (2012). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Retrieved from [Link]
-
Subramani, R., et al. (2014). (A) Expression levels of IGF-1R in PANC-1, HPAC and MIA PaCa-2 were... ResearchGate. Retrieved from [Link]
-
Kornmann, M., et al. (1998). Increased tumorigenicity in the human pancreatic cell line MIA PaCa-2 is associated with an aberrant regulation of an IGF-1 autocrine loop and lack of expression of the TGF-beta type RII receptor. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Retrieved from [Link]
Sources
- 1. Insulin-Like Growth Factor 1 Receptor (IGF-1R) as a Target of MiR-497 and Plasma IGF-1R Levels Associated with TNM Stage of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Establishment and Characterization of Paired Primary Cultures of Human Pancreatic Cancer Cells and Stellate Cells Derived from the Same Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Isolation and Culture of Mouse Primary Pancreatic Acinar Cells [jove.com]
- 5. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Increased tumorigenicity in the human pancreatic cell line MIA PaCa-2 is associated with an aberrant regulation of an IGF-1 autocrine loop and lack of expression of the TGF-beta type RII receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: BMS-754807 for Esophageal Adenocarcinoma Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Esophageal adenocarcinoma (EAC) represents a significant clinical challenge, with rising incidence and poor prognosis.[1] The insulin-like growth factor (IGF) signaling pathway has been identified as a critical mediator in the progression of EAC, particularly in the context of obesity, a known risk factor.[1][2][3] The IGF-1 receptor (IGF-1R) and the insulin receptor (InsR) are key components of this pathway, and their overexpression and activation are frequently observed in EAC cells.[4][5][6] BMS-754807 is a potent, reversible, and orally bioavailable small-molecule inhibitor that dually targets the tyrosine kinases of IGF-1R and InsR.[7][8][9] This dual inhibition is crucial as it may circumvent resistance mechanisms that arise from targeting only IGF-1R.[10] This document provides a comprehensive guide for researchers on the application of BMS-754807 in EAC research, detailing its mechanism of action and providing step-by-step protocols for key in vitro and in vivo experimental workflows.
Mechanism of Action of BMS-754807 in Esophageal Adenocarcinoma
BMS-754807 is an ATP-competitive tyrosine kinase inhibitor.[10] It exhibits high potency against both IGF-1R and InsR with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[7][9] By binding to the kinase domain, BMS-754807 prevents the autophosphorylation and subsequent activation of these receptors. This blockade leads to the downstream inhibition of two major signaling cascades: the PI3K/Akt and the Ras/MAPK pathways, both of which are critical for cell proliferation, survival, and migration.[11] In EAC cells, treatment with BMS-754807 has been shown to decrease the phosphorylation of IGF-1R/IR and subsequently reduce the levels of phosphorylated AKT (pAKT).[10] This inhibition of signaling ultimately leads to decreased cell proliferation, induction of apoptosis, and reduced cell migration.[3][10][12]
Diagram of the IGF-1R/InsR Signaling Pathway and the Action of BMS-754807
Caption: IGF-1R/InsR pathway inhibition by BMS-754807.
Physicochemical Properties and Handling
A summary of the key properties of BMS-754807 is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄FN₉O | [13] |
| Molecular Weight | 461.49 g/mol | [7][13] |
| Appearance | Crystalline solid | N/A |
| Purity | ≥98% | [8] |
| Solubility | >10 mM in DMSO | [14] |
| Storage | Store at -20°C for long-term stability (up to 3 years as a powder). Stock solutions in DMSO can be stored at -80°C for up to 1 year.[9][13] | [9][13] |
| Stability | Stable for at least 4 years when stored correctly.[8] Avoid repeated freeze-thaw cycles of stock solutions.[9] | [8][9] |
In Vitro Experimental Protocols
Cell Culture of Esophageal Adenocarcinoma Cell Lines
A panel of EAC cell lines, such as FLO-1, OE19, and SK-GT-2, which have been shown to express phosphorylated IGF-1R/IR, are suitable for these studies.[3][10]
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTS/MTT)
This colorimetric assay is used to assess the effect of BMS-754807 on the metabolic activity of EAC cells, which is an indicator of cell viability.[15][16]
Protocol:
-
Cell Seeding: Seed EAC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of BMS-754807 in DMSO.[7] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of BMS-754807. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution to a final concentration of 0.45 mg/mL) to each well.[17][18]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[17][18]
-
Data Acquisition:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Western blotting is essential to confirm the on-target effect of BMS-754807 by assessing the phosphorylation status of IGF-1R/IR and downstream signaling proteins like Akt.
Protocol:
-
Cell Treatment and Lysis:
-
Seed EAC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with BMS-754807 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Keep samples on ice at all times.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[19]
-
Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IGF-1R/IR, total IGF-1R/IR, phospho-Akt (Ser473), total Akt, cleaved PARP, and cleaved caspase-3 overnight at 4°C with gentle agitation.[10] Dilute antibodies in 5% BSA in TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
In Vivo Experimental Protocols
Esophageal Adenocarcinoma Xenograft Mouse Model
Subcutaneous xenograft models are commonly used to evaluate the in vivo efficacy of anticancer agents.[20][21][22]
Protocol:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice.
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ EAC cells (e.g., OE19) in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, BMS-754807 alone, nab-paclitaxel alone, and combination therapy).
-
Drug Administration:
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 3-4 weeks) and monitor tumor volume and animal body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Diagram of the In Vivo Xenograft Workflow
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. IGF-1 and its receptor in esophageal cancer: association with adenocarcinoma and visceral obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulin-like growth factor-1 receptor as a novel prognostic marker and its implication as a cotarget in the treatment of human adenocarcinoma of the esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Laboratory animal models for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Esophageal adenocarcinoma models: a closer look [frontiersin.org]
- 22. Animal Model: Xenograft Mouse Models in Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oral Administration of BMS-754807 in Preclinical Animal Models
Introduction: The Rationale for Targeting IGF-1R/InsR with BMS-754807
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR) are highly homologous receptor tyrosine kinases that play critical roles in cellular proliferation, growth, differentiation, and survival.[1][2][3] Their signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK cascades, are frequently dysregulated in a multitude of human cancers, making them compelling therapeutic targets.[2][4][5]
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that dually targets the ATP-binding site of both IGF-1R and InsR kinases.[6][7][8][9] This dual inhibition is a key strategic advantage. Tumors can develop resistance to therapies that target only IGF-1R by upregulating signaling through the highly similar InsR.[5][10] By inhibiting both, BMS-754807 provides a more comprehensive and durable blockade of this critical signaling network, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7][8]
These application notes provide a comprehensive guide for researchers designing and executing in vivo animal studies to evaluate the efficacy of BMS-754807 administered orally. The protocols are grounded in established methodologies and insights from peer-reviewed preclinical studies.
Mechanism of Action: Dual Receptor Blockade
Upon ligand binding (IGF-1, IGF-2, or Insulin), the IGF-1R/InsR undergoes autophosphorylation, creating docking sites for substrate proteins like IRS and Shc. This initiates downstream signaling. BMS-754807 acts as an ATP-competitive inhibitor, preventing this initial phosphorylation step and effectively shutting down the entire cascade.[10][11]
Recommended Vehicle: A commonly used and well-tolerated vehicle for preclinical studies is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water . [12]The CMC acts as a suspending agent, while the Tween 80 acts as a surfactant to improve wettability.
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing and administering BMS-754807 and conducting a tumor growth inhibition study.
Protocol 1: Preparation of BMS-754807 Dosing Suspension (10 mg/kg)
This protocol is for a 10 mg/kg dose in a 10 mL/kg dosing volume, resulting in a 1 mg/mL suspension. Adjust calculations as needed for different doses.
Materials:
-
BMS-754807 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Carboxymethylcellulose (CMC), low viscosity
-
Polysorbate 80 (Tween® 80)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated scale, stir plate, magnetic stir bars
-
Sonicator (bath or probe)
Procedure:
-
Prepare the Vehicle:
-
To a 50 mL sterile conical tube, add ~45 mL of sterile water.
-
While stirring vigorously with a magnetic stir bar, slowly add 0.25 g of CMC to create a 0.5% (w/v) solution. It may take 30-60 minutes for the CMC to fully dissolve.
-
Add 50 µL of Tween 80 to the solution (for a 0.1% v/v final concentration).
-
Bring the final volume to 50 mL with sterile water and mix thoroughly.
-
-
Calculate Required Compound:
-
For a 10-animal study, assuming an average mouse weight of 25 g and a 10 mL/kg dosing volume, you will need 2.5 mL per day. For a 21-day study plus overage, prepare ~60 mL of suspension.
-
Total BMS-754807 needed: 60 mL × 1 mg/mL = 60 mg.
-
-
Prepare the Suspension:
-
Weigh out 60 mg of BMS-754807 into a clean vessel.
-
Create a stock solution by dissolving the 60 mg of BMS-754807 in a small volume of DMSO (e.g., 1-2 mL). Ensure it is fully dissolved.
-
Transfer the DMSO stock into the 60 mL of prepared CMC/Tween 80 vehicle.
-
Homogenize immediately: Mix vigorously by vortexing and/or sonicating until a uniform, milky suspension is formed. Keep the suspension stirring continuously on a stir plate during the dosing procedure to prevent settling.
-
Protocol 2: Oral Gavage Administration in Mice
Proper technique is essential for animal welfare and data integrity. [13] Materials:
-
Prepared BMS-754807 dosing suspension
-
1 mL syringe with Luer-lock
-
18-20 gauge, 1.5-inch flexible or ball-tipped feeding needle (for mice) [14][15]* Animal scale
Table 2: Recommended Materials for Oral Gavage in Mice
| Item | Specification | Rationale |
|---|---|---|
| Feeding Needle | 18-20 gauge, 1.5", flexible or ball-tip | Minimizes risk of esophageal trauma or perforation. [13][16] |
| Syringe | 1 mL Luer-lock | Ensures secure needle attachment and accurate volume delivery. |
| Max Dose Volume | 10 mL/kg | Standard accepted volume to avoid gastric distress. [14][15]|
Procedure:
-
Preparation: Weigh the mouse and calculate the required dosing volume (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).
-
Draw the Dose: Vigorously mix the dosing suspension and immediately draw the calculated volume into the syringe. Tap to remove any air bubbles.
-
Animal Restraint: Firmly scruff the mouse by grasping the loose skin over the shoulders with the thumb and index finger. The mouse should be immobilized but able to breathe comfortably. [14][16]4. Needle Insertion:
-
Position the mouse vertically. This helps straighten the path to the esophagus.
-
Gently introduce the feeding needle into the side of the mouth (in the diastema, or gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will typically swallow as the needle enters the esophagus. The needle should advance smoothly with no resistance.
-
Trustworthiness: If any resistance is felt, or if the animal coughs, stop immediately . This may indicate entry into the trachea. Retract the needle and start again. [15]5. Dose Administration: Once the needle is in place, depress the plunger slowly and steadily to deliver the full volume.
-
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration. [13][14]
Protocol 3: Tumor Growth Inhibition (TGI) Xenograft Study
This protocol outlines a standard efficacy study.
Procedure:
-
Cell Implantation: Subcutaneously inject the selected human cancer cell line into the right flank of each mouse.
-
Tumor Establishment: Allow tumors to grow to a palpable, measurable size (e.g., a mean volume of 150-200 mm³). [17]3. Randomization: Once tumors are established, randomize the animals into treatment groups (e.g., Vehicle control, BMS-754807 10 mg/kg, etc.) with 8-10 mice per group. This ensures an even distribution of tumor sizes at the start of the study.
-
Treatment: Begin daily oral gavage as described in Protocol 2 for the duration of the study (typically 21-28 days).
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . [17] * Measure animal body weight at the same time. A loss of >20% body weight is a common endpoint criterion indicating toxicity. [18]6. Pharmacodynamic (PD) Assessment (Optional but Recommended):
-
At the end of the study, or at specific time points, collect tumor and blood samples.
-
Flash-freeze tumor tissue for subsequent Western blot analysis to assess the phosphorylation status of IGF-1R, InsR, and Akt. [6][19]This provides direct evidence of target engagement. A strong correlation between drug concentration and target inhibition validates the mechanism of action. [20]
-
Part 3: Data Analysis and Interpretation
-
Efficacy: The primary endpoint is Tumor Growth Inhibition (%TGI). Plot the mean tumor volume (± SEM) for each group over time. The %TGI is typically calculated at the end of the treatment period. [18]* Tolerability: Plot the mean body weight change (%) for each group over time. Significant weight loss in the treatment groups relative to the vehicle control indicates potential toxicity. [21]* Pharmacodynamics: Quantify the reduction in p-IGF-1R / p-Akt in tumor lysates from treated animals compared to controls. This demonstrates that the observed anti-tumor effect is linked to the intended mechanism of action. [19][20] By following these detailed protocols and design principles, researchers can generate robust and reliable data on the preclinical efficacy of orally administered BMS-754807, providing a solid foundation for further drug development.
References
-
Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. Available at: [Link]
-
Karakas, B., et al. (2018). Insulin and IGF-1 signaling pathways. ResearchGate. Available at: [Link]
-
Al-Asmakh, M., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Ecology. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. Retrieved from: [Link]
-
Uddin, M. S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Available at: [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics. Available at: [Link]
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from: [Link]
-
FSU Office of Research. (2016). Oral Gavage in the Rat. Retrieved from: [Link]
-
Boucher, J., et al. (2021). Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. PNAS. Available at: [Link]
-
Gualberto, A., & Pollak, M. (2009). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research. Available at: [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from: [Link]
-
LGD, et al. (2012). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Clinical Cancer Research. Available at: [Link]
-
Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences. Available at: [Link]
-
Lestini, B., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Singh, P., & Sharma, G. (2013). Insulin receptor (IR) and insulin-like growth factor receptor 1 (IGF-1R) signaling systems: novel treatment strategies for cancer. Medical Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Effects of BMS-754807 in vivo. Pharmacodynamic and pharmacokinetic.... Retrieved from: [Link]
-
Ahmad, Z., et al. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Le, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Available at: [Link]
-
Singh, M., et al. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]
-
Wang, Y., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. Available at: [Link]
-
G σχετικά, et al. (2011). BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
T-CiRA. (2019). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin receptor (IR) and insulin-like growth factor receptor 1 (IGF-1R) signaling systems: novel treatment strategies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma | MDPI [mdpi.com]
- 11. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-IGF-1R After BMS-754807 Treatment
Introduction: The Rationale for Targeting IGF-1R Phosphorylation
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical network that governs fundamental cellular processes, including proliferation, growth, and survival.[1][2] Dysregulation of this pathway is a hallmark of various malignancies, making IGF-1R a compelling therapeutic target.[2][3] The activation of IGF-1R is initiated by the binding of its ligands, IGF-1 or IGF-2, which triggers a conformational change and subsequent autophosphorylation of specific tyrosine residues within the receptor's intracellular kinase domain.[2][4] This phosphorylation event is the linchpin of the signaling cascade, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[2][5] This, in turn, activates major downstream pro-survival and proliferative pathways, primarily the PI3K/Akt and Ras/MAPK cascades.[2][4][6]
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that competitively targets the ATP-binding site of the IGF-1R and the structurally related Insulin Receptor (InsR) tyrosine kinases.[7][8][9][10] By inhibiting the catalytic function of IGF-1R, BMS-754807 effectively blocks its autophosphorylation, thereby abrogating downstream signaling.[7][11] This mechanism underlies its anti-proliferative and pro-apoptotic effects observed in a wide array of cancer cell lines and preclinical tumor models.[7][8][12][13] Western blot analysis is an indispensable technique to directly measure the inhibitory effect of BMS-754807 by quantifying the reduction in phosphorylated IGF-1R (p-IGF-1R) levels.
Visualizing the Mechanism of Action
To conceptualize the therapeutic intervention, the following diagram illustrates the IGF-1R signaling pathway and the specific point of inhibition by BMS-754807.
Caption: Inhibition of IGF-1R signaling by BMS-754807.
Experimental Design and Data Interpretation
A typical experiment to evaluate the efficacy of BMS-754807 involves treating cancer cells with increasing concentrations of the inhibitor and subsequently measuring the levels of p-IGF-1R. The data presented below is a representative example of what one might expect from such an experiment.
Table 1: Dose-Dependent Inhibition of IGF-1R Phosphorylation by BMS-754807
| Treatment Group | BMS-754807 Conc. (nM) | p-IGF-1R (Relative Density) | Total IGF-1R (Relative Density) | p-IGF-1R / Total IGF-1R Ratio | % Inhibition of p-IGF-1R |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.02 | 0.98 | 0% |
| BMS-754807 | 5 | 0.75 | 0.99 | 0.76 | 22.4% |
| BMS-754807 | 10 | 0.52 | 1.01 | 0.51 | 48.0% |
| BMS-754807 | 25 | 0.23 | 0.98 | 0.23 | 76.5% |
| BMS-754807 | 50 | 0.08 | 1.03 | 0.08 | 91.8% |
| BMS-754807 | 100 | 0.03 | 0.99 | 0.03 | 96.9% |
Note: Data are hypothetical and for illustrative purposes. Relative density is normalized to the loading control (e.g., β-actin or GAPDH) and then to the vehicle control.
The results clearly demonstrate that BMS-754807 inhibits IGF-1R phosphorylation in a dose-dependent manner, with an estimated IC50 value between 10 and 25 nM, consistent with published findings.[11] Importantly, the total IGF-1R levels remain unchanged, confirming that the inhibitor's effect is on the receptor's activity, not its expression.
Detailed Protocol: Western Blot for p-IGF-1R
This protocol provides a robust framework for the sensitive and specific detection of p-IGF-1R.
1. Cell Culture and Treatment 1.1. Seed cells (e.g., MCF-7, a cell line known to express IGF-1R) in 6-well plates and grow to 70-80% confluency. 1.2. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation. 1.3. Pre-treat cells with various concentrations of BMS-754807 (e.g., 0, 5, 10, 25, 50, 100 nM) or vehicle control (DMSO) for 1-2 hours. 1.4. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce robust IGF-1R phosphorylation.
2. Cell Lysis and Protein Extraction Causality: The choice of lysis buffer is paramount for preserving the phosphorylation status of proteins. Harsh detergents can denature proteins, while the absence of phosphatase and protease inhibitors will lead to rapid dephosphorylation and degradation.[14][15]
2.1. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[14][16][17] RIPA Buffer Recipe (10 mL):
- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1% NP-40
- 0.5% Sodium deoxycholate
- 0.1% SDS
- 1 mM EDTA
- Add Protease/Phosphatase Inhibitor Cocktail just before use. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with vortexing every 10 minutes. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE 4.1. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. 4.2. Load the samples onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. 4.3. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting Trustworthiness: Proper blocking and antibody selection are critical for obtaining specific signals and low background. For phospho-specific antibodies, blocking with Bovine Serum Albumin (BSA) is recommended over milk, as milk contains phosphoproteins (casein) that can cause high background.[14][18]
6.1. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 6.2. Incubate the membrane with the primary antibody against p-IGF-1R (e.g., anti-p-IGF-1R Tyr1131/1135/1136) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[19][20] 6.3. Wash the membrane three times for 10 minutes each with TBST. 6.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. 6.5. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis 7.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL substrate for 1-5 minutes. 7.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 7.4. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IGF-1R and a loading control (e.g., β-actin or GAPDH).[21][22][23] 7.5. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IGF-1R signal to the total IGF-1R signal, which is then normalized to the loading control.
Workflow Visualization
Caption: Step-by-step workflow for Western blot analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak p-IGF-1R Signal | - Inefficient IGF-1 stimulation- Dephosphorylation during lysis- Low antibody concentration- Insufficient protein load | - Optimize IGF-1 concentration and stimulation time- Ensure lysis buffer contains fresh phosphatase inhibitors and is kept on ice[18]- Increase primary antibody concentration or incubation time[24]- Load more protein (30-50 µg)[24] |
| High Background | - Inadequate blocking- Blocking with milk- High antibody concentration- Insufficient washing | - Increase blocking time to 1.5-2 hours- Use 5% BSA instead of milk for blocking[14]- Titrate primary and secondary antibody concentrations- Increase the number and duration of washes with TBST[24] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific, validated primary antibody[19]- Ensure fresh protease inhibitors are used during lysis |
References
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Available from: [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. National Institutes of Health. Available from: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. Available from: [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. National Institutes of Health. Available from: [Link]
-
Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). Reactome. Available from: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. ResearchGate. Available from: [Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. National Institutes of Health. Available from: [Link]
-
Therapeutic Significance of IGF1R Cell Signaling. Herald Scholarly Open Access. Available from: [Link]
-
IGF-1 Signaling. GeneGlobe. Available from: [Link]
-
Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. PNAS. Available from: [Link]
-
Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. Available from: [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. Available from: [Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins?. ResearchGate. Available from: [Link]
-
Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers. Available from: [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. National Institutes of Health. Available from: [Link]
-
How to detect IGF-1R phosphorylation by western blot?. ResearchGate. Available from: [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Journals. Available from: [Link]
-
Tips and tricks: Phospho Western Blots. YouTube. Available from: [Link]
-
IGF1 Receptor Antibody. Affinity Biosciences. Available from: [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. inventbiotech.com [inventbiotech.com]
- 15. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. researchgate.net [researchgate.net]
- 17. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Phospho-IGF-I Receptor beta (Tyr1131)/Insulin Receptor beta (Tyr1146) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Anti-IGF1 Receptor antibody [EPR19322] (ab182408) | Abcam [abcam.com]
- 22. IGF1 Receptor Antibody | Affinity Biosciences [affbiotech.com]
- 23. IGF1R beta Monoclonal Antibody (ZI001) (39-6700) [thermofisher.com]
- 24. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Quantifying the Anti-Proliferative Efficacy of BMS-754807 using a Colorimetric Cell Viability Assay
Abstract
This document provides a comprehensive guide for researchers to assess the anti-proliferative activity of BMS-754807, a potent and reversible small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (InsR).[1][2][3] We delve into the molecular mechanism of BMS-754807, detailing its impact on critical cell signaling pathways. The core of this application note is a detailed, field-proven protocol for a colorimetric cell proliferation assay (MTT), designed to generate robust and reproducible dose-response data. This guide is intended for professionals in cancer research and drug development, offering both the theoretical basis and practical steps for quantifying the cytostatic effects of this targeted inhibitor.
Introduction: Targeting the IGF-1R/InsR Axis with BMS-754807
The Insulin-like Growth Factor (IGF) signaling pathway is a critical network that governs cellular proliferation, growth, and survival.[4] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] The pathway is primarily activated by ligands IGF-1 and IGF-2 binding to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase.[7] This binding event triggers receptor autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[4][6]
Activation of these substrates initiates two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival, metabolism, and growth.[8][9][10]
-
The RAS/MAPK/ERK Pathway: Primarily involved in stimulating cell proliferation and differentiation.[8][10][11]
BMS-754807 is a pyrrolotriazine-based, orally available, ATP-competitive inhibitor that potently and reversibly targets the kinase domains of both IGF-1R and the structurally similar Insulin Receptor (InsR).[5][12][13] By blocking the catalytic function of these receptors, BMS-754807 effectively prevents downstream signaling, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[3][12][14] This compound has demonstrated broad anti-tumor activity across a range of cancer cell lines, including those of epithelial, mesenchymal, and hematopoietic origin.[2][3][15]
This application note provides a validated protocol to quantify the anti-proliferative effects of BMS-754807 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for assessing cell metabolic activity as an indicator of viability.[16]
Mechanism of Action: BMS-754807 Signaling Inhibition
BMS-754807 exerts its biological effect by binding to the ATP-binding pocket within the tyrosine kinase domain of IGF-1R and InsR. This competitive inhibition prevents the receptor from autophosphorylating upon ligand binding, a critical first step in signal transduction. The lack of phosphorylation blocks the recruitment and activation of downstream adaptor proteins and enzymes, effectively shutting down the PI3K/AKT and MAPK pathways. The diagram below illustrates this mechanism.
Figure 1: IGF-1R Signaling and BMS-754807 Inhibition. BMS-754807 blocks IGF-1R/InsR autophosphorylation, preventing activation of PI3K/AKT and MAPK/ERK pathways.
Experimental Design & Protocol
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to measure cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells, allowing for the quantification of BMS-754807's cytostatic or cytotoxic effects.[17]
Materials and Reagents
-
Compound: BMS-754807 (e.g., MedChemExpress, Cat# HY-10255)
-
Cell Line: A cancer cell line known to be sensitive to IGF-1R inhibition (e.g., OE19 esophageal adenocarcinoma[12], AsPC-1 pancreatic cancer[13], or MCF-7 breast cancer cells[8]).
-
Culture Medium: RPMI-1640 or DMEM, appropriate for the chosen cell line.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
MTT Reagent: 5 mg/mL solution in sterile PBS.[16] Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
-
Equipment & Consumables:
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Experimental Workflow
The following diagram outlines the complete workflow for the cell proliferation assay.
Figure 2: Step-by-Step Experimental Workflow. This flowchart details the process from cell culture to final data analysis for the BMS-754807 proliferation assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest adherent cells using Trypsin-EDTA and resuspend in fresh culture medium to create a single-cell suspension.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000–10,000 cells/well). Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay and do not become over-confluent in control wells.
-
-
Edge Effect Mitigation: To avoid the "edge effect," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS to maintain humidity across the plate.
-
Incubation: Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and recover.
Day 2: BMS-754807 Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of BMS-754807 in DMSO. From this stock, create a series of 2X working concentrations in culture medium. For example, to test final concentrations from 1 nM to 10 µM, prepare 2X solutions from 2 nM to 20 µM.
-
Self-Validation: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.1%).
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X BMS-754807 working solution or vehicle control medium to each well.
-
Controls are Critical:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Wells containing medium but no cells, for background subtraction.
-
-
-
Replicates: Set up each condition in at least triplicate (technical replicates).
Day 5: MTT Assay and Data Acquisition
-
Incubation: After 72 hours of incubation with the compound, proceed with the MTT assay.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Visually inspect the wells under a microscope for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[18][19] Pipette up and down gently to ensure all crystals are dissolved. The solution should turn a uniform purple color.
-
Final Incubation: Allow the plate to stand at room temperature in the dark for 2-4 hours (or overnight for SDS-HCl) to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available to reduce background noise.[17]
Data Analysis & Interpretation
Calculations
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each drug concentration.
% Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control Wells) x 100
Dose-Response Curve and IC₅₀ Determination
Plot the % Viability (Y-axis) against the logarithm of the BMS-754807 concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces cell viability by 50%.
Sample Data Presentation
The following tables represent example data for illustrative purposes.
Table 1: Example Raw Absorbance Data (570 nm)
| [BMS-754807] (nM) | Rep 1 | Rep 2 | Rep 3 | Average |
|---|---|---|---|---|
| Vehicle (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.211 | 1.245 | 1.230 | 1.229 |
| 10 | 1.056 | 1.089 | 1.072 | 1.072 |
| 100 | 0.645 | 0.681 | 0.665 | 0.664 |
| 1000 (1 µM) | 0.258 | 0.277 | 0.265 | 0.267 |
| 10000 (10 µM) | 0.113 | 0.121 | 0.118 | 0.117 |
| Blank | 0.095 | 0.098 | 0.096 | 0.096 |
Table 2: Calculated Percent Viability and IC₅₀ Summary
| Cell Line | BMS-754807 IC₅₀ (nM) | Notes |
|---|---|---|
| OE19 (Esophageal) | ~370 nM | Consistent with published data showing sensitivity.[12] |
| AsPC-1 (Pancreatic) | ~540 nM | Demonstrates potent single-agent activity.[13] |
| MCF-7/AC-1 (Breast) | Synergizes with hormonal agents.[8] | Data reflects potent inhibition of IGF-driven proliferation. |
Conclusion
BMS-754807 is a powerful tool for investigating the role of the IGF-1R/InsR signaling axis in cancer biology. The protocol detailed in this application note provides a robust and reproducible method for quantifying its anti-proliferative effects. By carefully controlling experimental variables, including cell seeding density and vehicle controls, researchers can generate high-quality dose-response curves and accurately determine the IC₅₀ of BMS-754807 in their cell models of interest. This assay serves as a fundamental first step in preclinical evaluation and mechanistic studies of this targeted inhibitor.
References
- MTT Assay Protocol for Cell Viability and Prolifer
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI.[Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. NIH National Library of Medicine.[Link]
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NIH National Library of Medicine.[Link]
-
Signaling pathways of IGF-1R and its related functions in the cell. ResearchGate.[Link]
-
Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Oncology.[Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed.[Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Journals.[Link]
-
Schematic diagram of IGF1R mediated signalling events. ResearchGate.[Link]
-
IGF-1 Signaling Pathway. Creative Diagnostics.[Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. NIH National Library of Medicine.[Link]
-
Targeting the IGF1R/PI3K/AKT pathway sensitizes Ewing sarcoma to BET bromodomain inhibitors. NIH National Library of Medicine.[Link]
-
The IGF1 Signaling Pathway. Encyclopedia MDPI.[Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. NIH National Library of Medicine.[Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. NIH National Library of Medicine.[Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. NIH National Library of Medicine.[Link]
-
Clinical Applications and Future Direction of Insulin-like Growth Factor-1 Receptor Pathway Blockade. AACR Journals.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the IGF1R/PI3K/AKT pathway sensitizes Ewing sarcoma to BET bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols: A Researcher's Guide to BMS-754807 in Cell Culture
Introduction: Targeting the IGF-1R/InsR Axis with BMS-754807
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases.[1][2][3] With IC50 values in the low nanomolar range (1.8 nM for IGF-1R and 1.7 nM for InsR in cell-free assays), it serves as a critical tool for investigating the roles of these pathways in cellular processes.[4][5] The IGF-1R/InsR signaling network is a key regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a variety of human cancers, making it a significant target for therapeutic development.[2][3]
BMS-754807 exerts its effects by competitively binding to the ATP-binding pocket of the IGF-1R and InsR kinase domains, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[5][6] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling axis.[3][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of BMS-754807 for in vitro cell culture experiments. The protocols outlined below are designed to ensure experimental reproducibility and scientific integrity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of BMS-754807 is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1001350-96-4 | [1][4][5][6][8] |
| Molecular Formula | C₂₃H₂₄FN₉O | [1][9] |
| Molecular Weight | 461.49 g/mol | [5][6][9][10] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (92 mg/mL). Insoluble in water. | [5][6][8][10] |
Mechanism of Action: Visualizing the Inhibition of IGF-1R/InsR Signaling
BMS-754807 targets the catalytic activity of both IGF-1R and InsR. Upon ligand binding (IGF-1, IGF-2, or insulin), these receptors dimerize and autophosphorylate, creating docking sites for substrate proteins like IRS-1 and Shc. This initiates downstream signaling through the PI3K/Akt and Ras/MAPK pathways, promoting cell survival and proliferation. BMS-754807 blocks the initial autophosphorylation step, effectively shutting down these downstream signals.
Caption: BMS-754807 inhibits IGF-1R/InsR signaling.
Experimental Protocols
PART 1: Preparation of BMS-754807 Stock Solution (10 mM)
Rationale: A concentrated stock solution in a suitable solvent is essential for accurate and reproducible dilutions into cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of BMS-754807.[5][6][8][10] It is crucial to use anhydrous, high-purity DMSO to prevent compound precipitation.
Materials:
-
BMS-754807 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of BMS-754807 powder and the DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Weight of BMS-754807 (mg) / 461.49 g/mol ) * 100,000
Example: For 5 mg of BMS-754807: Volume of DMSO (μL) = (5 mg / 461.49 g/mol ) * 100,000 = 1083.4 μL
-
Reconstitution: a. Briefly centrifuge the vial of BMS-754807 powder to ensure all the powder is at the bottom. b. Carefully add the calculated volume of anhydrous DMSO to the vial. c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C for 10 minutes or brief sonication can aid dissolution if necessary.[5]
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound. b. Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[6][10] For short-term storage, -20°C is acceptable for up to one month.[6]
PART 2: Preparation of Working Solutions for Cell Culture
Rationale: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[11] Therefore, a series of dilutions is often necessary to achieve the desired final concentration of BMS-754807.
Materials:
-
10 mM BMS-754807 stock solution
-
Sterile, complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Determine Final Concentration: The effective concentration of BMS-754807 can vary significantly between cell lines, with IC50 values ranging from 5 nM to 365 nM for sensitive lines.[3][6] It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 μM) to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Serial Dilutions: a. Thaw a single aliquot of the 10 mM BMS-754807 stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to make a 100 μM intermediate solution, add 1 μL of the 10 mM stock to 99 μL of medium. c. From this intermediate dilution, perform further serial dilutions in complete cell culture medium to achieve your desired final concentrations.
-
Dosing Cells: a. Remove the existing medium from your cultured cells. b. Add the appropriate volume of the final working solution of BMS-754807 to the cells. c. Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as the highest concentration of BMS-754807 used).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with your downstream assays (e.g., proliferation, apoptosis, or western blotting).
Experimental Considerations and Best Practices
-
Cell Line Sensitivity: The sensitivity of different cancer cell lines to BMS-754807 can vary. It is advisable to consult the literature for reported IC50 values in your cell line of interest or a similar cell type.[3][12][13]
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can activate the IGF-1R/InsR pathway and may compete with the inhibitory effects of BMS-754807. Consider serum-starving your cells for a few hours before treatment to enhance the observed effect of the inhibitor.[12]
-
Assay Validation: When assessing the effects of BMS-754807, it is crucial to validate target engagement. This can be achieved by performing western blot analysis to examine the phosphorylation status of IGF-1R/InsR and downstream effectors such as Akt and ERK. A decrease in the phosphorylated forms of these proteins upon treatment with BMS-754807 confirms its on-target activity.[6][7]
-
Safety Precautions: BMS-754807 is a potent bioactive compound. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling the powder and solutions.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation in Stock Solution | - Use of non-anhydrous DMSO- Improper storage | - Use fresh, anhydrous DMSO.- Ensure proper storage at -80°C. |
| Precipitation in Cell Culture Medium | - Exceeding the solubility limit- Interaction with media components | - Ensure the final DMSO concentration is low.- Prepare fresh working solutions immediately before use. |
| Lack of Cellular Effect | - Cell line is resistant- Insufficient concentration or duration- Compound degradation | - Confirm target expression in your cell line.- Perform a dose-response and time-course experiment.- Use a fresh aliquot of the stock solution. |
Conclusion
BMS-754807 is a valuable research tool for dissecting the complexities of the IGF-1R/InsR signaling pathway. Adherence to the detailed protocols and best practices outlined in these application notes will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of cellular signaling and contributing to the development of novel therapeutic strategies.
References
-
Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PubMed Central. [Link]
-
Bms-754807 | C23H24FN9O | CID 24785538. PubChem. [Link]
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. [Link]
-
How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
Advanced Delivery Device Technology to Simplify the Reconstitution of Lyophilized Drugs. YouTube. [Link]
-
BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. PubMed. [Link]
-
Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Facebook [cancer.gov]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BMS-754807 - LKT Labs [lktlabs.com]
- 9. Bms-754807 | C23H24FN9O | CID 24785538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols: Investigating BMS-754807 Synergy with Cytotoxic Agents
Introduction: The Rationale for Combination Therapy
The landscape of oncology is increasingly defined by a strategic shift from monotherapy to combination regimens designed to attack cancer's multifaceted nature. BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) tyrosine kinases.[1][2] The IGF-1R/IR signaling pathway is a critical mediator of cell proliferation, survival, and differentiation. Its dysregulation is a common feature in a wide array of human cancers, making it a compelling therapeutic target.[3]
However, cancer cells possess a remarkable capacity for adaptation, often developing resistance to targeted therapies by activating alternative survival pathways. Cytotoxic agents, such as platinum-based compounds (e.g., cisplatin, carboplatin) and taxanes (e.g., paclitaxel), remain a cornerstone of cancer treatment, inducing DNA damage and mitotic catastrophe. The core hypothesis investigated in this guide is that the concurrent inhibition of the potent pro-survival IGF-1R/IR pathway by BMS-754807 can lower the threshold for cytotoxic-induced cell death, leading to synergistic anti-tumor activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at evaluating the synergistic potential of BMS-754807 with conventional cytotoxic agents. We will delve into the mechanistic underpinnings of this synergy, provide detailed protocols for both in vitro and in vivo validation, and offer a robust framework for data analysis and interpretation.
Mechanistic Synergy: Targeting Parallel Survival Pathways
The synergistic interaction between BMS-754807 and cytotoxic agents is rooted in the convergence of their mechanisms on fundamental cellular processes of proliferation and apoptosis. BMS-754807's primary action is the inhibition of IGF-1R and IR autophosphorylation, which in turn blocks the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/MAPK/ERK pathway.[3][4][5][6] These pathways are central to promoting cell survival, inhibiting apoptosis, and driving cell cycle progression.
Cytotoxic agents, conversely, inflict overwhelming cellular stress, primarily through DNA damage (platinum agents) or disruption of microtubule function (taxanes), which activates intrinsic apoptotic pathways. By using BMS-754807 to suppress the IGF-1R/IR-mediated pro-survival signals, the cancer cell's ability to withstand cytotoxic stress is significantly diminished. This dual-pronged attack can lead to an amplified apoptotic response, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[7][8]
Diagram 1: IGF-1R Signaling and Intersection with Cytotoxic Agents
Caption: IGF-1R signaling and points of therapeutic intervention.
Part 1: In Vitro Synergy Assessment
The foundational step in evaluating the combination of BMS-754807 and a cytotoxic agent is to determine their interaction in vitro. This involves assessing cell viability across a matrix of concentrations to quantitatively define the nature of the interaction—be it synergistic, additive, or antagonistic.
Experimental Workflow
Diagram 2: In Vitro Synergy Workflow
Caption: Workflow for assessing in vitro drug synergy.
Protocol: Checkerboard Cell Viability Assay
This protocol outlines the use of a checkerboard assay to systematically evaluate the combination of BMS-754807 and a cytotoxic agent.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
BMS-754807 (stock solution in DMSO)
-
Cytotoxic agent (e.g., Cisplatin, Paclitaxel; stock solution in appropriate solvent)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Single-Agent IC50 Determination:
-
Before the combination study, determine the IC50 (half-maximal inhibitory concentration) for both BMS-754807 and the cytotoxic agent individually in your chosen cell line. This will inform the concentration range for the checkerboard assay.
-
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at the desired density (e.g., 5,000 cells/well, optimize for your cell line).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[9]
-
Fill the outer wells with 200 µL of sterile PBS or media to minimize evaporation (the "edge effect").[9]
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
-
Drug Dilution and Plate Setup (Checkerboard Matrix):
-
Prepare serial dilutions of BMS-754807 (Drug A) and the cytotoxic agent (Drug B) in culture medium at 2x the final desired concentrations. A common approach is to use a range centered around the IC50 (e.g., 1/8x to 4x IC50).
-
The plate layout should resemble a checkerboard:[9][10]
-
Rows (e.g., B-G): Add increasing concentrations of Drug A.
-
Columns (e.g., 2-10): Add increasing concentrations of Drug B.
-
Row H: Drug A only (serial dilutions).
-
Column 11: Drug B only (serial dilutions).
-
Control Wells: Include wells with cells + vehicle (100% viability) and media only (background).
-
-
Add 50 µL of 2x Drug A to the appropriate rows, and 50 µL of 2x Drug B to the appropriate columns. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).
-
-
Viability Measurement:
-
Add the chosen cell viability reagent according to the manufacturer's protocol (e.g., add 20 µL of MTT solution and incubate for 4 hours).
-
Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions based on the median-effect principle.[3][4][11] It calculates a Combination Index (CI), which provides a quantitative measure of synergy, additivity, or antagonism.[12]
Calculation: The core equation is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect.
Interpretation of CI Values:
| Combination Index (CI) | Interpretation |
|---|---|
| < 1 | Synergistic Effect |
| = 1 | Additive Effect |
| > 1 | Antagonistic Effect |
Software such as CompuSyn or CalcuSyn can be used to automate these calculations and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.[13][14]
Protocol: Apoptosis Assessment by Annexin V/PI Staining
This protocol confirms that the observed synergy in cell viability is due to an increase in apoptosis.
Materials:
-
Cells treated with BMS-754807, cytotoxic agent, and the combination for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
A synergistic combination should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to either single agent alone.
Protocol: Western Blot for Apoptosis and Pathway Markers
This protocol provides a method to detect the cleavage of caspase-3 and the inhibition of key signaling proteins like AKT.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels (e.g., 10-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-phospho-AKT, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells and quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane. For small proteins like cleaved caspase-3 (~17-19 kDa), ensure transfer conditions are optimized (e.g., use a 0.2 µm membrane and consider reducing transfer time or voltage).[16][17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin).
-
A synergistic combination should result in a marked increase in the cleaved caspase-3 band and a significant decrease in phosphorylated AKT levels compared to single-agent treatments.
Part 2: In Vivo Synergy Validation
Validating in vitro synergy in a preclinical animal model is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[18]
Protocol: Xenograft Tumor Model Synergy Study
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
BMS-754807 (formulated for oral gavage)
-
Cytotoxic agent (formulated for appropriate route, e.g., intraperitoneal injection)
-
Vehicle controls for each drug
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100-200 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.[19]
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
BMS-754807 alone
-
Cytotoxic Agent alone
-
BMS-754807 + Cytotoxic Agent
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule and dosage. Dosing for BMS-754807 has been shown to be effective as low as 6.25 mg/kg daily by oral gavage.[8] The cytotoxic agent's dose and schedule should be based on established protocols.
-
Monitor animal weight and overall health throughout the study as a measure of toxicity.
-
-
Tumor Measurement and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
The study endpoint can be a fixed duration or when tumors in the control group reach a predetermined maximum size.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group. A combination that shows significantly greater TGI than either single agent suggests enhanced efficacy.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to determine the significance of the differences between treatment groups.[20]
-
Synergy Assessment: While more complex, models like the Bliss independence model can be adapted to assess in vivo synergy by comparing the observed tumor growth in the combination group to the predicted growth if the drugs were acting independently.[21][22] A significant reduction in tumor growth beyond the predicted additive effect indicates synergy.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for investigating the synergistic potential of BMS-754807 with cytotoxic agents. By systematically moving from in vitro screening and mechanistic validation to in vivo efficacy studies, researchers can build a compelling data package to support further development. Evidence of synergy, characterized by a Combination Index < 1, enhanced apoptosis, and superior tumor growth inhibition in vivo, provides a strong rationale for advancing these combinations into clinical evaluation.[8][23] Future studies could explore this synergistic strategy in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, and investigate biomarkers that may predict which patient populations are most likely to benefit from this combination therapy.
References
-
Carboni, J.M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Cohen, P., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed, 19996272. [Link]
-
The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025). BenchSci. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
ResearchGate. (n.d.). IGF-1 signaling controls several pathways through the IGF1R/AKT and... [Link]
-
Chou, T.C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the IGF-I/PI3K/Akt and IGF-I/MAPK/ERK signaling... [Link]
-
Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14882. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Hou, X., et al. (2011). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Cancer Research, 71(24), 7597-7607. [Link]
-
van der Meer, D., et al. (2017). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Anticancer Research, 37(11), 5997-6007. [Link]
-
Sanchez-Lopez, E., et al. (2022). The signaling landscape of insulin-like growth factor 1. Journal of Biological Chemistry, 298(10), 102434. [Link]
-
Day, C.P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55068. [Link]
-
Li, X., et al. (2018). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy, 7, 1-11. [Link]
-
Wang, X., et al. (2021). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology, 11, 584591. [Link]
-
Protocol Online. (2009). caspase3 detection - SDS-PAGE and Western Blotting. [Link]
-
ResearchGate. (2019). How can I detect cleaved-caspase 3 by western blotting? [Link]
-
Tang, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research, 83(20), 3465-3477. [Link]
-
Tang, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. PubMed, 37874987. [Link]
-
ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index.... [Link]
-
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed, 20068163. [Link]
-
Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. [Link]
-
Tang, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models. R Discovery. [Link]
-
Hou, X., et al. (2011). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. [Link]
-
Chou, T.C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]
-
Carboni, J.M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed, 19996272. [Link]
-
Karmali, D., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Karmali, D., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Montanari, E., et al. (2022). Combining AdipoRon with Paclitaxel Unveils Synergistic Potential in Non-Small Cell Lung Cancer Cells via AMPK-ERK1/2 Signaling. PMC - NIH. [Link]
-
Sreekumar, S., et al. (2024). Onvansertib Shows Synergistic Efficacy in Combination with Paclitaxel in HR+ Breast Cancer. Cardiff Oncology. [Link]
-
Kurtyka, C.A., et al. (2014). E2F inhibition synergizes with paclitaxel in lung cancer cell lines. PubMed - NIH. [Link]
-
Dudempudi, C., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. NIH. [Link]
-
Al-Husein, B., et al. (2017). Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer. NIH. [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. emerypharma.com [emerypharma.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
BMS-754807 Technical Support Center: A Guide for Researchers
Welcome to the comprehensive technical support guide for BMS-754807, a potent and reversible dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR).[1][2][3] This resource is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the experimental nuances of working with this compound. Our goal is to empower you to overcome common challenges, particularly those related to solubility, and to ensure the integrity and reproducibility of your results.
Understanding the Molecule: Why Solubility is a Critical Parameter
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-754807?
BMS-754807 is a potent, reversible, and ATP-competitive small-molecule inhibitor that targets the kinase activity of both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR), with IC50 values of 1.8 nM and 1.7 nM, respectively.[6][7][8] By binding to these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.[4][9][10] This inhibition leads to decreased cell growth and induction of apoptosis in various cancer cell lines.[2][4]
Caption: BMS-754807 inhibits IGF-1R/InsR, blocking downstream PI3K/AKT and MAPK pathways.
Q2: I'm seeing precipitation in my stock solution. What is the best solvent for BMS-754807?
The most common and effective solvent for preparing high-concentration stock solutions of BMS-754807 for in vitro use is Dimethyl Sulfoxide (DMSO) .[1][8] Commercial suppliers indicate a solubility of ≥100 mg/mL (216.69 mM) in DMSO.[7][11]
Causality and Best Practices:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like BMS-754807.[6] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle or properly stored aliquots.
-
Self-Validating Protocol: To confirm complete dissolution, visually inspect the solution against a light source. The solution should be clear and free of any visible particulates. If particulates are present, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[6][7]
Q3: What are the recommended storage conditions for BMS-754807 powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [7][11] |
| 4°C | 2 years | [7][11] | |
| In Solvent (DMSO) | -80°C | 1 year | [7][11] |
| -20°C | 6 months | [7][11] |
Expert Insight: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[7] This ensures that the main stock remains pristine and reduces the risk of introducing moisture or other contaminants.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section provides a systematic workflow for addressing solubility issues, from initial stock preparation to final working dilutions for both in vitro and in vivo experiments.
Caption: A logical workflow for troubleshooting BMS-754807 solubility issues.
Issue 1: Precipitate in the final cell culture medium (In Vitro Assays)
-
Causality: While BMS-754807 is soluble in DMSO, it has very poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1] When a concentrated DMSO stock is diluted into the medium, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit.
-
Protocol & Self-Validation:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.[12]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of medium, vortexing gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Medium: Using medium pre-warmed to 37°C can sometimes help maintain solubility during dilution.
-
Visual Confirmation: After preparing your final working concentration, allow the plate or flask to sit in the incubator for 5-10 minutes. Before proceeding with your experiment, inspect the wells under a microscope. Look for crystalline structures or fine precipitates, which indicate the compound has fallen out of solution. If observed, the experiment should be repeated with a lower final concentration of BMS-754807.
-
Issue 2: Preparing a stable formulation for animal studies (In Vivo Experiments)
-
Causality: Direct injection of a DMSO-based solution is not suitable for in vivo studies due to toxicity and poor bioavailability. A co-solvent system is required to create a stable formulation suitable for oral gavage or other administration routes.
-
Validated Formulation Protocols:
-
Protocol A (Clear Solution): This formulation is often preferred for achieving a clear, homogenous solution.
-
Dissolve BMS-754807 in DMSO to 10% of the final volume.
-
Add PEG300 to 40% of the final volume and mix.
-
Add Tween-80 to 5% of the final volume and mix.
-
Finally, add saline to bring the volume to 100% and mix thoroughly.
-
Solubility achieved: ≥ 2.08 mg/mL (4.51 mM)[11]
-
-
Protocol B (Suspension): This can be used if higher concentrations are needed, but note it forms a suspension.
-
Dissolve BMS-754807 in DMSO to 10% of the final volume.
-
Add a solution of 20% SBE-β-CD in saline for the remaining 90% of the volume.
-
Ultrasonication is required to create a uniform suspension.
-
Solubility achieved: 2.5 mg/mL (5.42 mM)[11]
-
-
Protocol C (Oil-Based):
-
Dissolve BMS-754807 in DMSO to 10% of the final volume.
-
Add corn oil for the remaining 90% of the volume and mix thoroughly.
-
Solubility achieved: ≥ 2.08 mg/mL (4.51 mM)[11]
-
-
-
Authoritative Grounding & Best Practices: For any in vivo work, it is critical to prepare the formulation fresh on the day of use.[7] The stability of these complex mixtures over time is not guaranteed. Always run a small pilot batch to ensure no precipitation or phase separation occurs before preparing the full volume for your study.
Summary of BMS-754807 Solubility Data
| Solvent / Formulation | Max Concentration | Solution Type | Source(s) |
| DMSO | ≥ 100 mg/mL (216.69 mM) | Clear Solution | [7][11] |
| DMF | 30 mg/mL | Clear Solution | [1] |
| Ethanol | 30 mg/mL | Clear Solution | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Clear Solution | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.51 mM) | Clear Solution | [11] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.51 mM) | Clear Solution | [11] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.42 mM) | Suspension | [11] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Bms-754807 | C23H24FN9O | CID 24785538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-754807 | IGF1R/InsR inhibitor | Probechem Biochemicals [probechem.com]
- 9. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 10. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
Managing hyperglycemia as a side effect of BMS-754807
Managing Hyperglycemia in Preclinical Research
Introduction: Understanding BMS-754807 and On-Target Hyperglycemia
BMS-754807 is a potent, orally bioavailable, and reversible small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases, with IC50 values of 1.8 nM and 1.7 nM, respectively.[1][2] Its mechanism of action involves blocking the ATP-binding site of these receptors, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/Akt pathway.[3][4][5]
A critical and expected on-target effect of this dual inhibition is the disruption of normal glucose metabolism. The insulin receptor plays a central role in maintaining glucose homeostasis by facilitating glucose uptake into peripheral tissues like skeletal muscle and adipose tissue.[6][7] By inhibiting the IR, BMS-754807 directly interferes with this process, leading to insulin resistance and subsequent hyperglycemia.[8] This side effect has been consistently observed in both preclinical models and human clinical trials.[9][10]
This guide provides researchers with a comprehensive framework for understanding, monitoring, and managing hyperglycemia as a pharmacodynamic effect of BMS-754807 in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: Why exactly does BMS-754807 cause hyperglycemia?
A1: The hyperglycemia observed with BMS-754807 is a direct consequence of its mechanism of action. The insulin receptor (IR) is the primary mediator of insulin's metabolic effects. When insulin binds to the IR, it triggers a signaling cascade that results in the translocation of glucose transporters (like GLUT4) to the cell surface, allowing glucose to move from the bloodstream into cells.[11][12] BMS-754807 is a potent inhibitor of both the IGF-1R and the IR.[1][13] By inhibiting the IR kinase, BMS-754807 prevents the downstream signaling required for glucose uptake, effectively inducing a state of acute insulin resistance. This leads to elevated glucose levels in the blood. In clinical studies, dose-related increases in plasma glucose, insulin, and C-peptide were observed, demonstrating this direct pharmacological effect.[10]
Q2: How quickly should I expect to see changes in blood glucose after dosing my animal models?
A2: Pharmacodynamic effects on glucose metabolism are typically rapid. In a first-in-human single-dose study, dose-related increases in glucose, insulin, and C-peptide occurred in the fasted state, and plasma glucose levels began to return to baseline within 4 hours post-dose in panels without a glucose challenge.[14] Therefore, in preclinical models, it is reasonable to expect measurable changes in blood glucose within the first few hours following oral administration, coinciding with the absorption and peak plasma concentration (Tmax) of the compound.
Q3: Is the hyperglycemic effect dose-dependent?
A3: Yes, the effect is dose-dependent. Phase I clinical trial data clearly shows that as the daily dose of BMS-754807 was escalated from 4 mg to 70 mg, there were corresponding increases in plasma glucose, insulin, and C-peptide.[10] In preclinical studies, while a dose of 6.25 mg/kg was effective for tumor growth inhibition, higher doses (e.g., 25 mg/kg) are also commonly used and would be expected to produce a more pronounced hyperglycemic effect.[2][5] Researchers should anticipate a greater magnitude of hyperglycemia when using higher doses of the compound.
Q4: My research focuses on the anti-tumor efficacy of BMS-754807. Why is it critical to monitor blood glucose?
A4: Monitoring blood glucose serves two primary purposes:
-
Pharmacodynamic (PD) Biomarker: Blood glucose elevation is a direct, on-target indicator that the drug is engaging the insulin receptor and is biologically active. A lack of glucose modulation at a given dose may suggest issues with compound formulation, administration, or absorption.
-
Animal Welfare and Data Integrity: Severe, unmanaged hyperglycemia can lead to adverse health effects in animal models, including dehydration, weight loss, and lethargy. These confounding health issues can impact tumor growth rates and the animal's ability to tolerate treatment, thereby compromising the integrity and interpretability of your efficacy data. In early clinical trials, while hyperglycemia was generally manageable, Grade 3 events did occur.[9][10]
Q5: What are some potential confounding factors that could worsen hyperglycemia in my experiments?
A5: A significant confounding factor is the co-administration of corticosteroids (e.g., dexamethasone). Corticosteroids are known to induce insulin resistance and hyperglycemia on their own. When combined with an IR inhibitor like BMS-754807, this effect can be severely exacerbated.[9] Other factors include the diet of the animals (high-fat diets can induce baseline insulin resistance), the specific animal strain used, and underlying metabolic conditions.
II. Signaling Pathway and Mechanism of Hyperglycemia
The diagram below illustrates the canonical Insulin/IGF-1 signaling pathway and highlights the points of inhibition by BMS-754807. Inhibition at the IR directly blocks the metabolic signaling cascade responsible for glucose uptake.
Caption: A logical workflow for monitoring and decision-making regarding hyperglycemia.
V. References
-
Definition of IGF-1R antagonist BMS-754807. (n.d.). NCI Drug Dictionary. Retrieved from [Link]
-
Carboni, J. M., et al. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Retrieved from [Link]
-
Gualberto, A., & Pollak, M. (2009). Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. Retrieved from [Link]
-
Tolcher, A. W., et al. (2010). Phase I dose-escalation study of daily BMS-754807, an oral, dual IGF-1R/insulin receptor (IR) inhibitor in subjects with solid tumors. ASCO Publications. Retrieved from [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. Retrieved from [Link]
-
Uchibe, K., et al. (2021). Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. PNAS. Retrieved from [Link]
-
IR/IGF-1R signaling. The binding of insulin or IGF-1 to their receptors... (n.d.). ResearchGate. Retrieved from [Link]
-
Peer Review of "Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma". (2024). MDPI. Retrieved from [Link]
-
Palka, M., et al. (2022). Insulin-Like Growth Factor 1 (IGF-1) Signaling in Glucose Metabolism in Colorectal Cancer. MDPI. Retrieved from [Link]
-
Zhang, H., et al. (2023). Regulation and function of insulin-IGF receptor signaling. PMC - PubMed Central. Retrieved from [Link]
-
Gopinathan, A., et al. (2013). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. Retrieved from [Link]
-
Higashi, Y., et al. (2021). The Roles of the IGF Axis in the Regulation of the Metabolism: Interaction and Difference between Insulin Receptor Signaling and IGF-I Receptor Signaling. PubMed Central. Retrieved from [Link]
-
Patterson, B. C. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. Retrieved from [Link]
-
Kaira, K., et al. (2016). Tyrosine Kinase Inhibitors Reduce Glucose Uptake by Binding to an Exofacial Site on hGLUT‐1. NIH. Retrieved from [Link]
-
Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. NIH. Retrieved from [Link]
-
Hou, X., et al. (2011). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. Retrieved from [Link]
-
LoRusso, P. M., et al. (2007). Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach. PMC - PubMed Central. Retrieved from [Link]
-
Gualberto, A., & Pollak, M. N. (2009). Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials. NIH. Retrieved from [Link]
-
Finn, R. S. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. Imedex. Retrieved from [Link]
-
Gallagher, E. J., & LeRoith, D. (2015). The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link. PubMed Central. Retrieved from [Link]
-
Zefo, C., et al. (2009). Abstract A101: BMS‐754807, an oral dual IGF‐1R/IR inhibitor: First‐in‐human single‐dose study of safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. AACR Journals. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. The Roles of the IGF Axis in the Regulation of the Metabolism: Interaction and Difference between Insulin Receptor Signaling and IGF-I Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and function of insulin-IGF receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to BMS-754807 in Cancer Cells
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for BMS-754807. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of BMS-754807. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of its use, particularly in the context of therapeutic resistance.
Introduction to BMS-754807
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that targets the kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1][2] The IGF-1R signaling pathway is a critical regulator of cell proliferation, growth, and survival.[3] Its dysregulation is implicated in the progression and maintenance of numerous cancers, making it a compelling therapeutic target.[3][4][5][6][7]
BMS-754807 functions by competing with ATP at the kinase domain of IGF-1R and InsR, thereby preventing receptor autophosphorylation and blocking the activation of downstream pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[8][9] While showing promise in preclinical models across a wide range of tumor types, both intrinsic and acquired resistance remain significant hurdles in its clinical application.[2][9][10] This guide will equip you with the knowledge and tools to identify, understand, and potentially overcome these resistance mechanisms in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-754807?
BMS-754807 is a dual inhibitor of the IGF-1R and InsR tyrosine kinases.[1] It binds reversibly to the ATP-binding pocket of these receptors, inhibiting their phosphorylation.[2][9] This action blocks downstream signaling through critical pathways like PI3K/Akt and MAPK, which are essential for tumor cell proliferation and survival.[7][8]
Q2: What are the known off-target effects of BMS-754807?
While potent against IGF-1R/InsR, BMS-754807 can exhibit activity against other kinases at higher concentrations. Documented off-targets include Met, RON, TrkA, TrkB, and Aurora A/B kinases.[11] Some studies suggest that certain antiproliferative effects of BMS-754807 in specific cell lines might be mediated through these off-target effects, independent of IGF-1R signaling status.[12][13][14] Hyperglycemia is a known mechanism-based toxicity due to InsR inhibition.[15][16]
Q3: How can I confirm target engagement of BMS-754807 in my cell line?
The most direct method is to assess the phosphorylation status of IGF-1R/InsR using Western blot analysis. After treating your cells with BMS-754807, you should observe a dose-dependent decrease in phosphorylated IGF-1R (p-IGF-1R) and phosphorylated Akt (p-Akt), a key downstream effector.[8] Total IGF-1R and Akt levels should remain unchanged. See Protocol 2 for a detailed methodology.
Q4: What are the initial signs of acquired resistance to BMS-754807 in my cell culture?
The first sign is a gradual loss of efficacy, where the concentration of BMS-754807 required to inhibit cell growth by 50% (the IC50) begins to increase over time. This can be monitored by performing regular cell viability assays (see Protocol 1 ).[17] You may observe that cells initially undergo growth arrest or apoptosis, but then resume proliferation despite the continued presence of the drug.[18]
Troubleshooting Guide: Investigating BMS-754807 Resistance
This section addresses common experimental challenges. A logical workflow for troubleshooting is presented below.
Sources
- 1. Facebook [cancer.gov]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]
- 9. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clyte.tech [clyte.tech]
- 18. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-754807 Experimental Models
Welcome to the technical support guide for researchers utilizing BMS-754807. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the off-target effects of this potent kinase inhibitor. Our goal is to equip you with the necessary knowledge to ensure the scientific integrity and reproducibility of your experiments.
Introduction to BMS-754807
BMS-754807 is a potent, reversible, ATP-competitive small molecule inhibitor primarily targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR) with high affinity (IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays)[1][2]. By inhibiting the autophosphorylation of these receptors, BMS-754807 effectively blocks downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell proliferation and survival[2][3]. Due to its potent anti-proliferative and pro-apoptotic effects, it has been investigated in a wide range of human tumor models[4][5].
However, like many kinase inhibitors, BMS-754807 is not entirely specific. Its biological effects, particularly at higher concentrations, can be influenced by its interaction with other kinases. Understanding and accounting for these off-target effects is critical for accurately interpreting experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of BMS-754807?
A1: BMS-754807 has been shown to inhibit a panel of other kinases, albeit typically at lower potencies than its primary targets, IGF-1R and InsR. The most significant off-targets include members of the MET, Trk, and Aurora kinase families. It's crucial to be aware of these interactions as they can contribute to the observed cellular phenotype[1][2][6].
Q2: My cell line does not express high levels of IGF-1R, yet I see a potent anti-proliferative effect with BMS-754807. Is this expected?
A2: Yes, this is a plausible and important observation. Studies have indicated that the anti-proliferative effects of BMS-754807 can be independent of IGF-1R activation status[4][7]. This suggests that in certain cellular contexts, the observed effects may be driven by the inhibition of one or more of its off-target kinases, such as MET or the Aurora kinases, which are also involved in cell cycle control and proliferation[8][9]. This highlights the importance of characterizing the expression of both on- and off-targets in your experimental model.
Q3: How can I distinguish between on-target (IGF-1R/InsR) and off-target effects in my experiments?
A3: Differentiating on-target from off-target effects is a key experimental challenge[10][11]. A multi-pronged approach is recommended:
-
Dose-Response Correlation: Correlate the concentration of BMS-754807 required to inhibit IGF-1R/InsR phosphorylation with the concentration that produces the desired phenotype (e.g., decreased cell viability). If the phenotypic effect only occurs at concentrations significantly higher than those needed to inhibit the primary target, off-target effects are likely involved.
-
Use of a Structurally Unrelated Inhibitor: Employ another potent and selective IGF-1R/InsR inhibitor with a different chemical structure and off-target profile. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect[10].
-
Rescue Experiments: If possible, express a mutant form of IGF-1R that is resistant to BMS-754807. If this rescues the phenotype, it provides strong evidence for on-target activity[10].
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the primary target (IGF-1R) or suspected off-targets (e.g., MET, Aurora Kinase A). Observe how the depletion of these kinases alters the cellular response to BMS-754807.
Q4: At what concentration should I use BMS-754807 to minimize off-target effects?
A4: The optimal concentration is model-dependent. It is essential to perform a dose-response curve to determine the IC50 for the inhibition of your primary target's phosphorylation (e.g., pIGF-1R) in your specific cell line. For initial experiments aiming for on-target specificity, it is advisable to use the lowest effective concentration that robustly inhibits the primary target (typically in the low nanomolar range for BMS-754807)[2]. Be cautious when interpreting data from experiments using micromolar concentrations, as off-target effects are more probable at these levels[4].
Quantitative Data Summary
The following table summarizes the known inhibitory activities of BMS-754807 against its primary and key off-target kinases from cell-free assays. This data is crucial for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Potency Rank | Reference |
| Insulin Receptor (InsR) | 1.7 | 1 (On-Target) | [1][2] |
| IGF-1R | 1.8 | 2 (On-Target) | [1][2] |
| TrkB | 4.1 | 3 (Off-Target) | [2] |
| c-Met | 5.6 | 4 (Off-Target) | [2] |
| TrkA | 7.4 | 5 (Off-Target) | [2] |
| Aurora A | 9 | 6 (Off-Target) | [1][2] |
| Aurora B | 25 | 7 (Off-Target) | [1][2] |
| RON | 44 | 8 (Off-Target) | [1][2] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary on-target pathway of BMS-754807 and its key off-target interactions.
Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Problem 1: Inconsistent Cell Viability Results (e.g., MTT or CellTiter-Glo Assay)
-
Question: My IC50 values for BMS-754807 in a cell viability assay vary significantly between experiments. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Confluency can significantly impact cellular metabolism and drug response.
-
Inhibitor Preparation and Storage: Prepare fresh dilutions of BMS-754807 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Confirm the inhibitor's solubility in your culture medium.
-
Incubation Time: Standardize the incubation time with the inhibitor. A 72-hour incubation is common, but this may need to be optimized for your specific cell line[4].
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells to account for any solvent effects[10].
-
Problem 2: No Inhibition of Downstream pAkt Despite Apparent IGF-1R Inhibition
-
Question: I've confirmed by Western blot that pIGF-1R is inhibited, but I don't see a corresponding decrease in pAkt (Ser473) levels. Why might this be?
-
Answer & Troubleshooting Steps:
-
Pathway Redundancy: The PI3K/Akt pathway can be activated by other receptor tyrosine kinases (RTKs) or signaling pathways that are not inhibited by BMS-754807 at the concentration used. Consider performing an RTK array to identify other active kinases in your cell model.
-
Feedback Loops: Inhibition of one pathway can sometimes lead to the activation of compensatory signaling loops. For example, inhibition of IGF-1R might lead to upregulation of other RTKs that can then activate Akt[12].
-
Antibody Quality: Ensure your pAkt antibody is specific and validated for your application. Run positive and negative controls to confirm antibody performance[10][13].
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins during sample preparation[14].
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Workflow for Validating Off-Target Effects
This workflow outlines a systematic approach to investigate and confirm suspected off-target effects.
Protocol 2: Western Blot for pIGF-1R and pAkt Inhibition
Objective: To determine the concentration-dependent effect of BMS-754807 on the phosphorylation of IGF-1R and its downstream target Akt.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Prepare serial dilutions of BMS-754807 (e.g., 0, 1, 10, 100, 1000 nM) in the appropriate culture medium. Treat cells for a specified time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control[10].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors[14]. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-IGF-1Rβ (Tyr1135/1136), anti-IGF-1Rβ, anti-p-Akt (Ser473), anti-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
Protocol 3: MTT Cell Viability Assay
Objective: To determine the effect of BMS-754807 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight[15].
-
Compound Addition: Prepare a 2X serial dilution of BMS-754807 in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Include wells for vehicle control (DMSO) and no-cell (media only) blanks[16].
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator[4].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals[17].
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[15][18].
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[18].
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Roche. (n.d.).
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
- Mann, M. et al. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT/CCK-8)
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Hassan, M. S., et al. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma.
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
- Cagan, A. et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BenchChem. (2025). Comparative Analysis of Off-Target Effects: A Guide for Researchers.
- Ventura, A. C. et al. (n.d.).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- van der Wouden, P. A. et al. (n.d.).
- Moir, S. E. et al. (n.d.). Aurora kinase inhibitors: Progress towards the clinic. PubMed Central.
- Hsieh, A. C. et al. (2018). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Blood.
- Garcia-Jimenez, C. et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cancers.
- BenchChem. (2025).
- Garcia-Jimenez, C. et al. (2025). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines.
- Carboni, J. M. et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics.
- Cichonska, A. et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- The Institute of Cancer Research. (2020).
- Chen, P. W. et al. (n.d.). IGF1R inhibition enhances the therapeutic effects of Gq/11 inhibition in metastatic uveal melanoma progression. PubMed Central.
- Martin, M. et al. (n.d.). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PubMed Central.
- Tatton, L. et al. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (n.d.). (A) Western blot analysis of IGF-1R processing in WT and transgenic....
- ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IGF1R inhibition enhances the therapeutic effects of Gq/11 inhibition in metastatic uveal melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BMS-754807 Technical Support Center: A Guide to Interpreting Unexpected Results
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for BMS-754807. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret the complexities that can arise during experimentation with this potent dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR). Our goal is to move beyond simple protocols and provide a framework for critical thinking and robust troubleshooting, ensuring the integrity and validity of your research.
Part 1: Foundational Knowledge & Frequently Asked Questions
Before delving into troubleshooting, a solid understanding of the compound's mechanism is critical. This section addresses the most common foundational questions.
Q1: What is the precise mechanism of action for BMS-754807?
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor.[1][2] It functions as an ATP-competitive antagonist, binding to the kinase domains of both IGF-1R and INSR.[3] This binding action prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades they mediate, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][5]
Q2: How potent and selective is BMS-754807?
BMS-754807 exhibits high potency against its primary targets. However, like many kinase inhibitors, it is not perfectly selective and does interact with other kinases, which can be a source of unexpected results.
Table 1: Kinase Inhibitory Profile of BMS-754807
| Target | IC50 (nM) | Significance |
|---|---|---|
| IGF-1R | 1.8 | Primary On-Target |
| INSR | 1.7 | Primary On-Target |
| Met | 6 | Potential Off-Target Effect |
| TrkA | 7 | Potential Off-Target Effect |
| TrkB | 4 | Potential Off-Target Effect |
| Aurora A | 9 | Potential Off-Target Effect (Cell Cycle) |
| Aurora B | 25 | Potential Off-Target Effect (Cell Cycle) |
| Ron | 44 | Potential Off-Target Effect |
Data compiled from multiple sources.[6][7][8]
This profile is critical for experimental interpretation. For example, an observed effect on cell cycle could be mediated by the primary targets or influenced by the inhibition of Aurora kinases.[9][10]
Q3: What is the expected cellular outcome of BMS-754807 treatment?
The expected outcome is typically inhibition of cell proliferation (cytostatic effect) and, in many cancer cell lines, the induction of apoptosis (cytotoxic effect).[2] Apoptosis induction is often confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[1][2][3]
Diagram 1: The IGF-1R/INSR Signaling Axis and BMS-754807 Inhibition
Caption: BMS-754807 inhibits IGF-1R and INSR, blocking downstream pro-survival and proliferative signaling.
Part 2: Troubleshooting Guide: Unexpected Lack of Efficacy
One of the most common issues is observing a weaker-than-expected or complete lack of biological effect. This requires a systematic approach to deconstruct the problem.
Diagram 2: Workflow for Troubleshooting Lack of Efficacy
Caption: A systematic workflow to diagnose the root cause of poor BMS-754807 efficacy.
Q4: My cells are resistant to BMS-754807. What are the most likely causes?
If you observe minimal or no inhibition of cell proliferation, consider these possibilities:
-
Low Target Expression: The simplest reason for non-response is the absence or low expression of IGF-1R and/or INSR in your cell model.
-
Pathway Redundancy: The proliferation of your cells may not be dependent on the IGF/Insulin axis. They may rely on parallel signaling pathways (e.g., EGFR, FGFR) that are not inhibited by BMS-754807.
-
Acquired Resistance: In models with prolonged exposure, resistance can develop. A known mechanism is the amplification and activation of other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor α (PDGFRα), which can bypass the IGF-1R/INSR blockade.[11][12]
-
Compound Inactivity: The compound may have degraded, precipitated out of solution, or been used at an incorrect concentration. Always ensure proper storage and handling.[6]
Protocol 1: Validating Target Expression and Pathway Inhibition via Western Blot
This protocol will confirm if the target is present and if BMS-754807 is successfully inhibiting its downstream signaling.
Objective: To measure the levels of total and phosphorylated IGF-1R/INSR and the downstream effector AKT.
Materials:
-
Cell line of interest and a positive control line (e.g., Rh41, known to be sensitive[13]).
-
BMS-754807 (ensure fresh dilution in DMSO).
-
Recombinant Human IGF-1 (for pathway stimulation).
-
Serum-free media.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-IGF-1Rβ(Tyr1135/1136)/INSRβ(Tyr1150/1151), anti-IGF-1Rβ, anti-INSRβ, anti-p-AKT(Ser473), anti-AKT, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal pathway activation.
-
Inhibitor Treatment: Pre-treat cells with BMS-754807 (e.g., at 10x the expected IC50) or vehicle (DMSO) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately wash cells with cold PBS and lyse on ice with lysis buffer.
-
Quantification & Blotting: Quantify protein concentration (e.g., BCA assay), run equal protein amounts on an SDS-PAGE gel, transfer to a membrane, and probe with primary and secondary antibodies.
-
Analysis:
-
Target Presence: The vehicle-treated lanes should show bands for total IGF-1R and INSR.
-
Pathway Activation: The IGF-1 stimulated, vehicle-treated lane should show strong bands for p-IGF-1R/INSR and p-AKT.
-
Inhibitor Efficacy: The BMS-754807-treated, IGF-1 stimulated lane should show a dramatic reduction in p-IGF-1R/INSR and p-AKT signal compared to the vehicle-treated, stimulated lane.[1][14]
-
Part 3: Troubleshooting Guide: Interpreting Unexpected Phenotypes
Sometimes, the inhibitor works, but it produces an unexpected biological outcome.
Q5: I observe G2/M cell cycle arrest, but literature on IGF-1R inhibition suggests a G1 arrest. Why the discrepancy?
This is an excellent observation and points towards the compound's polypharmacology. While IGF-1R signaling is strongly linked to G1/S phase progression, BMS-754807 also inhibits Aurora Kinases A and B with nanomolar potency (see Table 1).[7] Inhibition of Aurora kinases is known to cause defects in mitosis, leading to a G2/M arrest.[9] Therefore, the observed G2/M arrest is a plausible outcome resulting from a combination of on-target and off-target activities.[10][15]
-
Self-Validation: To test this, compare the cell cycle effects of BMS-754807 to a more IGF-1R/INSR-specific inhibitor (like OSI-906) or to the effects of siRNA-mediated knockdown of IGF-1R. If G2/M arrest is unique to BMS-754807, it strongly implicates an off-target mechanism.[9]
Q6: My in vivo xenograft study shows toxicity (e.g., weight loss, hyperglycemia) but little tumor growth inhibition. How do I interpret this?
This scenario highlights the critical difference between in vitro and in vivo pharmacology.
-
On-Target Toxicity: BMS-754807's potent inhibition of the Insulin Receptor (INSR) can disrupt glucose homeostasis. Hyperglycemia is a known, on-target pharmacodynamic effect of this class of dual inhibitors and has been observed in clinical trials.[5][16] This metabolic disruption can cause systemic stress and weight loss in animal models, independent of anti-tumor activity.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dose administered may be high enough to cause systemic, INSR-mediated toxicity but may not achieve sufficient concentration within the tumor for a long enough duration to inhibit IGF-1R-driven growth.[13]
-
Tumor Model Insensitivity: The xenograft model itself may be insensitive to IGF-1R/INSR inhibition, as discussed in Part 2. The observed toxicity is a separate, systemic effect.
-
Troubleshooting Steps:
-
Dose De-escalation: Attempt the study at a lower, better-tolerated dose.[2]
-
Pharmacodynamic Analysis: If possible, collect tumor and plasma samples to measure drug concentration and confirm target inhibition (p-AKT reduction) in the tumor tissue itself.
-
Re-evaluate Model: Confirm the dependency of your xenograft model on the IGF-1R pathway in vivo.
-
Table 2: Key Experimental Controls for Robust Data Interpretation
| Control Type | Purpose | Example |
|---|---|---|
| Vehicle Control | To account for effects of the drug solvent. | DMSO at the same final concentration as the highest drug dose. |
| Positive Control Cell Line | To confirm compound activity and assay performance. | Use a known sensitive cell line (e.g., Rh41, GEO) in parallel with your experimental line.[3][6] |
| Negative Control Cell Line | To confirm target-specific effects. | Use a cell line with low/no IGF-1R expression. |
| Pathway Stimulation | To create a dynamic range for observing inhibition. | Serum starve cells, then stimulate with IGF-1 or insulin. |
| Orthogonal Inhibitor | To differentiate on-target vs. off-target effects. | Compare results with another IGF-1R/INSR inhibitor with a different kinase selectivity profile (e.g., OSI-906).[9] |
By employing these systematic troubleshooting guides, validation protocols, and a deep understanding of the compound's pharmacology, you can confidently navigate unexpected results and produce high-quality, interpretable data in your research with BMS-754807.
References
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (n.d.). MDPI. Retrieved from [Link]
-
Definition of IGF-1R antagonist BMS-754807. (n.d.). NCI Drug Dictionary. Retrieved from [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. Retrieved from [Link]
-
García-Jiménez, C., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PMC - PubMed Central. Retrieved from [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. (n.d.). NIH. Retrieved from [Link]
-
García-Jiménez, C., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. ResearchGate. Retrieved from [Link]
-
Huang, F., et al. (2010). Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. PubMed. Retrieved from [Link]
-
García-Jiménez, C., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PubMed. Retrieved from [Link]
-
Scotlandi, K. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers. Retrieved from [Link]
-
Hassan, M. S., et al. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Retrieved from [Link]
-
Gualberto, A., & Pollak, M. (2009). Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. Retrieved from [Link]
-
Redundant Signaling as the Predominant mechanism for Resistance to Antibodies Targeting the Type-I Insulin-like Growth Factor Receptor in Cells Derived from Childhood Sarcoma. (n.d.). PMC - NIH. Retrieved from [Link]
-
Haluska, P., et al. (2010). Phase I dose-escalation study of daily BMS-754807, an oral, dual IGF-1R/insulin receptor (IR) inhibitor in subjects with solid tumors. ASCO Publications. Retrieved from [Link]
-
Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. (2009). Retrieved from [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (2024). ResearchGate. Retrieved from [Link]
-
Mayer, I. A., et al. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. Retrieved from [Link]
-
Complete IGF Signaling Blockade by the Dual-Kinase Inhibitor, BMS-754807, Is Sufficient To Overcome Tamoxifen and Letrozole Resistance In Vitro and In Vivo. (n.d.). ResearchGate. Retrieved from [Link]
-
Bms-754807 | C23H24FN9O | CID 24785538. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma | MDPI [mdpi.com]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-754807 | IGF1R/InsR inhibitor | Probechem Biochemicals [probechem.com]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 13. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
Technical Support Center: BMS-754807 Stability and Handling Guide
Welcome to the technical support resource for BMS-754807, a potent dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of BMS-754807 throughout your experiments, leading to reproducible and reliable results. Inconsistent outcomes in kinase inhibitor studies can often be traced back to issues with compound stability and handling. This document provides in-depth, field-proven insights into the optimal storage, preparation, and use of BMS-754807, addressing common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling of BMS-754807.
Q1: How should I store the solid (powder) form of BMS-754807?
The solid form of BMS-754807 is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years.[2] For short-term storage (days to weeks), 4°C is acceptable. It is crucial to store the compound in a dry, dark environment to prevent degradation from moisture and light.
Q2: What is the best way to prepare and store stock solutions?
For optimal stability, stock solutions of BMS-754807 should be prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] When stored at -80°C, these stock solutions are stable for up to one year.[2] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, with a recommended storage duration of up to one month to ensure compound integrity.[2] To minimize the detrimental effects of multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What are the solubility limits of BMS-754807 in common laboratory solvents?
BMS-754807 exhibits good solubility in several organic solvents but is practically insoluble in water. This characteristic is critical when preparing working solutions for your experiments.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 92 | ≥ 199.35 |
| Ethanol | 92 | 199.35 |
| DMF | 30 | 65.01 |
| Water | Insoluble | Insoluble |
| Data compiled from multiple sources.[2][3] |
Q4: How stable is BMS-754807 in aqueous solutions or cell culture media?
Q5: How many times can I safely freeze and thaw my DMSO stock solution?
There is no definitive study on the impact of multiple freeze-thaw cycles on BMS-754807 specifically. However, studies on diverse libraries of small molecules dissolved in DMSO have shown that repeated freeze-thaw cycles can lead to a loss of compound integrity for some molecules.[4][5] The primary concerns are the introduction of moisture due to the hygroscopic nature of DMSO, which can lead to hydrolysis, and potential compound precipitation upon thawing. To ensure the highest consistency in your experiments, it is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If this is not feasible, limit the number of freeze-thaw cycles to a maximum of five and always allow the vial to come to room temperature before opening to minimize moisture condensation.
Q6: Is BMS-754807 sensitive to light?
Although specific photodegradation studies for BMS-754807 are not publicly available, its pyrrolotriazine core structure is found in other compounds that are known to be photolabile. As a general precaution for all small molecule kinase inhibitors, it is advisable to minimize exposure to direct light during handling and storage. Stock solutions should be stored in amber vials or tubes wrapped in foil. When working with the compound on the benchtop, avoid prolonged exposure to ambient light.
Troubleshooting Guide
This section provides a structured approach to resolving common issues that may arise during experiments with BMS-754807.
Problem: Inconsistent or Lower Than Expected Potency in Cellular Assays
This is one of the most frequent challenges encountered and can often be traced back to the stability of the compound.
-
Possible Cause 1: Compound Degradation from Improper Storage
-
Causality: Storing the solid compound or stock solutions at inappropriate temperatures or for extended periods beyond the recommended guidelines can lead to chemical degradation, reducing the concentration of the active inhibitor.
-
Solution: Always adhere to the recommended storage conditions (-20°C for solid, -80°C for stock solutions in DMSO). If there is any doubt about the age or storage history of your compound, it is best to use a fresh, validated batch.
-
-
Possible Cause 2: Precipitation in Aqueous Media
-
Causality: BMS-754807 is insoluble in water. When a concentrated DMSO stock is diluted into aqueous cell culture medium or buffer, the compound can precipitate out of solution, especially if the final DMSO concentration is too low or the compound concentration is too high. This reduces the effective concentration of the inhibitor available to the cells.
-
Solution: Visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). It is advisable to keep the final DMSO concentration in your assay between 0.1% and 0.5% to maintain solubility. If precipitation is still a concern, consider preparing an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium.
-
-
Possible Cause 3: Degradation in Aqueous Media During Long Incubations
-
Causality: For experiments involving long incubation times (e.g., 48-72 hours), the stability of BMS-754807 in the cell culture medium at 37°C may be a factor. Hydrolysis or other degradation pathways can reduce the effective concentration of the inhibitor over time.
-
Solution: For long-term assays, consider replenishing the medium with freshly diluted compound at intermediate time points. If this is not feasible, it is recommended to perform a stability assessment of BMS-754807 in your specific cell culture medium under your experimental conditions.
-
Problem: High Variability Between Experimental Replicates
High variability can undermine the statistical significance of your results and often points to inconsistencies in compound handling.
-
Possible Cause 1: Inconsistent Compound Concentration Due to Freeze-Thaw Cycles
-
Causality: Each freeze-thaw cycle can introduce variability. Moisture absorption by DMSO can dilute the stock, and incomplete re-solubilization of precipitated compound upon thawing can lead to a lower effective concentration in that particular aliquot.
-
Solution: The most effective way to mitigate this is to use single-use aliquots of your stock solution. If you must reuse a stock, ensure it is completely thawed and vortexed thoroughly before making your dilutions.
-
-
Possible Cause 2: Photodegradation During Handling
-
Causality: If handling procedures vary in terms of light exposure between experiments, this could introduce variability, especially if the compound is light-sensitive.
-
Solution: Implement a standardized workflow that minimizes light exposure. Use amber tubes for dilutions and keep plates covered with foil whenever possible.
-
Experimental Protocols
Protocol for Preparation and Storage of BMS-754807 Stock Solutions
This protocol ensures the preparation of a stable, high-concentration stock solution.
-
Materials:
-
BMS-754807 powder
-
Anhydrous DMSO (high purity)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance and pipettes
-
-
Procedure:
-
Allow the vial of BMS-754807 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of BMS-754807 powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming (to 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Protocol for Assessing the Stability of BMS-754807 in an Experimental Buffer
This protocol provides a framework to empirically determine the stability of BMS-754807 under your specific experimental conditions.
-
Materials:
-
BMS-754807 stock solution in DMSO
-
Your experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a solution of BMS-754807 in your experimental buffer at the final working concentration. Ensure the final DMSO concentration is consistent with your experimental design.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of BMS-754807.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 2, 8, 24, 48, 72 hours), take aliquots and analyze them by HPLC.
-
Compare the peak area of BMS-754807 at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation of the compound. Also, monitor for the appearance of new peaks, which would indicate degradation products.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for BMS-754807
| Form | Solvent | Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month |
| Data compiled from multiple sources.[2] |
Visualizations
Diagram 1: The IGF-1R/InsR Signaling Pathway Inhibited by BMS-754807
Caption: BMS-754807 inhibits IGF-1R/InsR, blocking downstream PI3K/Akt and Ras/MAPK signaling.
Diagram 2: Experimental Workflow for Assessing BMS-754807 Stability
Caption: Workflow for empirically testing the stability of BMS-754807 in a given buffer.
Diagram 3: Troubleshooting Decision Tree for Inconsistent Potency
Caption: A decision tree to diagnose and resolve issues with BMS-754807 potency.
References
-
Carboni, J.M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Kozikowski, B.A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Reddit r/labrats. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]
-
Kupiec, T., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 30(4), 64-70. [Link]
-
PubMed. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. [Link]
-
r/labrats on Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]
Sources
- 1. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mastering Western Blot Experiments with BMS-754807
Welcome to the definitive resource for researchers utilizing the dual IGF-1R/IR inhibitor, BMS-754807, in their Western blot experiments. This guide is designed to move beyond simple protocols, offering in-depth, field-proven insights to help you navigate the nuances of your experiments, troubleshoot challenges, and generate robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is BMS-754807 and what is its primary mechanism of action?
BMS-754807 is a potent, orally available, and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing autophosphorylation, a critical step in the activation of downstream signaling pathways.[3] By inhibiting IGF-1R and IR, BMS-754807 effectively blocks major cell proliferation and survival pathways, including the PI3K/AKT and Ras/MEK/ERK pathways.[4][5]
Q2: Why is it important to inhibit both IGF-1R and IR?
While IGF-1R is a primary driver of mitogenic signaling, the insulin receptor (IR) can also contribute to tumor cell proliferation and survival.[3] There is significant cross-talk between the IGF-1R and IR signaling pathways. Consequently, therapies that target only IGF-1R may be less effective due to compensatory signaling through the IR.[3] The dual inhibition of both receptors by BMS-754807 provides a more comprehensive blockade of this signaling network.[4]
Q3: What are the known off-target effects of BMS-754807 I should be aware of?
While BMS-754807 is highly potent for IGF-1R and IR, it also exhibits activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, albeit at lower potencies.[6][7] Some studies suggest that certain anti-proliferative effects of BMS-754807 might be mediated through these off-target interactions, independent of IGF-1R/IR inhibition.[8][9] It is crucial to design experiments with appropriate controls to distinguish between on-target and off-target effects.
Q4: What is a good starting concentration for BMS-754807 in cell culture experiments?
The effective concentration of BMS-754807 can vary significantly depending on the cell line. The IC50 values for growth inhibition have been reported to range from 5 nM to 365 nM in various human tumor cell lines.[2][6] For initial Western blot experiments aiming to inhibit receptor phosphorylation, a concentration range of 10 nM to 1 µM is a reasonable starting point.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.[10][11]
Advanced Troubleshooting Guide
This section addresses specific issues you might encounter during your Western blot experiments with BMS-754807. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem: No Inhibition of p-IGF-1R/p-IR Observed After BMS-754807 Treatment
This is a common and frustrating issue. Here’s a logical workflow to diagnose the problem:
Step 1: Verify the Activity of Your BMS-754807 Aliquot
-
Rationale: Small molecule inhibitors can degrade over time due to improper storage or multiple freeze-thaw cycles.
-
Action: If possible, test your aliquot on a highly sensitive, well-characterized cell line known to respond to BMS-754807 as a positive control. If you have access to a fresh, validated lot of the inhibitor, a side-by-side comparison can be informative.
Step 2: Optimize Treatment Conditions
-
Rationale: The inhibitor needs sufficient time to enter the cells and engage its target. The cellular context, such as the presence of growth factors in the serum, can also impact the inhibitor's effectiveness.
-
Action:
-
Time-Course Experiment: Perform a time-course experiment, treating cells for various durations (e.g., 1, 4, 8, and 24 hours) to determine the optimal incubation time.[11]
-
Serum Starvation: The presence of insulin and IGF-1 in fetal bovine serum (FBS) can competitively antagonize the effect of BMS-754807. To enhance the inhibitor's effect and reduce basal receptor activation, serum-starve your cells before and during treatment.[12][13] A typical protocol involves incubating cells in a low-serum (0.1-0.5%) or serum-free medium for 16-24 hours prior to adding the inhibitor.[12][14]
-
Step 3: Confirm Target Expression in Your Cell Line
-
Rationale: BMS-754807 will not have an effect if its targets, IGF-1R and IR, are not expressed or are expressed at very low levels in your chosen cell line.
-
Action: Before extensive experimentation, perform a baseline Western blot on your untreated cell lysate to confirm the expression of total IGF-1R and IR.[10]
Step 4: Re-evaluate Your Western Blot Protocol
-
Rationale: The detection of phosphorylated proteins can be challenging due to the lability of phosphate groups and lower antibody affinities.
-
Action:
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins.[15]
-
Antibody Validation: Confirm that your primary antibodies for p-IGF-1R and p-IR are validated for Western blotting and are specific.[16][17][18] (See detailed protocol below).
-
Positive Controls: Include a positive control lysate from cells known to have high basal or stimulated levels of p-IGF-1R/p-IR.[19]
-
Troubleshooting Workflow Diagram
References
- 1. Facebook [cancer.gov]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting BMS-754807 Inefficacy
Introduction: Why Isn't BMS-754807 Working in My Cells?
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (INSR).[1][2] By competitively binding to the ATP-binding site of these receptor tyrosine kinases, it blocks downstream signaling through critical pro-survival pathways like PI3K/AKT and RAS/MAPK.[3][4][5] It has demonstrated broad anti-proliferative activity across numerous cancer cell lines, with IC50 values often in the low to mid-nanomolar range.[2][6][7]
However, encountering a lack of efficacy in a specific cell line is a common challenge in preclinical research. This guide provides a structured, question-and-answer framework to systematically troubleshoot why BMS-754807 may not be effective in your experimental model. We will proceed from foundational checks of your compound and experimental setup to in-depth investigations of cellular mechanisms of resistance.
Part 1: Foundational Checks — The Compound and Experimental Setup
Before investigating complex biological reasons for inefficacy, it is critical to validate the inhibitor itself and the core parameters of your assay. Problems in this area are common and can save significant time and resources if identified early.
FAQ 1: How can I be sure my BMS-754807 compound is active and stable?
Expert Rationale: The chemical integrity of a small molecule inhibitor is paramount. Degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) or the use of an impure batch can lead to a complete loss of activity.[8] Degradation products could also induce unexpected toxicity.[8]
Troubleshooting & Validation Protocol:
-
Verify Storage and Handling: BMS-754807 should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Confirm Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into your cell culture medium. Visually inspect for any precipitate.
-
Run a Positive Control: The most definitive way to validate your compound's activity is to test it in a cell line known to be sensitive. If your lab does not have one, the rhabdomyosarcoma cell line Rh41 is a well-documented sensitive model.[2][6]
Table 1: Reported IC50 Values for BMS-754807 in Sensitive Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Citation |
| IGF-1R-Sal | Sarcoma | 7 - 13 | [6] |
| Rh41 | Rhabdomyosarcoma | 5 | [6] |
| Geo | Colon Cancer | 21 | [6] |
| JJN3 | Multiple Myeloma | ~50-100 (range) | [6] |
| RD1 | Rhabdomyosarcoma | ~50-100 (range) | [6] |
Note: IC50 values can vary based on the specific assay conditions and readout used (e.g., MTS, CellTiter-Glo, SRB).
FAQ 2: Are my experimental concentration and duration appropriate?
Expert Rationale: A lack of response may simply be due to using a concentration that is too low or a treatment duration that is too short to elicit a biological effect. BMS-754807's effect is both dose- and time-dependent. While some cell lines respond in the low nanomolar range, others may require higher concentrations, and effects on cell viability may take 72 hours or longer to become apparent.[7][9]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting BMS-754807 inefficacy.
Protocol: Dose-Response Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density determined to ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 72-96 hours).
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution of BMS-754807 in culture medium. A wide concentration range is recommended for the initial experiment (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of BMS-754807.
-
Incubation: Incubate the plate for at least 72 hours. A longer time point (96 or 120 hours) may be necessary for slower-growing cell lines.
-
Readout: Measure cell viability using a suitable assay (e.g., MTS, WST-1, CellTiter-Glo).
-
Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Part 2: Cell Line-Specific Issues — Is My Cell Line a Suitable Model?
If you have confirmed your compound is active and your assay conditions are appropriate, the next step is to interrogate the biology of your cell line.
FAQ 3: Does my cell line express the primary targets of BMS-754807 (IGF-1R/INSR)?
Expert Rationale: The most fundamental requirement for a targeted inhibitor to work is the presence of its target. While many cancer cell lines express IGF-1R and INSR, the levels can vary significantly.[9] Some cell lines may have very low or undetectable levels, which would render them intrinsically resistant to BMS-754807.
Protocol: Western Blot for Target Expression
-
Lysate Preparation: Grow your cell line to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Include a positive control lysate from a cell line known to express the targets (e.g., Rh41, MCF-7).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total IGF-1Rβ and total INSRβ. A loading control (e.g., β-actin, GAPDH) is essential.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
FAQ 4: Is the IGF-1R/INSR signaling pathway active and driving proliferation in my cells?
Expert Rationale: A cell line may express the target receptors, but their survival and proliferation might not depend on the activation of that specific pathway.[10] The cells could be "addicted" to a different oncogenic driver (e.g., mutant KRAS, EGFR). In this scenario, inhibiting IGF-1R/INSR would have little to no effect on cell viability. A key indicator of pathway activity is the phosphorylation of downstream effector proteins like AKT and MAPK (ERK1/2).[3][4]
Protocol: Western Blot for Downstream Pathway Activation
-
Cell Culture and Stimulation:
-
Grow cells to ~70% confluency.
-
Serum-starve the cells overnight in a low-serum (e.g., 0.1% FBS) or serum-free medium to reduce baseline signaling.
-
Stimulate the cells with a ligand like IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Analysis: Prepare lysates and perform a Western blot as described in FAQ 3. Probe with antibodies against phosphorylated AKT (p-AKT Ser473) and phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204). Also, probe for total AKT and total ERK1/2 to confirm equal protein loading. A robust increase in phosphorylation upon ligand stimulation indicates the pathway is active and responsive.
FAQ 5: Has my experiment confirmed target engagement? Is BMS-754807 inhibiting the pathway in my cells?
Expert Rationale: This is a critical experiment. Even if the target is expressed and the pathway is active, the inhibitor might not be effectively engaging its target in your specific cell line at the concentrations used.[11] Verifying that BMS-754807 reduces the phosphorylation of IGF-1R and its downstream effectors is essential to distinguish a true lack of efficacy from a failure of target inhibition.[9]
Protocol: Western Blot for Target Engagement
-
Cell Treatment:
-
Plate cells and serum-starve as described above.
-
Pre-treat the cells with BMS-754807 (at your experimental concentration, e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Analysis: Perform a Western blot on the lysates. Probe for phosphorylated IGF-1Rβ (p-IGF-1Rβ Tyr1135/1136)/INSRβ (p-INSRβ Tyr1150/1151), p-AKT, and p-ERK1/2.
-
Expected Outcome: In a sensitive cell line, pre-treatment with BMS-754807 should significantly block the IGF-1-induced phosphorylation of IGF-1R, AKT, and ERK. If you do not see this inhibition, it points to a problem with either the compound's access to the target or the experimental conditions.
IGF-1R/INSR Signaling Pathway Diagram
Caption: Simplified IGF-1R/INSR signaling and the point of inhibition by BMS-754807.
Part 3: Mechanisms of Resistance — Why Are My Cells Unresponsive?
If you have confirmed target expression, pathway activity, and successful target engagement by BMS-754807, yet the cells still do not die or stop proliferating, they likely possess mechanisms of intrinsic or acquired resistance.
FAQ 6: Could my cell line have intrinsic or acquired resistance through bypass signaling pathways?
Expert Rationale: Cancer cells are adept at overcoming the blockade of a single pathway by rerouting signals through alternative, parallel pathways. This is a primary mechanism of resistance to targeted therapies.[10][12] For BMS-754807, a key documented resistance mechanism is the amplification and constitutive activation of the Platelet-Derived Growth Factor Receptor α (PDGFRα).[13][14] Activation of other receptor tyrosine kinases (RTKs) like AXL or members of the ErbB family (e.g., EGFR, HER2) can also provide an escape route.[13][15]
Troubleshooting & Validation Protocol:
-
Screen for Bypass Pathways: Perform a Western blot on your cell lysates to screen for the expression and, more importantly, the phosphorylation of other major RTKs. Key candidates to investigate include:
-
p-PDGFRα (Tyr849)
-
p-EGFR (Tyr1068)
-
p-HER2 (Tyr1248)
-
p-AXL (Tyr702)
-
p-c-MET (Tyr1234/1235)
-
-
Test Co-Inhibition: If you identify one or more of these RTKs as being constitutively active (phosphorylated), a logical next step is to test the combination of BMS-754807 with an inhibitor targeting that specific bypass pathway. For example, if p-PDGFRα is high, combining BMS-754807 with a PDGFR inhibitor like Dovitinib may restore sensitivity.[14] Synergistic effects from such a combination would strongly support the bypass pathway hypothesis.
FAQ 7: Are there other general drug resistance mechanisms at play?
Expert Rationale: Beyond specific bypass signaling, cells can employ more general mechanisms to resist drugs.[16] A common method is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively pump the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[17] Cells can also develop mechanisms to metabolize and inactivate the drug.[16][17]
Troubleshooting & Validation Protocol:
-
Assess Efflux Pump Activity: A straightforward way to test for the involvement of efflux pumps is to co-administer BMS-754807 with a known inhibitor of these pumps (e.g., Verapamil or Tariquidar for P-gp).
-
Experimental Design: Run a BMS-754807 dose-response curve in your cell line in the presence and absence of a fixed, non-toxic concentration of the efflux pump inhibitor.
-
Interpretation: A significant leftward shift in the BMS-754807 IC50 curve (i.e., the drug becomes more potent) in the presence of the efflux pump inhibitor suggests that drug efflux is a contributing factor to the observed resistance.
References
-
Huang, F., et al. (2010). Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Research, 70(18), 7221-31. [Link]
-
Sikorska, E., et al. (2022). Insulin and IGF-1 signaling pathways. ResearchGate. [Link]
-
Huang, F., et al. (2010). Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. AACR Journals. [Link]
-
Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. [Link]
-
Haque, M. S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]
-
Huang, F., et al. (2009). Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. Molecular Cancer Therapeutics. [Link]
-
Chemotherapy Resistance. Chemocare. [Link]
-
Kurmasheva, R. T., & Houghton, P. J. (2006). IGF1 receptor signaling pathways. PubMed. [Link]
-
Gualberto, A., & Pollak, M. (2016). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. NIH. [Link]
-
Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. National Cancer Institute. [Link]
-
Cancer drug resistance causes and categories identified. EMBL-EBI. [Link]
-
Cancer drug resistance causes and categories identified. Wellcome Sanger Institute. [Link]
-
Cellular factors that cause drug resistance. ResearchGate. [Link]
-
G-Y. L, et al. (2012). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Insulin-like growth factor 1 receptor. Wikipedia. [Link]
-
Wehrman, T. S., et al. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. [Link]
-
Laron, Z. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. PMC. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
BMS-754807 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Wittman, M., et al. (2009). Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][6][13][14]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. ResearchGate. [Link]
-
Vega, F. M., & Medarde, A. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
-
Medarde, A., & Roldan, M. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PMC - PubMed Central. [Link]
-
Lin, Y., et al. (2015). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC - NIH. [Link]
-
(A) Effect of BMS-754807 and OSI-906 on cell cycle phase distribution... ResearchGate. [Link]
-
Haque, M. S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Lee, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
-
Inhibition of IGF-1–induced receptor activation. ResearchGate. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]
- 10. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
- 13. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy Resistance - Chemocare [chemocare.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BMS-754807 and OSI-906 in Glioblastoma Cells: A Technical Guide for Researchers
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Its profound cellular heterogeneity and resistance to conventional therapies necessitate the exploration of targeted molecular strategies.[1] A key signaling network implicated in GBM pathogenesis is the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (INSR) pathway, which plays a pivotal role in cell proliferation, survival, and migration.[1][3][4] Consequently, dual inhibitors targeting this axis have emerged as promising therapeutic candidates. This guide provides an in-depth, objective comparison of two prominent small molecule inhibitors, BMS-754807 and OSI-906 (Linsitinib) , with a specific focus on their performance in glioblastoma cells.
The IGF-1R/INSR Signaling Axis: A Critical Hub in Glioblastoma
The IGF-1R/INSR signaling cascade is a central regulator of normal cellular processes, but its aberrant activation is a hallmark of many cancers, including glioblastoma.[1][5][6] Overexpression of IGF-1R and its ligands is frequently observed in GBM and correlates with a poorer prognosis.[1] Upon ligand binding (IGF-1, IGF-2, or insulin), the receptors undergo autophosphorylation, triggering two major downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[7] The activation of these pathways promotes cell growth, proliferation, and survival while inhibiting apoptosis.[1][4] Furthermore, this signaling axis has been implicated in resistance to other targeted therapies, such as EGFR inhibitors, making it a compelling target for therapeutic intervention in glioblastoma.[5][6]
Figure 1: Simplified IGF-1R/INSR signaling pathway and points of inhibition by BMS-754807 and OSI-906.
Comparative Profile of BMS-754807 and OSI-906
Both BMS-754807 and OSI-906 are orally bioavailable, small-molecule inhibitors that competitively target the ATP-binding site within the kinase domain of IGF-1R and INSR.[7][8][9][10] This dual inhibition is critical, as cancer cells can develop resistance to IGF-1R-specific monoclonal antibodies by utilizing the insulin receptor as an escape mechanism.[10]
| Feature | BMS-754807 | OSI-906 (Linsitinib) |
| Primary Targets | IGF-1R, INSR | IGF-1R, INSR |
| IC50 (IGF-1R) | 1.8 nM[11] | 35 nM[8][12] |
| IC50 (INSR) | 1.7 nM[11] | 75 nM[8][12] |
| Mechanism of Action | Potent, reversible, ATP-competitive inhibitor.[10][13] | Selective, orally bioavailable, ATP-competitive inhibitor.[7][8] |
| Additional Targets | Met, RON, TrkA, TrkB, AurA, AurB[11] | Modest activity against other kinases.[12] |
Performance in Glioblastoma Cell Models: A Head-to-Head Comparison
Preclinical studies have demonstrated that both BMS-754807 and OSI-906 can dose-dependently inhibit the viability of glioblastoma cells.[14] However, emerging evidence suggests differential efficacy between the two compounds, which may be attributable to off-target effects, particularly in the case of BMS-754807.[15][16]
A study directly comparing the two inhibitors in glioblastoma cell lines and primary cultures revealed that while both effectively blocked IGF-1R signaling at equivalent doses, their antiproliferative effects differed significantly.[15][16][17] BMS-754807 generally elicited a more potent antiproliferative effect (60-80% inhibition) compared to OSI-906 (30-40% inhibition).[15] Notably, several glioblastoma primary cultures (HGUE-GB-15, HGUE-GB-16, and HGUE-GB-17) were resistant to OSI-906 but remained sensitive to BMS-754807.[15][17]
These differential responses extend to the cellular mechanisms of action. BMS-754807 was observed to induce a G2/M cell cycle arrest followed by cell death, whereas OSI-906 tended to cause a G1 arrest without significant induction of cell death.[16][17] This suggests that the more pronounced cytotoxic effect of BMS-754807 in some glioblastoma contexts may be due to its broader kinase inhibition profile.[16]
| Parameter | BMS-754807 in Glioblastoma Cells | OSI-906 (Linsitinib) in Glioblastoma Cells |
| Cell Viability | Potent dose-dependent reduction in viability.[14] More effective than OSI-906 in some primary cultures.[15][17] | Dose-dependent reduction in viability.[14] Some primary cultures exhibit resistance.[15][17] |
| Downstream Signaling | Inhibition of p-Akt and p-ERK.[14] | Inhibition of p-Akt and p-ERK.[18] |
| Cell Cycle | Induces G2/M arrest.[16][17] | Induces G1 arrest.[16][17] |
| Apoptosis | Induces apoptosis.[13] | Minimal induction of apoptosis.[16][17] |
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide the following validated protocols for key assays in glioblastoma cell lines.
Figure 2: General experimental workflow for comparing BMS-754807 and OSI-906 in glioblastoma cells.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BMS-754807 and OSI-906 (stock solutions in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-754807 and OSI-906 in complete culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
Materials:
-
Glioblastoma cells treated as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.[20][21] β-actin is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Glioblastoma cells treated as described above.
-
PBS and 70% cold ethanol.
-
Propidium Iodide (PI)/RNase staining solution.
-
Flow cytometer.
Procedure:
-
Harvest the treated cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the samples using a flow cytometer. Acquire at least 10,000-20,000 events per sample.[22]
-
Use appropriate software to analyze the cell cycle distribution.
Conclusion and Future Perspectives
Both BMS-754807 and OSI-906 are potent dual inhibitors of the IGF-1R/INSR pathway with demonstrated activity against glioblastoma cells. Experimental evidence suggests that while both can effectively inhibit their primary targets, BMS-754807 may exert a more potent and broadly cytotoxic effect in some glioblastoma models, potentially due to its inhibition of other kinases.[15][16] This differential activity, particularly the induction of G2/M arrest and cell death by BMS-754807 versus a more cytostatic G1 arrest by OSI-906, presents distinct therapeutic profiles that warrant further investigation.[16][17]
For researchers in the field, the choice between these two inhibitors may depend on the specific research question. OSI-906, being more selective for the IGF-1R/INSR axis, might be a better tool for dissecting the specific roles of this pathway.[12] Conversely, the broader activity of BMS-754807 could be advantageous in overcoming resistance mechanisms and may hold greater therapeutic promise, although with a potentially different side-effect profile.[15][16] Future preclinical studies should focus on elucidating the specific off-target effects of BMS-754807 in glioblastoma and exploring rational combination strategies for both inhibitors to enhance their anti-tumor efficacy.
References
-
Genovese, G., et al. (2021). Prognostic and Therapeutic Roles of the Insulin Growth Factor System in Glioblastoma. Frontiers in Endocrinology, 12, 638861. [Link]
-
Tan, S., et al. (2016). InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma. Clinical Cancer Research, 22(7), 1767-1776. [Link]
-
National Cancer Institute. Definition of IGF-1R antagonist BMS-754807. [Link]
-
Hossain, M. A., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(3), 748. [Link]
-
Fuentes-Baile, M., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. Cancers, 12(12), 3717. [Link]
-
Fuentes-Baile, M., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PubMed, 33322722. [Link]
-
Carboni, J. M., et al. (2012). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 11(8), 1739-1749. [Link]
-
Yin, S., et al. (2015). Insulin-mediated signaling promotes proliferation and survival of glioblastoma through Akt activation. Neuro-Oncology, 17(10), 1339-1349. [Link]
-
Aseica. Tumor treatment Differential effects of IGF-1R inhibitors BMS-754807 and OSI-906 in hum. [Link]
-
Yin, S., et al. (2015). Insulin-mediated signaling promotes proliferation and survival of glioblastoma through Akt activation. Neuro-Oncology, 17(10), 1339-1349. [Link]
-
Tan, S., et al. (2016). InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma. PubMed, 26644521. [Link]
-
PubChem. Linsitinib. [Link]
-
Wang, Y., et al. (2018). Insulin-like growth factor 1/insulin-like growth factor 1 receptor signaling protects against cell apoptosis through the PI3K/AKT pathway in glioblastoma cells. Experimental and Therapeutic Medicine, 16(5), 4275-4282. [Link]
-
Alexiou, G. A., et al. (2022). Advances in Intraoperative Flow Cytometry. International Journal of Molecular Sciences, 23(21), 13430. [Link]
-
ResearchGate. BMS-754807 and OSI-906 effect on cell viability in glioblastoma, colon... [Link]
-
ResearchGate. (PDF) Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. [Link]
-
Giatromanolaki, A., et al. (2016). Cell cycle progression in glioblastoma cells is unaffected by pathophysiological levels of hypoxia. Cancer Biology & Therapy, 17(3), 254-261. [Link]
-
Rebelo, O., et al. (2020). Glioblastoma entities express subtle differences in molecular composition and response to treatment. Oncology Letters, 20(6), 311. [Link]
-
Grzywa, R., et al. (2020). Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. International Journal of Oncology, 56(1), 329-338. [Link]
-
Voultsinou, D., et al. (2021). The Past, Present and Future of Flow Cytometry in Central Nervous System Malignancies. Diagnostics, 11(8), 1339. [Link]
-
Kolb, E. A., et al. (2015). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 62(7), 1289-1292. [Link]
-
ResearchGate. Flow cytometry analysis of cell cycle in U87 glioblastoma cells. (a)... [Link]
-
Varone, A., et al. (2020). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Dibus, M., et al. (2021). Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets. Scientific Reports, 11(1), 1-15. [Link]
-
ResearchGate. Cell viability (MTT assay) of glioblastoma spheroids treated for (A) 3... [Link]
-
Albrecht, T., et al. (2021). Viability of Glioblastoma Cells and Fibroblasts in the Presence of Imidazole-Containing Compounds. Molecules, 26(16), 4983. [Link]
-
LoRusso, P., et al. (2016). Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Cancer Chemotherapy and Pharmacology, 77(4), 783-792. [Link]
-
ESPE Abstracts. Effects of IGF-1R Nuclear Localization in Glioblastoma Cells. [Link]
-
ResearchGate. Inhibition of the insulin-like growth factor 1 receptor by CHM-1 blocks proliferation of glioblastoma multiforme cells. [Link]
-
ResearchGate. (A) Western blot analysis confirmed the successful knockout of IGF1R in... [Link]
-
National Cancer Institute. Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup. [Link]
-
Li, C., et al. (2024). Coordinated regulation of IGF1R by HIF1α and HIF2α enhances chemoresistance in glioblastoma. Frontiers in Oncology, 14, 1358941. [Link]
-
Girnita, A., et al. (2022). Type 1 Insulin-Like Growth Factor Receptor Nuclear Localization in High-Grade Glioma Cells Enhances Motility, Metabolism, and In Vivo Tumorigenesis. Frontiers in Endocrinology, 13, 856037. [Link]
-
Candolfi, M., et al. (2011). Targeted Toxins for Glioblastoma Multiforme: pre-clinical studies and clinical implementation. Current Drug Targets, 12(2), 165-182. [Link]
-
Uhrbom, L., et al. (2005). Chapter 13 Modeling and Preclinical Trials for Gliomas. In Gliomas (pp. 209-224). CRC Press. [Link]
-
Arrieta, O., et al. (2021). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology, 11, 629231. [Link]
-
Al-Juboory, S. I., et al. (2022). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. Cancers, 14(15), 3788. [Link]
-
Reinartz, R., et al. (2014). Inhibition of intracerebral glioblastoma growth by targeting the insulin-like growth factor 1 receptor involves different context-dependent mechanisms. Neuro-Oncology, 17(5), 683-694. [Link]
Sources
- 1. Frontiers | Prognostic and Therapeutic Roles of the Insulin Growth Factor System in Glioblastoma [frontiersin.org]
- 2. Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup | Center for Cancer Research [ccr.cancer.gov]
- 3. Insulin-mediated signaling promotes proliferation and survival of glioblastoma through Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor 1/insulin-like growth factor 1 receptor signaling protects against cell apoptosis through the PI3K/AKT pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aseica.es [aseica.es]
- 18. Effects of IGF-1R Nuclear Localization in Glioblastoma Cells | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 19. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IGF-1R Inhibitors: A Comparative Analysis of BMS-754807 and Other Key Modulators
In the landscape of targeted oncology, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling axis has long been a focal point of intense research. Its critical role in cell growth, proliferation, and survival makes it a compelling, albeit challenging, therapeutic target.[1][2][3] This guide provides an in-depth comparison of BMS-754807, a potent small-molecule inhibitor, with other notable IGF-1R antagonists. We will dissect their mechanisms, compare their performance based on preclinical and clinical data, and provide actionable experimental protocols for their evaluation.
The IGF-1R Signaling Axis: A Core Pro-Survival Pathway
The IGF-1R is a receptor tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), triggers a conformational change leading to autophosphorylation and activation.[3][4] This event initiates two major downstream signaling cascades essential for malignant progression:
-
The PI3K/Akt/mTOR Pathway: Primarily responsible for cell survival, growth, and proliferation.[1][3][4]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation, migration, and differentiation.[1][3]
The dysregulation of this axis is implicated in numerous cancers, including sarcomas, breast, lung, and pancreatic cancers, making its inhibition a rational therapeutic strategy.[5][6]
Visualizing the IGF-1R Pathway and Inhibitor Targets
To understand how different drugs interfere with this system, it's essential to visualize their points of intervention.
Caption: The IGF-1R signaling pathway and points of therapeutic intervention.
A Tale of Two Mechanisms: Small Molecules vs. Monoclonal Antibodies
IGF-1R inhibitors fall into two primary classes, each with distinct mechanisms and therapeutic implications.
-
Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These agents, such as BMS-754807 and Linsitinib (OSI-906) , are orally bioavailable molecules that function as ATP-competitive antagonists.[1] They enter the cell and bind to the intracellular kinase domain of the receptor, preventing autophosphorylation and subsequent downstream signaling. A key feature of many TKIs in this class is their dual inhibition of both IGF-1R and the highly homologous Insulin Receptor (IR), a characteristic that can be both a therapeutic advantage and a liability.[1][7]
-
Monoclonal Antibodies (mAbs): This class includes agents like Figitumumab (CP-751,871) and Ganitumab (AMG 479) . These are large protein therapeutics administered intravenously. They bind to the extracellular domain of IGF-1R, physically blocking the ligands (IGF-1, IGF-2) from binding and activating the receptor.[2][3][8][9] Some mAbs also induce receptor internalization and degradation, further reducing signaling capacity.[4]
Head-to-Head Comparison: Potency and Selectivity
A primary determinant of a drug's utility is its potency (how much is needed to achieve an effect) and its selectivity (how specifically it hits the intended target). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Inhibitor | Type | Target(s) | IGF-1R IC50 (nM) | Insulin Receptor (IR) IC50 (nM) | Key References |
| BMS-754807 | TKI | IGF-1R / IR | ~1.8 (Ki <2) | ~1.7 (Ki <2) | [10][11] |
| Linsitinib (OSI-906) | TKI | IGF-1R / IR | 35 | 75 | [12][13][14] |
| Figitumumab | mAb | IGF-1R | N/A (Blocks Ligand Binding) | Not Targeted | [3][8] |
| Ganitumab | mAb | IGF-1R | N/A (Blocks Ligand Binding) | Not Targeted | [2][4][9] |
Insight from the Bench: The data clearly show that BMS-754807 is a significantly more potent inhibitor of the IGF-1R/IR kinases in biochemical assays compared to Linsitinib.[10][11] This higher potency means a lower concentration is required to inhibit the target, which can be advantageous. However, the near-equal potency against IR is a critical factor.[11] While inhibiting IR-A, an isoform implicated in some cancers, can be beneficial, broad IR inhibition is also responsible for the most common dose-limiting toxicity of this drug class: hyperglycemia.[1][6] Monoclonal antibodies circumvent this issue by specifically targeting IGF-1R, but as clinical data have shown, this specificity may not be sufficient to overcome tumor escape mechanisms.[15]
Preclinical Efficacy: From Cell Lines to Xenografts
BMS-754807 has demonstrated broad anti-proliferative activity across a wide array of human tumor cell lines, with IC50 values ranging from 5 nM to 365 nM in sensitive lines.[5][10] It effectively inhibits the phosphorylation of IGF-1R and its downstream effectors, Akt and MAPK.[5] In vivo, orally administered BMS-754807 at doses as low as 6.25 mg/kg has shown significant tumor growth inhibition (53% to 115%) in various xenograft models, including Ewing sarcoma, rhabdomyosarcoma, and neuroblastoma.[5][10][16]
Linsitinib (OSI-906) also shows potent inhibition of IGF-1R autophosphorylation and downstream signaling.[12] In xenograft models, it achieves significant tumor growth inhibition, with a 75 mg/kg dose leading to 100% tumor growth inhibition and 55% regression in an IGF-1R-driven model.[12]
Monoclonal antibodies like Figitumumab and Ganitumab have likewise shown strong anti-tumor activity in preclinical models, particularly in sarcomas.[3][17] They inhibit tumor growth by blocking IGF signaling and, in some cases, can make cancer cells more susceptible to chemotherapy.[2][3]
The Clinical Reality: A Challenging Journey
Despite promising preclinical data, the clinical development of IGF-1R inhibitors in oncology has been fraught with challenges.
-
BMS-754807 entered Phase I trials, and while it showed pharmacodynamic activity, its development in oncology has not progressed to late-stage trials.[6][10][18] Hyperglycemia was a noted side effect.[6]
-
Linsitinib (OSI-906) failed to improve overall survival in a Phase 3 trial for adrenocortical carcinoma and did not show significant benefit in other oncology settings.[19]
-
Figitumumab's development was discontinued after Phase 3 trials in non-small-cell lung cancer (NSCLC) showed no improvement in overall survival and, in fact, suggested potential harm, with higher rates of serious adverse events and treatment-related deaths in the figitumumab arm.[20][21][22][23]
-
Ganitumab also failed to show a survival benefit in a late-stage trial for pancreatic cancer, though it has been granted orphan drug designation for Ewing's sarcoma.[4]
A New Chapter for Linsitinib? Interestingly, the story for Linsitinib is not over. In a significant pivot, recent positive topline results from a Phase 2b/3 trial (January 2025) showed that oral Linsitinib achieved a statistically significant reduction in proptosis (eye-bulging) in patients with Thyroid Eye Disease (TED).[24][25][26] The trial highlighted a favorable safety profile, notably with no drug-related hearing impairments and minimal hyperglycemia, which are major barriers for other TED treatments.[24][25][26] This success in a non-oncology indication underscores the therapeutic potential of IGF-1R inhibition when applied to the right disease context.
Understanding and Overcoming Resistance
The clinical setbacks in oncology are largely attributed to intrinsic and acquired resistance. Key mechanisms include:
-
Pathway Redundancy: Activation of the Insulin Receptor (especially IR-A) can compensate for IGF-1R blockade, a mechanism that dual inhibitors like BMS-754807 were designed to address.[27]
-
Feedback Loops: Inhibition of IGF-1R can lead to an increase in growth hormone (GH), which can blunt the drug's efficacy.[27]
-
Downstream Activation: Mutations in downstream pathway components (e.g., PI3K, RAS) can render upstream inhibition ineffective.[27]
-
Crosstalk with Other Pathways: Activation of parallel signaling pathways, such as the EGFR or Src family kinase pathways, can provide an escape route for cancer cells.[28][29][30]
Experimental Protocols for Comparative Drug Evaluation
To empower researchers in their own comparative studies, we provide the following validated, step-by-step protocols.
Experimental Workflow: In Vitro Screening
Caption: Standard workflow for in vitro comparison of IGF-1R inhibitors.
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, Rh41) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation (Causality Note): To isolate the effect of the IGF-1R pathway, it is often critical to reduce background signaling from growth factors in serum. Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for an additional 12-24 hours.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of BMS-754807 and other inhibitors in the appropriate low-serum medium. A typical range would be from 10 µM down to 1 nM.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Signaling Inhibition
This protocol assesses the direct impact of the inhibitor on the phosphorylation status of key downstream proteins like AKT and ERK.[31][32]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, serum starve as described above. Treat cells with the inhibitors at relevant concentrations (e.g., 1x, 5x, and 10x the IC50) for a short duration (e.g., 1-4 hours) to capture acute signaling changes. Include a vehicle control. Stimulate with IGF-1 (e.g., 50 ng/mL) for 15 minutes before lysis to ensure the pathway is active.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking (Trustworthiness Note): This step is crucial to prevent non-specific antibody binding. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[33]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein levels.
Conclusion and Future Outlook
The journey of IGF-1R inhibitors provides a sobering yet instructive lesson in cancer drug development. While potent and selective molecules like BMS-754807 showed great promise in preclinical models, the complexity of tumor biology, characterized by pathway redundancy and adaptive resistance, has thus far limited their success in oncology. The clinical failures of highly specific monoclonal antibodies and the dose-limiting toxicities of dual TKIs highlight the narrow therapeutic window for this target in cancer.
However, the recent success of Linsitinib in Thyroid Eye Disease demonstrates that IGF-1R remains a highly valuable therapeutic target.[25] This suggests that the future for this class of inhibitors may lie in identifying specific patient populations with a clear dependency on IGF-1R signaling, developing intelligent combination therapies that co-target resistance pathways, or exploring indications beyond oncology where the pathway pathophysiology is more direct. For researchers, a deep understanding of the comparative pharmacology of agents like BMS-754807 is the critical first step in unlocking this potential.
References
-
Selleck Chemicals. BMS-754807 IGF-1R inhibitor.
-
Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer.
-
Selleck Chemicals. Linsitinib (OSI-906) IGF-1R/Insulin Receptor Inhibitor.
-
MedChemExpress. Linsitinib (OSI-906).
-
Sling Therapeutics. (2025). Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease. Business Wire.
-
Patsnap Synapse. What is Ganitumab used for?.
-
Creative Biolabs. Figitumumab Overview.
-
Creative Biolabs. Ganitumab Overview.
-
Center for Biosimilars. (2025). Sling Therapeutics Reports Positive Results in Phase IIb/III Thyroid Eye Disease Candidate.
-
Cellagen Technology. OSI-906 (Linsitinib).
-
National Cancer Institute. Definition of figitumumab - NCI Drug Dictionary.
-
National Cancer Institute. Definition of ganitumab - NCI Drug Dictionary.
-
National Cancer Institute. Definition of IGF-1R antagonist BMS-754807 - NCI Drug Dictionary.
-
Macha, M. A., et al. (2021). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers.
-
Rimawi, M. F., et al. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology.
-
Gunda, V., et al. (2011). Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. Recent Patents on Anti-Cancer Drug Discovery.
-
Gridelli, C., et al. (2014). The lesson learned from figitumumab clinical program and the hope for better results in squamous lung cancer. Translational Lung Cancer Research.
-
Juergens, H., et al. (2011). Preliminary Efficacy of the Anti-Insulin–Like Growth Factor Type 1 Receptor Antibody Figitumumab in Patients With Refractory Ewing Sarcoma. Journal of Clinical Oncology.
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics.
-
van der Steen, D. M., et al. (2020). Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma. Cancers.
-
MedChemExpress. BMS-754807.
-
My Cancer Genome. ganitumab.
-
Cortot, A. B., et al. (2013). Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway. Cancer Research.
-
MedChemExpress. Ganitumab (AMG 479).
-
Van Cutsem, E., et al. (2012). Figitumumab in patients with refractory metastatic colorectal cancer previously treated with standard therapies: a nonrandomized, open-label, phase II trial. Investigational New Drugs.
-
Ecker, R. C., et al. (2013). Resistance to Irreversible EGF Receptor Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway. Cancer Research.
-
BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-Akt and p-ERK.
-
Fassnacht, M., et al. (2015). Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study. The Lancet Oncology.
-
Lilenbaum, R., et al. (2014). Randomized, phase III trial of figitumumab in combination with erlotinib versus erlotinib alone in patients with nonadenocarcinoma nonsmall-cell lung cancer. Annals of Oncology.
-
Soria, J. C., et al. (2013). Final results of a phase I study evaluating the combination of linsitinib, a dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R), and insulin receptor (IR) with weekly paclitaxel (PAC) in patients (Pts) with advanced solid tumors. Journal of Clinical Oncology.
-
Langer, C. J., et al. (2014). Randomized, phase III trial of first-line figitumumab in combination with paclitaxel and carboplatin versus paclitaxel and carboplatin alone in patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology.
-
ResearchGate. Schematic model of the IGF-IR TKI resistance.
-
PR Newswire. (2025). Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease.
-
The French National Cancer Institute (INCa). Antitumor effects and molecular mechanisms of figitumumab, a humanized monoclonal antibody to IGF-1 receptor, in esophageal carcinoma.
-
Kim, H. J., et al. (2011). Mechanisms of Acquired Resistance to Insulin-Like Growth Factor 1 Receptor Inhibitor in MCF-7 Breast Cancer Cell Line. Cancer Research.
-
Macha, M. A., et al. (2021). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI.
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics.
-
Wikipedia. Figitumumab.
-
Kolb, E. A., et al. (2011). Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatric Blood & Cancer.
-
Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
-
LoRusso, P., et al. (2009). BMS-754807, an oral dual IGF-1R/IR inhibitor: First-in-human single-dose study of safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. Molecular Cancer Therapeutics.
-
Gualberto, A., & Karp, D. D. (2009). Development of the monoclonal antibody figitumumab, targeting the insulin-like growth factor-1 receptor, for the treatment of patients with non-small-cell lung cancer. Clinical Lung Cancer.
-
TargetMol. Linsitinib (OSI-906).
-
Ponto, K. A., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology.
-
University of Pennsylvania. Basic Western Blot Protocol AKT.
Sources
- 1. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ganitumab used for? [synapse.patsnap.com]
- 3. Figitumumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Ganitumab Overveiw - Creative Biolabs [creativebiolabs.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Facebook [cancer.gov]
- 9. Facebook [cancer.gov]
- 10. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cellagentech.com [cellagentech.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preliminary Efficacy of the Anti-Insulin–Like Growth Factor Type 1 Receptor Antibody Figitumumab in Patients With Refractory Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The lesson learned from figitumumab clinical program and the hope for better results in squamous lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized, phase III trial of figitumumab in combination with erlotinib versus erlotinib alone in patients with nonadenocarcinoma nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Randomized, phase III trial of first-line figitumumab in combination with paclitaxel and carboplatin versus paclitaxel and carboplatin alone in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Figitumumab - Wikipedia [en.wikipedia.org]
- 24. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease - Sling Therapeutics [slingtx.com]
- 25. piemagazine.org [piemagazine.org]
- 26. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease [prnewswire.com]
- 27. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ccrod.cancer.gov [ccrod.cancer.gov]
A Senior Application Scientist's Guide to Validating the Anti-Tumor Effects of BMS-754807 in Xenograft Models
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on validating the anti-tumor efficacy of BMS-754807 using xenograft models. We will delve into the scientific rationale behind experimental design, present detailed protocols, and compare BMS-754807 with a relevant alternative, Linsitinib (OSI-906).
The Critical Role of IGF-1R/InsR Signaling in Oncology
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR) are key players in cellular growth, proliferation, and survival.[1][2] Their signaling pathways are often dysregulated in various cancers, making them prime targets for therapeutic intervention.[3][4] Overexpression of IGF-1R, for instance, has been linked to the progression of numerous malignancies, including breast, colon, lung, and prostate cancers.[2][5] This dysregulation can drive initial tumor formation and contribute to resistance against existing cancer therapies.[1][5] Consequently, inhibiting this pathway presents a promising strategy in oncology.
BMS-754807 is a potent, orally available small molecule that reversibly inhibits the tyrosine kinase activity of both IGF-1R and InsR.[6][7] By targeting these receptors, BMS-754807 aims to halt the downstream signaling cascades that promote tumor growth and survival.[7][8]
Figure 1: Simplified IGF-1R/InsR signaling pathway and the inhibitory action of BMS-754807.
Designing a Robust Xenograft Study for Efficacy Validation
A well-designed xenograft study is paramount for obtaining reliable and translatable preclinical data. The ectopic xenograft model, where human tumor cells are implanted subcutaneously in immunocompromised mice, is a standard for initial efficacy assessment.[9]
Here, we outline a comprehensive, step-by-step protocol. The logic behind each step is to ensure reproducibility and to generate data that can confidently inform further development.
Figure 2: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocol
-
Cell Line Selection and Culture :
-
Rationale : The choice of cell line is critical. It should have documented expression of IGF-1R and sensitivity to its inhibition. For this example, we'll use the Rh41 (rhabdomyosarcoma) cell line, which has demonstrated sensitivity to BMS-754807.[6][10]
-
Protocol : Culture Rh41 cells in appropriate media (e.g., RPMI-1640) with 10% fetal bovine serum.[11] Ensure cells are in a logarithmic growth phase and have high viability (>95%) before implantation.[11]
-
-
Animal Models and Housing :
-
Rationale : Immunocompromised mice, such as athymic nude or NOD/SCID mice, are required to prevent rejection of the human tumor cells.[9][11]
-
Protocol : Use female athymic nude mice, 6-8 weeks old. House them in a specific pathogen-free facility with sterile food and water ad libitum.[11] Allow for a 1-week acclimation period.
-
-
Tumor Implantation :
-
Rationale : Subcutaneous implantation is a common and reproducible method for assessing anti-tumor efficacy.[9]
-
Protocol : Resuspend 5 x 10^6 Rh41 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization :
-
Rationale : Regular monitoring allows for accurate determination of tumor growth rates. Randomization based on tumor volume ensures an even distribution of tumor sizes across treatment groups, which is crucial for statistical validity.[12]
-
Protocol : Once tumors are palpable, measure length (L) and width (W) with digital calipers 2-3 times per week.[11] Calculate tumor volume using the formula: (L x W^2)/2. When mean tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[12]
-
-
Drug Formulation and Administration :
-
Rationale : The formulation and route of administration should mimic the intended clinical use as closely as possible. BMS-754807 is orally bioavailable.
-
Protocol : Formulate BMS-754807 in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage at doses ranging from 6.25 mg/kg to 25 mg/kg.[6] Include a vehicle-only control group and a positive control/competitor group.
-
-
Data Collection and Study Endpoint :
-
Rationale : Consistent data collection is key to evaluating efficacy. The study should continue long enough to observe potential tumor regrowth after treatment cessation.[13]
-
Protocol : Measure tumor volumes and body weights 2-3 times weekly.[11] Body weight is a key indicator of treatment toxicity.[12] The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a defined treatment period.[11]
-
-
Tissue Harvesting and Downstream Analysis :
-
Rationale : Post-treatment analysis of tumor tissue can confirm the drug's mechanism of action.
-
Protocol : At the endpoint, euthanize mice and harvest tumors.[11] A portion of the tumor can be fixed in formalin for histopathology (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion snap-frozen for Western blot analysis (e.g., to confirm inhibition of p-IGF-1R and p-AKT).[14]
-
Comparative Analysis: BMS-754807 vs. Linsitinib (OSI-906)
To provide a comprehensive evaluation, it's essential to compare BMS-754807 with another agent targeting the same pathway. Linsitinib (OSI-906) is another dual IGF-1R/InsR inhibitor, making it an excellent comparator.[1][15]
| Feature | BMS-754807 | Linsitinib (OSI-906) |
| Target | Dual IGF-1R/InsR inhibitor[7][16] | Dual IGF-1R/InsR inhibitor[1][15] |
| Potency (IC50) | IGF-1R: ~1.8 nM, InsR: ~1.7 nM[16][17] | IGF-1R: ~35 nM, InsR: ~75 nM |
| Proven Efficacy In | Rhabdomyosarcoma, Ewing's sarcoma, breast, lung, pancreatic, colon cancer models[6] | Adrenocortical carcinoma, non-small cell lung cancer, neuroblastoma models[1][18][19] |
| Resistance Mechanisms | Upregulation of PDGFRα signaling has been observed in rhabdomyosarcoma models.[20][21] | Resistance can also emerge through activation of alternative signaling pathways. |
| Key Differentiator | Has shown efficacy in models resistant to IGF-1R antibody therapies.[20] | Has been evaluated in combination with GD2 CAR T-cell therapy, showing additive toxicity to tumor cells with minimal impact on CAR T-cells. |
Note: IC50 values can vary depending on the assay conditions.
Studies have shown that while both inhibitors block IGF-1R signaling, they can have differential antiproliferative effects in various cancer cell lines.[19][22] For instance, in some pancreatic carcinoma cell lines, BMS-754807 demonstrated a stronger antiproliferative effect than Linsitinib.[19][22] This highlights the importance of empirical testing in specific models of interest.
Conclusion and Future Directions
Validating the anti-tumor effects of BMS-754807 in xenograft models requires a meticulously planned and executed study. By following a robust protocol, researchers can generate high-quality data to support the continued development of this promising therapeutic agent.
Direct comparative studies with other IGF-1R/InsR inhibitors like Linsitinib are crucial for understanding the unique therapeutic potential and optimal clinical positioning of BMS-754807. Further research should also focus on elucidating mechanisms of resistance and exploring rational combination strategies to overcome them, such as co-targeting pathways like PDGFR that may become activated in response to treatment.[10][20]
References
-
Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]
-
Huang, F., et al. (2010). Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Research, 70(18), 7221-7231. [Link]
-
Gualberto, A., & Pollak, M. (2009). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 15(22), 6752-6759. [Link]
-
Samani, A. A., et al. (2007). The IGF-1R Pathway as a Therapeutic Target. Cancer Network. [Link]
-
Baserga, R. (2005). Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research, 65(9 Supplement), SY05-1. [Link]
-
Samani, A. A., et al. (2007). Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Taylor & Francis Online. [Link]
-
Warshamana-Greene, G. S., et al. (2014). Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. PMC - NIH. [Link]
-
ResearchGate. (n.d.). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. [Link]
-
National Cancer Institute. (n.d.). Definition of IGF-1R antagonist BMS-754807. NCI Drug Dictionary. [Link]
-
Huang, F., et al. (2010). Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. AACR Journals. [Link]
-
Uddin, S., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Huang, F., et al. (2009). Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. Molecular Cancer Therapeutics. [Link]
-
G-S, Warshamana, et al. (2011). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. [Link]
-
G, Gualberto A. (2010). Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. [Link]
-
Lestini, B., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]
-
Sanchez-Aleman, M. A., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. PMC - PubMed Central. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
-
De Billy, E., et al. (2022). Enhancing GD2 CAR T-cell therapy with IGF-1R blockade. PubMed Central - NIH. [Link]
-
Warshamana-Greene, G. S., et al. (2011). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. AACR Journals. [Link]
-
ResearchGate. (2020). (PDF) Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validated Efficacy Analysis of BMS-754807 in Oncology: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) signaling axis presents a compelling, albeit challenging, target. Dysregulation of this pathway is a known driver of tumorigenesis, proliferation, and resistance to conventional therapies across a spectrum of malignancies.[1][2][3] BMS-754807, a potent, orally bioavailable small molecule inhibitor of both IGF-1R and IR, has emerged as a significant investigational agent.[4][5] This guide provides a comprehensive cross-validation of BMS-754807's efficacy in various tumor types, juxtaposed with key alternative IGF-1R/IR inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights and comparative data necessary to inform future preclinical and clinical research strategies.
The Rationale for Dual IGF-1R/IR Inhibition
The IGF-1R signaling cascade, upon activation by its ligands IGF-1 and IGF-2, triggers two principal downstream pathways: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, a key regulator of cell growth and differentiation.[6] The insulin receptor, particularly the IR-A isoform, can also be activated by IGF-2, creating a level of redundancy that can circumvent therapies targeting only IGF-1R.[7] This crosstalk underscores the therapeutic rationale for dual inhibitors like BMS-754807, which aim to achieve a more complete blockade of this critical signaling network.
Caption: A generalized workflow for preclinical efficacy studies.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation. [1][7][8][9][10] Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of the test compound (e.g., BMS-754807) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting for Phosphorylated Proteins
Western blotting is employed to detect the inhibition of phosphorylation of IGF-1R and downstream signaling proteins like Akt. [3][4][11] Protocol:
-
Cell Lysis: Treat cultured cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IGF-1R, total IGF-1R, phosphorylated Akt, and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the antitumor efficacy of a compound in a subcutaneous xenograft model. [12][13][14] Protocol:
-
Cell Preparation: Harvest tumor cells from culture, wash with PBS, and resuspend in a serum-free medium or a mixture of medium and Matrigel at the desired concentration (e.g., 5 x 106 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the test compound (e.g., BMS-754807 orally) and vehicle control according to the planned dosing schedule and duration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Study Termination and Tissue Collection: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition).
Conclusion and Future Directions
BMS-754807 demonstrates potent in vitro and in vivo antitumor activity across a range of cancer types, supporting the rationale for dual IGF-1R/IR inhibition. However, the clinical translation of this and other IGF-1R targeted therapies has been challenging, with many trials failing to meet their primary endpoints in unselected patient populations. This highlights the critical need for predictive biomarkers to identify patients most likely to benefit from these agents. Future research should focus on elucidating mechanisms of resistance and exploring rational combination strategies to enhance the efficacy of IGF-1R/IR inhibitors. The recent success of linsitinib in a non-oncology indication (Thyroid Eye Disease) suggests that the therapeutic potential of this class of inhibitors may extend beyond cancer.
References
-
Title: Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - NIH. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Full article: Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy - Taylor & Francis. Source: Taylor & Francis Online. URL: [Link]
-
Title: Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease. Source: Sling Therapeutics. URL: [Link]
-
Title: Sling Therapeutics Reports Positive Results in Phase IIb/III Thyroid Eye Disease Candidate. Source: BioSpace. URL: [Link]
-
Title: Definition of IGF-1R antagonist BMS-754807 - NCI Drug Dictionary. Source: National Cancer Institute. URL: [Link]
-
Title: Phase 2 Trial of Cixutumumab in Children, Adolescents and Young Adults with Refractory Solid Tumors: A Report from the Children's Oncology Group - PubMed Central. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A Phase II Study of Cixutumumab (IMC-A12, NSC742460) in Advanced Hepatocellular Carcinoma - PMC - PubMed Central. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. | Journal of Clinical Oncology - ASCO Publications. Source: American Society of Clinical Oncology. URL: [Link]
-
Title: Randomized Phase III Trial of Ganitumab With Interval-Compressed Chemotherapy for Patients With Newly Diagnosed Metastatic Ewing Sarcoma: A Report From the Children's Oncology Group - ASCO Publications. Source: American Society of Clinical Oncology. URL: [Link]
-
Title: BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - MDPI. Source: MDPI. URL: [Link]
-
Title: Activity of the anti-IGF-1R antibody dalotuzumab (MK-0646) in KRAS-mutant colorectal cancer: Preclinical and clinical data. - ASCO. Source: American Society of Clinical Oncology. URL: [Link]
-
Title: (PDF) Phase II Study of Ganitumab, a Fully Human Anti-Type-1 Insulin-Like Growth Factor Receptor Antibody, in Patients With Metastatic Ewing Family Tumors or Desmoplastic Small Round Cell Tumors - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - NIH. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A Randomized Phase II/III Study of Dalotuzumab in Combination With Cetuximab and Irinotecan in Chemorefractory, KRAS Wild-Type, Metastatic Colorectal Cancer - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC - PubMed Central. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A phase I pharmacokinetic and pharmacodynamic study of dalotuzumab (MK-0646), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in patients with advanced solid tumors - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Phase II Study of Ganitumab, a Fully Human Anti–Type-1 Insulin-Like Growth Factor Receptor Antibody, in Patients With Metastatic Ewing Family Tumors or Desmoplastic Small Round Cell Tumors - University of Miami. Source: University of Miami. URL: [Link]
-
Title: Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - AACR Journals. Source: American Association for Cancer Research. URL: [Link]
-
Title: Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. | Journal of Clinical Oncology - ASCO Publications. Source: American Society of Clinical Oncology. URL: [Link]
-
Title: A parallel-arm phase I trial of the humanised anti-IGF-1R antibody dalotuzumab in combination with the AKT inhibitor MK-2206, the mTOR inhibitor ridaforolimus, or the NOTCH inhibitor MK-0752, in patients with advanced solid tumours - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Phase II Study of Ganitumab, a Fully Human Anti–Type-1 Insulin-Like Growth Factor Receptor Antibody, in Patients With Metastatic Ewing Family Tumors or Desmoplastic Small Round Cell Tumors - ASCO Publications. Source: American Society of Clinical Oncology. URL: [Link]
-
Title: Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - MDPI. Source: MDPI. URL: [Link]
-
Title: Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. Source: World Journal of Gastroenterology. URL: [Link]
-
Title: Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors | Cancer Research - AACR Journals. Source: American Association for Cancer Research. URL: [Link]
-
Title: Down-Regulation of Insulin-Like Growth Factor I Receptor Activity by NVP-AEW541 Has an Antitumor Effect on Neuroblastoma Cells In vitro and In vivo | Clinical Cancer Research - AACR Journals. Source: American Association for Cancer Research. URL: [Link]
-
Title: OSI-906 (Linsitinib) - Chemietek. Source: Chemietek. URL: [Link]
-
Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Source: The Jackson Laboratory. URL: [Link]
-
Title: IC50 values for NVP-AEW541, PI3K and MAPKK inhibitors in pancreatic... - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - Frontiers. Source: Frontiers. URL: [Link]
-
Title: Anticancer activity of the type I insulin-like growth factor receptor antagonist, ganitumab, in combination with the death receptor 5 agonist, conatumumab - PMC - PubMed Central. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Cixutumumab - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Intrinsic Resistance to Cixutumumab is Conferred by Distinct Isoforms of the Insulin Receptor - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Phase II study of ganitumab, a fully human anti-type-1 insulin-like growth factor receptor antibody, in patients with metastatic Ewing family tumors or desmoplastic small round cell tumors - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors | Cancer Research - AACR Journals. Source: American Association for Cancer Research. URL: [Link]
-
Title: (PDF) Phase II Study of Ganitumab, a Fully Human Anti-Type-1 Insulin-Like Growth Factor Receptor Antibody, in Patients With Metastatic Ewing Family Tumors or Desmoplastic Small Round Cell Tumors - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - MDPI. Source: MDPI. URL: [Link]
-
Title: Phase 1 pharmacokinetic study of MK-0646 (dalotuzumab), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in combination with cetuximab and irinotecan in Japanese patients with advanced colorectal cancer - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A phase I pharmacokinetic and pharmacodynamic study of dalotuzumab (MK-0646), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in patients with advanced solid tumors - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
Sources
- 1. Clinical and Translational Results of a Phase II, Randomized Trial of an Anti–IGF-1R (Cixutumumab) in Women with Breast Cancer That Progressed on Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sling Therapeutics Announces Positive Topline Results from Phase 2b/3 LIDS Clinical Trial of Oral Small Molecule Linsitinib in Patients with Thyroid Eye Disease - Sling Therapeutics [slingtx.com]
- 3. piemagazine.org [piemagazine.org]
- 4. hcplive.com [hcplive.com]
- 5. A phase 3 randomized, double-blind, placebo-controlled trial of ganitumab or placebo in combination with gemcitabine as first-line therapy for metastatic adenocarcinoma of the pancreas: the GAMMA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cixutumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 Trial of Cixutumumab in Children, Adolescents and Young Adults with Refractory Solid Tumors: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Intrinsic Resistance to Cixutumumab is Conferred by Distinct Isoforms of the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-754807 and NVP-AEW541: A Guide for Researchers
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has emerged as a critical axis for tumor proliferation, survival, and resistance to treatment. Two prominent small molecule inhibitors, BMS-754807 and NVP-AEW541, have been extensively investigated for their potential to disrupt this pathway. This guide provides a detailed comparative analysis of these two compounds, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Part 1: Unraveling the IGF-1R Signaling Axis and its Inhibition
The IGF-1R, upon binding with its ligands IGF-1 and IGF-2, undergoes autophosphorylation, initiating a cascade of downstream signaling events primarily through the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. This signaling cascade is fundamental to cell growth, proliferation, and survival. Dysregulation of the IGF-1R pathway is a common feature in a multitude of cancers, making it an attractive therapeutic target.
BMS-754807 and NVP-AEW541 are both ATP-competitive tyrosine kinase inhibitors designed to block the catalytic activity of IGF-1R. However, their specificity and potency against related receptors, particularly the highly homologous Insulin Receptor (InsR), differ significantly, which has profound implications for their biological activity and potential clinical applications.
Caption: The IGF-1R signaling pathway and points of inhibition by BMS-754807 and NVP-AEW541.
Part 2: Head-to-Head: A Comparative Analysis
Mechanism of Action and Kinase Selectivity
BMS-754807 is a potent, reversible inhibitor of both IGF-1R and the Insulin Receptor (InsR), with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[1][2] Its dual inhibitory nature is a key differentiator, as InsR signaling can act as an escape mechanism when only IGF-1R is targeted.[3] BMS-754807 also exhibits activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, at nanomolar concentrations.[2]
NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, also potently inhibits IGF-1R with an IC50 of 150 nM in cell-free assays and is nearly equipotent against InsR (IC50 of 140 nM).[4][5] However, at a cellular level, NVP-AEW541 demonstrates a 27-fold greater selectivity for IGF-1R over InsR.[5][6] This compound also shows inhibitory activity against other kinases like Tek, Flt1, and Flt3.[4]
| Parameter | BMS-754807 | NVP-AEW541 | References |
| Primary Targets | IGF-1R, InsR | IGF-1R | [1][4] |
| IC50 (IGF-1R, cell-free) | 1.8 nM | 150 nM | [1][4] |
| IC50 (InsR, cell-free) | 1.7 nM | 140 nM | [1][4] |
| Cellular Selectivity | Dual IGF-1R/InsR inhibitor | 27-fold more selective for IGF-1R over InsR | [3][5][6] |
| Other Notable Targets | Met, RON, TrkA/B, Aurora A/B | Tek, Flt1, Flt3 | [2][4] |
In Vitro Efficacy
Both inhibitors have demonstrated broad anti-proliferative activity across a range of human cancer cell lines.
BMS-754807 effectively inhibits the growth of various tumor types, including mesenchymal, epithelial, and hematopoietic cancers, with IC50 values ranging from 5 to 365 nM for sensitive cell lines.[7][8] It has been shown to induce apoptosis, evidenced by increased cleavage of PARP and caspase-3.[3][7] Mechanistically, BMS-754807 reduces the phosphorylation of IGF-1R/InsR and downstream effectors like AKT and MAPK.[1]
NVP-AEW541 also suppresses the growth of numerous cancer cell lines, including biliary tract cancer, neuroblastoma, and musculoskeletal sarcomas.[6][9][10] Treatment with NVP-AEW541 leads to dephosphorylation of IGF-1R and AKT.[6][11] In some cell lines, it induces a G1 cell cycle arrest and an increase in the sub-G1 peak, indicative of apoptosis.[4][11]
A study on triple-negative breast cancer (TNBC) cells showed that both BMS-754807 and NVP-AEW541 have anti-proliferative effects on IGF2-expressing cells, which is partly dependent on AKT activity.[12] Notably, the combination of both inhibitors resulted in significantly enhanced growth inhibition.[12]
| Cellular Effect | BMS-754807 | NVP-AEW541 | References |
| Anti-proliferative IC50 Range | 5 - 365 nM (sensitive lines) | 0.4 - 6.8 µM (neuroblastoma lines) | [4][7][8] |
| Apoptosis Induction | Yes (PARP and caspase-3 cleavage) | Yes (increased sub-G1 fraction) | [3][4][7][11] |
| Cell Cycle Arrest | G2/M arrest reported in some studies | G1 arrest | [4][10][13][14] |
| Downstream Signaling Inhibition | p-IGF-1R/InsR, p-AKT, p-MAPK | p-IGF-1R, p-AKT | [1][6][11] |
In Vivo Efficacy and Safety Profile
BMS-754807 has demonstrated in vivo antitumor activity in multiple xenograft models, with tumor growth inhibition ranging from 53% to 115% at doses as low as 6.25 mg/kg administered orally.[7][8] Combination studies have shown synergistic effects with cytotoxic agents, hormonal therapies, and other targeted agents.[7][15] Common drug-associated toxicities include hyperglycemia, nausea, hypoglycemia, anorexia, and diarrhea, which were generally manageable.[16]
NVP-AEW541 , administered orally, has also shown significant in vivo antitumor activity. In a neuroblastoma xenograft model, a 50 mg/kg dose inhibited tumor growth and was associated with increased apoptosis and decreased microvascularization.[9] In Ewing's sarcoma models, it delayed the onset of bone metastases.[17] However, preclinical testing of NVP-AEW541 revealed toxicity issues that prevented its further clinical development.[18] Side effects observed in animal studies include dose-dependent growth retardation and impaired glucose tolerance.[19] In some cases, reversible cardiac contractile dysfunction was noted.[19][20]
Resistance Mechanisms
Resistance to IGF-1R inhibitors can arise through various mechanisms. For BMS-754807, one identified mechanism of acquired resistance involves the activation of the platelet-derived growth factor receptor alpha (PDGFRα).[21] The dual inhibition of IGF-1R and InsR by BMS-754807 is thought to be a strategy to overcome the resistance mediated by the insulin receptor.[3]
Part 3: Essential Experimental Protocols
Cell Viability (MTT/CellTiter-Glo) Assay
This assay is fundamental for determining the anti-proliferative effects of the inhibitors.
Caption: Workflow for determining cell viability and IC50 values.
Step-by-Step Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of BMS-754807 and NVP-AEW541 in culture medium.
-
Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add MTT reagent and incubate for 2-4 hours, followed by solubilization of formazan crystals. Alternatively, add CellTiter-Glo reagent and incubate for 10 minutes.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of IGF-1R Pathway Phosphorylation
This technique is crucial for confirming the on-target effect of the inhibitors on the signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction | MDPI [mdpi.com]
- 21. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
A Senior Application Scientist's Guide to Replicating Published BMS-754807 Experimental Results
Introduction
BMS-754807 is a potent, orally available, and reversible small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) tyrosine kinases[1][2][3][4]. Due to the critical role of the IGF-1R/IR signaling axis in cell proliferation, survival, and tumorigenesis, BMS-754807 has been investigated as a therapeutic agent across a wide spectrum of cancers, including esophageal, pancreatic, and breast cancers[1][2][5]. For researchers aiming to build upon existing work or validate findings in new model systems, the ability to reliably replicate published data is the cornerstone of scientific progress.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate and interpret key experimental results associated with BMS-754807. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for core assays, and present a comparative analysis to contextualize the inhibitor's performance. Our focus is on empowering researchers to generate robust, reproducible data by understanding not just the "how," but also the "why" of each experimental step.
The IGF-1R/InsR Signaling Axis: The Target of BMS-754807
To effectively replicate experiments involving BMS-754807, a foundational understanding of its molecular target is essential. The IGF-1R and the structurally similar Insulin Receptor (IR) are receptor tyrosine kinases (RTKs) that, upon ligand binding (IGF-1, IGF-2, or Insulin), trigger a conformational change and autophosphorylate key tyrosine residues in their intracellular domains[6][7].
This autophosphorylation creates docking sites for substrate adaptors like Insulin Receptor Substrate (IRS) proteins and Shc[6][8][9]. Recruitment of these adaptors initiates two major downstream signaling cascades critical for cell fate:
-
The PI3K/AKT Pathway: Primarily responsible for cell survival, growth, and metabolic regulation. Activated IRS recruits Phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT proceeds to phosphorylate and inactivate pro-apoptotic proteins like BAD and FoxO transcription factors, thereby promoting cell survival[10][11][12].
-
The RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation. Recruitment of the Grb2-SOS complex activates RAS, which in turn initiates the RAF-MEK-ERK signaling cascade, culminating in the activation of transcription factors that drive cell cycle progression[10][13][14].
BMS-754807 functions as an ATP-competitive inhibitor, binding to the kinase domain of both IGF-1R and IR. This action directly prevents the initial autophosphorylation event, effectively shutting down both the PI3K/AKT and RAS/MAPK downstream pathways and leading to anti-proliferative and pro-apoptotic effects in cancer cells dependent on this signaling axis[1][15].
Key Published Findings: A Replication Target List
Numerous studies have characterized the anti-cancer effects of BMS-754807. A successful replication effort should aim to reproduce the central findings reported across the literature. Below is a summary of consistently observed outcomes that serve as excellent benchmarks for validation.
| Experimental Finding | Common Model Systems | Typical Concentration Range | Expected Outcome | Key References |
| Inhibition of Cell Proliferation | Pancreatic (AsPC-1, Panc-1), Esophageal (Flo-1, OE19), Breast (MCF-7), Rhabdomyosarcoma (Rh41) | 5 nM - 10 µM | Dose-dependent decrease in cell viability. IC50 values typically in the nM to low µM range. | [1][2][3][15][16] |
| Inhibition of IGF-1R/IR Phosphorylation | Cell lines with detectable p-IGF-1R (e.g., AsPC-1, Flo-1, OE19) | 100 nM - 1 µM | Significant reduction in phosphorylated IGF-1R/IR levels observed via Western Blot. | [1][2][4] |
| Suppression of Downstream Signaling | Various cancer cell lines | 100 nM - 1 µM | Significant reduction in phosphorylated AKT (p-AKT) levels observed via Western Blot. | [1][4][5] |
| Induction of Apoptosis | Various cancer cell lines | 500 nM - 5 µM | Increased levels of cleaved Caspase-3 and/or cleaved PARP observed via Western Blot. | [1][3][17] |
| Synergy with Chemotherapeutics | Esophageal (OE19), Pancreatic (AsPC-1) | 1 µM (BMS-754807) | Enhanced anti-proliferative effect when combined with agents like nab-paclitaxel or gemcitabine. | [1][2] |
Experimental Design for Robust Replication
A well-designed experiment is a self-validating one. This section outlines the critical components and detailed protocols for replicating the core findings summarized above.
The Foundational Choice: Model System Selection
The choice of cell line is the most critical variable. Not all cancer cells are dependent on the IGF-1R/IR axis. Published literature consistently demonstrates that the anti-proliferative effect of BMS-754807 correlates with the baseline expression level of phosphorylated IGF-1R (p-IGF-1R)[2].
-
Rationale: Cells with high basal p-IGF-1R are more likely to be "addicted" to this signaling pathway for their growth and survival. Therefore, they will be more sensitive to its inhibition.
-
Actionable Protocol:
-
Screening: Before committing to a cell line for extensive assays, perform a baseline Western Blot to assess the expression of total IGF-1R and, most importantly, p-IGF-1R (Tyr1135/1136) and p-IR (Tyr1150/1151).
-
Positive Controls: Cell lines like AsPC-1 (pancreatic), Flo-1 (esophageal), or Rh41 (rhabdomyosarcoma) have been reported to have high p-IGF-1R and can serve as positive controls[1][2][3].
-
Negative Controls: Including a cell line with low or undetectable p-IGF-1R can validate that the observed effects of BMS-754807 are on-target.
-
Core Assay 1: Cell Viability & Proliferation
This assay quantifies the dose-dependent effect of BMS-754807 on cell growth and is the most common method for determining the half-maximal inhibitory concentration (IC50). The WST-1 assay is a reliable colorimetric method for this purpose[1][2].
-
Causality: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable, metabolically active cells to form a colored formazan product. The amount of color is directly proportional to the number of living cells. A reduction in color upon treatment with BMS-754807 indicates either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect).
Step-by-Step Protocol: WST-1 Cell Viability Assay
-
Cell Plating: Seed 4,000-5,000 cells per well in a 96-well plate in their standard growth medium (e.g., RPMI-1640 + 10% FBS). Culture for 16-24 hours to allow for cell attachment.
-
Serum Reduction (Optional but Recommended): Gently replace the medium with a low-serum medium (e.g., 2% FBS). This step reduces the confounding effects of growth factors present in the serum, making the cells more reliant on any autocrine/paracrine IGF signaling. Incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of BMS-754807 in the low-serum medium. A typical concentration range to test is 10 µM down to 1 nM. Add the drug solutions to the appropriate wells. Include "vehicle-only" (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe significant anti-proliferative effects.
-
Detection: Add 10 µL of WST-1 reagent to each well. Incubate for an additional 1-3 hours, or until a sufficient color change is observed in the control wells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle-only control wells (set to 100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Core Assay 2: Western Blotting for Pathway Analysis
Western blotting provides a direct visual confirmation that BMS-754807 is inhibiting its intended target and downstream effectors.
-
Causality: By using antibodies specific to the phosphorylated (i.e., active) forms of proteins like IGF-1R and AKT, we can directly measure the inhibitory activity of the compound on the signaling cascade. Observing an increase in cleaved Caspase-3 or PARP provides direct evidence of apoptosis induction.
Step-by-Step Protocol: Western Blotting
-
Sample Preparation: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with BMS-754807 (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical for preserving the phosphorylation state of your target proteins.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[18].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding[18]. Use BSA for blocking when probing for phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
p-IGF-1Rβ (Tyr1135/1136) / p-IRβ (Tyr1150/1151)
-
Total IGF-1Rβ
-
p-AKT (Ser473)
-
Total AKT
-
Cleaved Caspase-3
-
Cleaved PARP
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A successful replication will show a marked decrease in the p-IGF-1R and p-AKT bands in the BMS-754807-treated lanes compared to the vehicle control, with no significant change in the total protein levels. An increase in cleaved caspase-3 and/or cleaved PARP will be observed if apoptosis is induced.
Comparative Analysis: BMS-754807 vs. Alternative IGF-1R Inhibitors
No inhibitor is perfect. Understanding a compound's performance relative to alternatives is key for interpreting results. Linsitinib (OSI-906) is another widely studied dual IGF-1R/IR inhibitor. While both target the same receptors, published data suggests they can yield different biological outcomes, potentially due to off-target effects[17].
| Feature | BMS-754807 | Linsitinib (OSI-906) | Rationale for Comparison |
| Primary Targets | IGF-1R, IR | IGF-1R, IR | Both are dual inhibitors, making them direct competitors for studying this pathway. |
| Potency (IC50) | ~1.8 nM (IGF-1R), ~1.7 nM (IR)[4][16] | ~35 nM (IGF-1R), ~75 nM (IR) | BMS-754807 is generally more potent in cell-free kinase assays. |
| Cell Cycle Effects | Can induce G2/M arrest followed by cell death[17]. | Tends to induce G1 arrest with less cell death[17]. | Highlights that even inhibitors with the same primary target can have different downstream cellular consequences. |
| Reported Off-Targets | Aurora A/B, TrkA/B, Met, Ron[4][16][17] | Generally considered more selective for IGF-1R/IR. | The broader kinase inhibition profile of BMS-754807 may contribute to its stronger anti-proliferative effects in some cell lines, but could also be a source of off-target toxicity. |
This comparison underscores the importance of not over-attributing every observed effect solely to IGF-1R inhibition. When replicating or extending studies, acknowledging the known selectivity profile of the inhibitor used is critical for accurate data interpretation.
Conclusion
Replicating published findings for a targeted inhibitor like BMS-754807 is a rigorous but achievable process. Success hinges on a logical approach that begins with understanding the drug's mechanism of action and selecting an appropriate, sensitive model system. By employing robust, well-controlled assays such as cell viability and Western blotting, researchers can reliably validate the on-target effects of BMS-754807 on the IGF-1R/IR signaling cascade. This guide provides the necessary theoretical framework and detailed protocols to empower scientists to generate reproducible data, fostering confidence in their findings and paving the way for future discoveries in the field of targeted cancer therapy.
References
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). Reactome. [Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Insulin Signaling and RTK: An Overview. Assay Genie. [Link]
-
Insulin Receptor Signaling. Boster Biological Technology. [Link]
-
IGF-1 Signaling. GeneGlobe. [Link]
-
Insulin Signaling Pathway. Antibodies.com. [Link]
-
Insulin signal transduction pathway. Wikipedia. [Link]
-
Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains. PNAS. [Link]
-
IGF-1 Signaling Pathway. Creative Diagnostics. [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. [Link]
-
What IGF-1R modulators are in clinical trials currently?. Patsnap Synapse. [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. PubMed. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. ResearchGate. [Link]
-
Western Blotting Guidebook. Azure Biosystems. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 7. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
A Tale of Two Strategies: A Comparative Guide to Targeting IGF-1R with BMS-754807 and Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has emerged as a compelling target. Its signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of numerous malignancies.[1][2] This guide provides a deep, comparative analysis of two principal strategies for inhibiting IGF-1R: the small molecule tyrosine kinase inhibitor, BMS-754807, and the class of anti-IGF-1R monoclonal antibodies. We will dissect their mechanisms, evaluate their performance with supporting experimental data, and explore the nuances of their application in cancer research.
The IGF-1R Signaling Axis: A Central Hub for Oncogenesis
The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands IGF-1 and IGF-2, initiates a cascade of intracellular signaling events crucial for normal cellular function.[2][3] However, in many cancers, this pathway is hijacked to fuel tumor growth and survival.[1][4] Activation of IGF-1R triggers two primary downstream signaling pathways: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also integral to cell growth and differentiation.[5][6] The profound influence of this axis on tumorigenesis and its role in resistance to other cancer therapies has made it a focal point for drug development.[1][4]
Caption: The IGF-1R signaling pathway, a critical regulator of cell growth and survival.
BMS-754807: The Small Molecule Approach
BMS-754807 is an orally bioavailable, reversible small molecule inhibitor that competitively targets the ATP-binding site within the intracellular kinase domain of IGF-1R.[7][8] A key characteristic of BMS-754807 is its dual inhibition of both IGF-1R and the highly homologous Insulin Receptor (IR).[8][9] This dual activity is significant, as the IR can also contribute to mitogenic signaling in cancer cells, and its upregulation has been proposed as a resistance mechanism to IGF-1R-specific therapies.[10]
Mechanism of Action
By blocking the kinase activity of IGF-1R and IR, BMS-754807 effectively prevents the autophosphorylation of these receptors and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[11][12] This leads to the inhibition of cell proliferation and the induction of apoptosis in a broad range of tumor cell lines.[8]
Caption: Mechanism of BMS-754807, a dual inhibitor of IGF-1R and IR kinase activity.
Monoclonal Antibodies: A Targeted Extracellular Assault
In contrast to the intracellular action of BMS-754807, anti-IGF-1R monoclonal antibodies (mAbs) exert their effects from the extracellular space.[3] Several such antibodies have been developed, including cixutumumab (IMC-A12), figitumumab (CP-751,871), ganitumab (AMG 479), and dalotuzumab (MK-0646).[5][13][14][15] These are typically human or humanized IgG antibodies designed to bind with high specificity to the extracellular domain of IGF-1R.[3]
Mechanism of Action
The primary mechanism of action for anti-IGF-1R mAbs is the blockade of ligand binding.[3][16] By occupying the ligand-binding site on the receptor, these antibodies prevent IGF-1 and IGF-2 from activating IGF-1R, thereby inhibiting downstream signaling.[13][17] A secondary, and equally important, mechanism is the induction of receptor internalization and degradation.[18][19] This leads to a reduction in the number of IGF-1R molecules on the cell surface, further diminishing the cell's ability to respond to IGF signaling. Some mAbs, particularly those of the IgG1 subclass like cixutumumab, may also elicit antibody-dependent cell-mediated cytotoxicity (ADCC).[19][20]
Caption: Mechanism of anti-IGF-1R monoclonal antibodies, targeting the extracellular domain.
Head-to-Head Comparison: Preclinical and Clinical Insights
The choice between a small molecule inhibitor and a monoclonal antibody is not merely a matter of targeting preference but has significant implications for efficacy, specificity, and potential resistance mechanisms.
Preclinical Efficacy
Both BMS-754807 and anti-IGF-1R mAbs have demonstrated potent anti-tumor activity in a wide array of preclinical cancer models.
| Agent | Cancer Model(s) | IC50 / EC50 | In Vivo Tumor Growth Inhibition (TGI) | Reference(s) |
| BMS-754807 | Ewing's, Rhabdomyosarcoma, Neuroblastoma, Breast, Lung, Pancreatic, Colon, Leukemia | 5 nM - 365 nM | 53% - 115% in various xenograft models | [8][11] |
| Cixutumumab | Rhabdomyosarcoma, Ewing's Sarcoma | 0.04 nM - 49.31 nM | Broad antitumor activity in solid tumor xenografts | [18] |
| Figitumumab | Sarcoma, Solid Tumors | Not explicitly stated | Inhibition of xenograft tumor growth | [5] |
| Ganitumumab | Colon Carcinoma | Sub-nanomolar affinity (KD=0.22 nM) | 80% TGI in a murine colon carcinoma model | [21] |
| Dalotuzumab | Solid Tumors | Not explicitly stated | Synergistic effect with chemotherapy and anti-EGFR antibody | [20] |
Clinical Development and Challenges
Despite promising preclinical data, the clinical development of IGF-1R inhibitors has been met with mixed results. While some agents have shown modest activity, particularly in sarcomas, large-scale clinical trials in more common epithelial cancers have often been disappointing.[1] This has been attributed to a lack of predictive biomarkers to select patient populations most likely to respond.
Many early-generation anti-IGF-1R monoclonal antibodies, such as figitumumab and cixutumumab, have been discontinued from late-stage development due to a lack of significant survival benefit in large clinical trials.[13][22] BMS-754807 has undergone Phase I and II clinical trials, demonstrating an acceptable safety profile, but its development has also faced challenges.[23][24]
The Specter of Resistance: Divergent Escape Pathways
A critical aspect of cancer therapy is the inevitable emergence of resistance. Interestingly, the mechanisms of acquired resistance to BMS-754807 and anti-IGF-1R mAbs appear to be distinct.
A study on a rhabdomyosarcoma model revealed that resistance to BMS-754807 was associated with the amplification and activation of Platelet-Derived Growth Factor Receptor α (PDGFRα).[25][26] Knockdown of PDGFRα re-sensitized the resistant cells to BMS-754807.[25]
In contrast, resistance to an anti-IGF-1R monoclonal antibody in the same model was linked to the upregulation of AXL, another receptor tyrosine kinase.[25] Notably, BMS-754807 was still effective in the antibody-resistant cells, suggesting its potential to overcome this specific mode of resistance.[25][27] Conversely, the anti-IGF-1R mAb was not effective in the BMS-754807-resistant cells.[25]
Experimental Workflow: Evaluating IGF-1R Inhibitors
A robust and well-controlled experimental plan is paramount for the preclinical evaluation of IGF-1R inhibitors. The following workflow outlines a comprehensive approach to characterizing the efficacy and mechanism of action of agents like BMS-754807 and anti-IGF-1R mAbs.
Caption: A comprehensive experimental workflow for the evaluation of IGF-1R inhibitors.
Step-by-Step Methodology
-
Cell Line Selection and Culture:
-
Choose a panel of cancer cell lines with varying levels of IGF-1R expression. This can be determined by Western blot or flow cytometry.
-
Culture cells in appropriate media supplemented with fetal bovine serum. For signaling experiments, serum-starve cells overnight before stimulation with IGF-1.
-
-
In Vitro Proliferation/Viability Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the inhibitor (e.g., BMS-754807 or an anti-IGF-1R mAb) for 72-96 hours.
-
Assess cell viability using a commercially available assay such as MTS or CellTiter-Glo.
-
Calculate IC50 values to determine the potency of the inhibitors.
-
-
Western Blot Analysis of Downstream Signaling:
-
Treat serum-starved cells with the inhibitor for a specified time (e.g., 1-2 hours) followed by stimulation with IGF-1 (e.g., 10-15 minutes).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for phosphorylated and total IGF-1R, Akt, and ERK to assess the inhibitor's effect on the signaling pathway.
-
-
Apoptosis Assay:
-
Treat cells with the inhibitor at a concentration around the IC50 for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.
-
-
In Vivo Xenograft Studies:
-
Implant cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, BMS-754807, anti-IGF-1R mAb).
-
Administer BMS-754807 orally and the monoclonal antibody via intraperitoneal injection according to a predetermined dosing schedule.[7]
-
Measure tumor volume regularly with calipers.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-IGF-1R).
-
Conclusion: A Path Forward for IGF-1R Targeting
The journey of IGF-1R inhibitors from the bench to the clinic has been both promising and challenging. BMS-754807 and the class of anti-IGF-1R monoclonal antibodies represent two distinct and mechanistically different approaches to targeting this critical oncogenic pathway. While small molecules like BMS-754807 offer the advantage of oral bioavailability and the potential to overcome certain forms of resistance to antibodies by co-targeting the insulin receptor, monoclonal antibodies provide high specificity for IGF-1R.
The future success of IGF-1R-targeted therapies will likely depend on the identification of predictive biomarkers to guide patient selection and the development of rational combination strategies to overcome resistance. Understanding the fundamental differences between small molecule inhibitors and monoclonal antibodies, as outlined in this guide, is crucial for designing the next generation of studies aimed at unlocking the full therapeutic potential of targeting the IGF-1R signaling axis.
References
-
Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. National Institutes of Health. [Link]
-
Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. PubMed. [Link]
-
Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. National Institutes of Health. [Link]
-
Cixutumumab. Wikipedia. [Link]
-
Figitumumab Overview. Creative Biolabs. [Link]
-
Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. National Institutes of Health. [Link]
-
What is Ganitumab used for? Patsnap Synapse. [Link]
-
Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Taylor & Francis Online. [Link]
-
Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research. [Link]
-
Targeting the Insulin-like Growth Factor Receptor-1R Pathway for Cancer Therapy. AACR Journals. [Link]
-
Anti-IGF-1R monoclonal antibody inhibits the carcinogenicity activity of acquired trastuzumab-resistant SKOV3. PubMed Central. [Link]
-
What are IGF-1R antagonists and how do they work? Patsnap Synapse. [Link]
-
Phase 1 pharmacokinetic study of MK-0646 (dalotuzumab), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in combination with cetuximab and irinotecan in Japanese patients with advanced colorectal cancer. PubMed Central. [Link]
-
Dalotuzumab. Wikipedia. [Link]
-
Cixutumumab Overview. Creative Biolabs. [Link]
-
Definition of dalotuzumab - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Definition of IGF-1R antagonist BMS-754807 - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Definition of figitumumab - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. AACR Journals. [Link]
-
Dalotuzumab Overview. Creative Biolabs. [Link]
-
Definition of ganitumab - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Ganitumab Overveiw. Creative Biolabs. [Link]
-
Definition of cixutumumab - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. [Link]
-
Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers. [Link]
-
BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. [Link]
-
Akt/mTOR Counteract the Antitumor Activities of Cixutumumab, an Anti-Insulin–like Growth Factor I Receptor Monoclonal Antibody. AACR Journals. [Link]
-
ganitumab. My Cancer Genome. [Link]
-
Analysis of agonistic activity of anti-IGF1R antibodies. Serum-starved... ResearchGate. [Link]
-
Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PubMed Central. [Link]
-
Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. ASCO Publications. [Link]
-
Abstract A151: Differential mechanisms of acquired resistance to IGF‐1R antibody therapy and a small molecule inhibitor, BMS‐754807 in a human rhabdomyosarcoma Rh41 model. AACR Journals. [Link]
-
Figitumumab. Wikipedia. [Link]
-
Safety, pharmacokinetics, and preliminary activity of the anti-IGF-1R antibody figitumumab (CP-751,871) in patients with sarcoma and Ewing's sarcoma: a phase 1 expansion cohort study. PubMed Central. [Link]
-
Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PubMed Central. [Link]
-
Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. MDPI. [Link]
-
Antitumor effects and molecular mechanisms of figitumumab, a humanized monoclonal antibody to IGF-1 receptor, in esophageal carcinoma. The French National Cancer Institute (INCa). [Link]
-
IGF-1R as an anti-cancer target—trials and tribulations. PubMed Central. [Link]
-
About IGF-1R. Alumis Inc.. [Link]
-
Dalotuzumab - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figitumumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Anti-IGF-1R monoclonal antibody inhibits the carcinogenicity activity of acquired trastuzumab-resistant SKOV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cixutumumab - Wikipedia [en.wikipedia.org]
- 14. What is Ganitumab used for? [synapse.patsnap.com]
- 15. Dalotuzumab - Wikipedia [en.wikipedia.org]
- 16. Facebook [cancer.gov]
- 17. Facebook [cancer.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cixutumumab Overview - Creative Biolabs [creativebiolabs.net]
- 20. Phase 1 pharmacokinetic study of MK-0646 (dalotuzumab), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in combination with cetuximab and irinotecan in Japanese patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Figitumumab - Wikipedia [en.wikipedia.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Evaluating the Synergy of BMS-754807 and Trastuzumab in HER2-Positive Breast Cancer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of the novel IGF-1R/InsR inhibitor, BMS-754807, in combination with the established HER2-targeted antibody, trastuzumab. We will delve into the scientific rationale underpinning this combination, present a robust experimental workflow for quantifying synergy, and discuss the clinical landscape of this therapeutic strategy.
Introduction: The Rationale for Dual Pathway Inhibition
Metastatic HER2-positive breast cancer, affecting approximately 20-30% of breast cancer patients, is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Trastuzumab, a humanized monoclonal antibody, has revolutionized the treatment of this aggressive subtype by directly targeting the HER2 receptor. Its mechanisms of action are multifaceted, including the inhibition of downstream signaling pathways that drive cell proliferation, and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2]
However, both intrinsic and acquired resistance to trastuzumab remain significant clinical challenges. One of the key mechanisms of resistance involves the activation of alternative signaling pathways that can bypass the HER2 blockade. The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has emerged as a critical player in this context. There is substantial evidence of crosstalk between the IGF-1R and HER2 signaling axes, where hyperactivation of the IGF-1R pathway can sustain downstream signaling even in the presence of HER2 inhibition, thereby promoting tumor cell survival and proliferation.
BMS-754807 is a potent, orally bioavailable small molecule inhibitor of the IGF-1R and insulin receptor (InsR) tyrosine kinases.[3] By targeting this escape pathway, BMS-754807 holds the potential to overcome trastuzumab resistance and induce a synergistic anti-tumor response when used in combination. This guide will outline the experimental methodologies to rigorously test this hypothesis.
Unraveling the Molecular Synergy: Key Signaling Pathways
The synergistic potential of combining BMS-754807 and trastuzumab lies in the intricate crosstalk between the IGF-1R and HER2 signaling pathways. The following diagram illustrates the key nodes of interaction and the points of inhibition for each therapeutic agent.
Caption: IGF-1R and HER2 signaling pathway crosstalk and points of inhibition.
Experimental Workflow for Synergy Evaluation
A systematic approach is crucial to definitively assess the synergistic potential of BMS-754807 and trastuzumab. The following workflow outlines the key in vitro experiments.
Caption: In vitro workflow for assessing drug synergy.
Cell Viability and Synergy Analysis
The cornerstone of synergy evaluation is the determination of cell viability following treatment with single agents and their combination.
Table 1: Hypothetical IC50 and Combination Index (CI) Data
| Cell Line | BMS-754807 IC50 (nM) | Trastuzumab IC50 (µg/mL) | Combination (Fixed Ratio) | Combination Index (CI) at Fa 0.5 | Interpretation |
| SK-BR-3 | 50 | 5 | BMS-754807 (25 nM) + Trastuzumab (2.5 µg/mL) | < 0.7 | Synergy |
| BT-474 | 75 | 8 | BMS-754807 (37.5 nM) + Trastuzumab (4 µg/mL) | < 0.6 | Strong Synergy |
| MDA-MB-453 | 150 | 15 | BMS-754807 (75 nM) + Trastuzumab (7.5 µg/mL) | 0.9 - 1.1 | Additive |
Note: The data in this table is illustrative and based on typical findings in preclinical studies. Actual values will vary depending on the specific experimental conditions.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of BMS-754807 and trastuzumab, both as single agents and in a fixed-ratio combination (based on the individual IC50 values). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent using non-linear regression analysis. For the combination, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Induction
To investigate whether the synergistic effect on cell viability is due to an increase in programmed cell death, an apoptosis assay is performed.
Table 2: Hypothetical Apoptosis Induction Data (Caspase-3/7 Activity)
| Treatment Group | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| BMS-754807 (IC50) | 2.5 |
| Trastuzumab (IC50) | 1.8 |
| BMS-754807 + Trastuzumab (Combination) | 5.2 |
Note: This data is illustrative.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells in 96-well white-walled plates as described for the MTT assay.
-
Reagent Addition: After the 72-hour incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold increase in caspase-3/7 activity.
Cell Cycle Analysis
The combination treatment may also exert its synergistic effect by inducing cell cycle arrest.
Table 3: Hypothetical Cell Cycle Distribution Data
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55 | 30 | 15 |
| BMS-754807 (IC50) | 65 | 25 | 10 |
| Trastuzumab (IC50) | 60 | 28 | 12 |
| BMS-754807 + Trastuzumab (Combination) | 75 | 15 | 10 |
Note: This data is illustrative.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the respective drugs for 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Clinical Translation and Future Directions
The preclinical evidence for the synergy between BMS-754807 and trastuzumab provided the rationale for clinical investigation. A Phase I/II clinical trial (NCT00788333) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this combination in patients with advanced or metastatic HER2-positive breast cancer who had progressed on prior trastuzumab-based therapies.[4][5][6]
The study was designed as a dose-escalation and expansion trial to determine the maximum tolerated dose of BMS-754807 in combination with standard-dose trastuzumab.[4][5][6] While the full results of this trial have not been widely published, its initiation underscores the strong scientific premise for this combination therapy. Further research is warranted to fully elucidate the clinical benefit of dual IGF-1R/HER2 inhibition and to identify patient populations most likely to respond to this therapeutic strategy.
Conclusion
The combination of BMS-754807 and trastuzumab represents a promising strategy to overcome resistance and enhance therapeutic efficacy in HER2-positive breast cancer. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of this synergy. By systematically assessing cell viability, apoptosis, and cell cycle effects, researchers can generate the critical data needed to support the continued development of this and other dual-pathway inhibition strategies.
References
-
Carboni, J. M., et al. (2010). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 9(12), 3268-3278. [Link]
-
Slamon, D. J., et al. (2001). Use of Chemotherapy plus a Monoclonal Antibody against HER2 for Metastatic Breast Cancer That Overexpresses HER2. New England Journal of Medicine, 344(11), 783-792. [Link]
-
Bristol-Myers Squibb. (2012). Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer. ClinicalTrials.gov. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]
-
Valabrega, G., et al. (2007). Trastuzumab: mechanism of action, resistance and future perspectives in HER2-overexpressing breast cancer. Annals of Oncology, 18(6), 977-984. [Link]
-
Hou, X., et al. (2011). Dual IGF-1R/InsR inhibitor BMS-754807 synergizes with hormonal agents in treatment of estrogen-dependent breast cancer. Cancer research, 71(24), 7597-7607. [Link]
-
CenterWatch. (2012). Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Abdel-Ghany, S., et al. (2024). Trastuzumab Induces Apoptosis and Cell Cycle Arrest in Triple-Negative Breast Cancer, Suggesting Repurposing Potential. Cureus, 16(11), e62909. [Link]
-
Fujimoto-Ouchi, K., et al. (2006). Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models. Cancer Chemotherapy and Pharmacology, 59(6), 795-805. [Link]
-
DecenTrialz. (n.d.). Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer. [Link]
Sources
- 1. Human epidermal growth factor receptor 2-positive breast cancer: which cytotoxic agent best complements trastuzumab’s efficacy in vitro? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast tumor cells isolated from in vitro resistance to trastuzumab remain sensitive to trastuzumab anti-tumor effects in vivo and to ADCC killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer | BMS Study Connect [bmsstudyconnect.com]
- 5. Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer | DecenTrialz [decentrialz.com]
- 6. Combination Study of BMS-754807 and Herceptin® in Patients With Advanced or Metastatic Her-2-positive Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Mastering Laboratory Safety: A Comprehensive Guide to the Proper Disposal of BMS-753
For the modern researcher, advancing discovery goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. As a potent and selective retinoic acid receptor α (RARα) agonist, BMS-753 (CAS No. 215307-86-1) is a valuable tool in the laboratory.[1][2][3] However, its bioactive nature necessitates a thorough understanding and implementation of proper disposal procedures. This guide provides an in-depth, step-by-step framework for the safe handling and disposal of BMS-753, ensuring the protection of laboratory personnel and the environment. Our goal is to empower your research by making safety protocols clear, logical, and easy to implement.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Before any handling or disposal, a comprehensive understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₄ | |
| Molecular Weight | 351.4 g/mol | [1] |
| Appearance | White to beige crystalline solid/powder | [5] |
| Solubility | Soluble in DMSO and ethanol (to 100 mM) | |
| CAS Number | 215307-86-1 | [1] |
This information is crucial for selecting appropriate waste containers and anticipating the behavior of the chemical in various waste streams. For instance, its solubility in common laboratory solvents like DMSO and ethanol dictates that these solutions must be treated as chemical waste.
The Disposal Workflow: A Step-by-Step Guide
The following procedures provide a clear path for the safe disposal of BMS-753 in various forms. The underlying principle is waste segregation at the point of generation to prevent accidental exposure and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling BMS-753 in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Standard laboratory coat: To protect from incidental contact.
-
Safety glasses or goggles: To prevent eye exposure.
-
Chemical-resistant gloves: Nitrile or other suitable gloves should be worn. Given the lack of specific glove breakthrough time data in the available SDS, it is best practice to double-glove if handling concentrated solutions and to change gloves immediately if contamination is suspected.
Step 2: Waste Segregation - The Core of Safe Disposal
Proper segregation is critical. Do not mix BMS-753 waste with general laboratory trash. The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for segregating BMS-753 waste streams.
Step 3: Disposal of Solid BMS-753
This applies to expired or unused neat compound.
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container designated for solid chemical waste.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "BMS-753" and CAS No. "215307-86-1"
-
The hazard statement: "Harmful if swallowed"
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Step 4: Disposal of BMS-753 Solutions (DMSO, Ethanol)
Solutions containing BMS-753 must be disposed of as liquid chemical waste.
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) designated for non-halogenated organic solvent waste. Ensure the container is compatible with the solvent used (DMSO or ethanol).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name and estimated concentration (e.g., "BMS-753 in DMSO, ~10 mM")
-
The hazard statement: "Harmful if swallowed"
-
The date accumulation started.
-
-
NEVER dispose of BMS-753 solutions down the drain. This could introduce a potent bioactive compound into the aquatic environment.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area with secondary containment to prevent spills.
Step 5: Disposal of Contaminated Labware
This category includes pipette tips, serological pipettes, centrifuge tubes, gloves, and any other disposable items that have come into direct contact with BMS-753.
-
Gross Decontamination: Remove as much of the compound as is safely possible (e.g., by allowing a tube to drain into the liquid waste container).
-
Container Selection: Place all contaminated items into a designated hazardous waste container. This is often a labeled bucket, drum, or a sturdy, lined cardboard box specifically for dry hazardous waste.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "Lab Debris Contaminated with BMS-753").
-
Final Disposal: These containers must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Spill Management: Preparedness and Response
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: If a significant amount of solid BMS-753 is spilled, evacuate the immediate area to prevent inhalation of dust. Alert colleagues and your lab supervisor.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2, Step 1.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For liquid spills: Cover the spill with a chemical-absorbent pad or material.
-
-
Clean the Area: After the bulk of the spill is collected, decontaminate the area with a suitable solvent (such as ethanol) and absorbent wipes. All cleaning materials must be disposed of as solid hazardous waste.[6]
-
Report: Report the spill to your institution's EHS department, as per your laboratory's safety plan.
Trustworthiness Through Self-Validation
The protocols described here are designed as a self-validating system. By adhering to the principles of hazard identification (consulting the SDS), containment (using correct, labeled containers), and segregation (separating waste streams), you create a chain of custody for the chemical from receipt to disposal. This systematic approach not only ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) but also builds a culture of safety within the laboratory.[7] Regular checks of satellite accumulation areas and clear, consistent labeling are key validation points in this process.
By integrating these procedures into your daily laboratory workflow, you ensure that the pursuit of scientific advancement is conducted with the highest standards of safety and responsibility.
References
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 753 | Retinoid Receptor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BMS 753 = 98 HPLC 215307-86-1 [sigmaaldrich.com]
- 6. BMS 753 | CAS 215307-86-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. biocrick.com [biocrick.com]
Safe Handling of Bms753: A Guide to Personal Protective Equipment and Disposal
Abstract: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bms753. As Bms753 is a research compound with limited publicly available safety data, this document outlines a comprehensive personal protective equipment (PPE) and disposal plan based on the precautionary principle of treating novel compounds as potentially hazardous. The procedural, step-by-step guidance herein is designed to establish a robust safety culture and ensure minimal exposure risk.
Introduction: The Precautionary Principle for Novel Compounds
Bms753 is a small molecule compound used in research and development. A thorough review of publicly accessible information reveals a lack of a comprehensive Safety Data Sheet (SDS) from a major chemical supplier. In drug development, novel small molecules are often designed to be biologically active and may possess cytotoxic, genotoxic, or other hazardous properties.[1][2] Therefore, in the absence of specific toxicity data, Bms753 must be handled as a potent compound of unknown toxicity.[3]
The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be provided with information and training relevant to the hazards of the chemicals in their workspace.[4] This guide is built upon the principle of minimizing exposure through a combination of engineering controls, administrative practices, and appropriate personal protective equipment (PPE).[5][6] All personnel must be trained on these procedures before handling Bms753.[7]
Risk Assessment and Hazard Control
Before any procedure involving Bms753, a thorough risk assessment must be conducted. The primary routes of exposure for potent compounds are inhalation of aerosols or powders, dermal absorption, and accidental ingestion.
-
Engineering Controls (First Line of Defense): All manipulations of powdered Bms753 (e.g., weighing, reconstitution) must be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.[3] For sterile applications, a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be used.[8]
-
Administrative Controls: Access to areas where Bms753 is handled should be restricted to trained and authorized personnel.[9] Clear signage indicating the presence of a potent compound must be displayed. All procedures should be documented in a written Standard Operating Procedure (SOP).[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. A multi-layered approach is recommended for handling potent compounds.[10]
Hand Protection: Double Gloving
Due to the risk of permeation by chemicals through glove materials, a double-gloving technique is mandatory.[11]
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and maintains dexterity.[12][13]
-
Outer Glove: A thicker, chemotherapy-rated nitrile or neoprene glove should be worn over the inner glove. These gloves offer enhanced resistance to a broader range of chemicals and are more resistant to punctures.[14][15]
Procedure:
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemotherapy-rated gloves, ensuring the cuff extends over the sleeve of the lab coat.
-
Change the outer glove immediately if contamination is suspected or every 30-60 minutes during continuous use.
-
If the inner glove becomes contaminated, both pairs must be removed immediately, hands washed thoroughly, and new gloves donned.
-
Never reuse disposable gloves.[13]
Body Protection
A dedicated, disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. This type of gown protects personal clothing and skin from contamination. The gown should be changed immediately if it becomes contaminated.
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory. When handling powdered Bms753 outside of a containment enclosure (a practice that should be avoided), or when there is a significant splash risk, a full-face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection
Respiratory protection is essential when handling Bms753 in its powdered form. The choice of respirator depends on the quantity of the compound being handled and the effectiveness of engineering controls.
-
For Weighing and Reconstitution: When handling small quantities of powdered Bms753 inside a chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement to protect against aerosolized particles.
-
Higher Risk Scenarios: In situations where engineering controls are insufficient or during the cleanup of a large spill, a Powered Air-Purifying Respirator (PAPR) with high-efficiency particulate air (HEPA) filters should be used to provide a higher level of protection.[10][16] A PAPR uses a blower to pass ambient air through a filter and deliver it to a hood or facepiece, creating positive pressure that prevents contaminants from entering.[17]
| Task | Primary Engineering Control | Minimum Required PPE |
| Weighing Powder | Chemical Fume Hood / Powder Enclosure | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator |
| Reconstituting (Solubilizing) | Chemical Fume Hood / BSC | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Diluting in Solution | Benchtop (with absorbent pad) | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Cell Culture Application | Class II BSC | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Large Spill Cleanup | N/A | Double Nitrile Gloves, Disposable Gown, Safety Goggles, PAPR |
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling Bms753, from preparation to disposal.
Caption: Procedural workflow for handling Bms753.
Decontamination and Waste Disposal Plan
All waste generated from handling Bms753 is considered hazardous chemical waste. Proper segregation and disposal are crucial to prevent environmental contamination and accidental exposure.[18]
Decontamination
-
All surfaces and equipment potentially contaminated with Bms753 should be decontaminated at the end of each procedure. A solution of 70% ethanol followed by a suitable laboratory detergent is recommended for initial cleaning.
-
For thorough decontamination, a validated chemical deactivating agent should be used if available and compatible with the surfaces.
Liquid Waste
-
All liquid waste containing Bms753, including unused stock solutions, working solutions, and the first rinse of contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[19]
-
Do not dispose of Bms753-containing solutions down the sink.[20] Wastewater treatment plants are often not equipped to eliminate complex pharmaceutical compounds.[20]
Solid Waste
-
All disposable items that have come into contact with Bms753 are considered hazardous waste. This includes:
-
Gloves, gowns, and respirator masks
-
Pipette tips, serological pipettes, and culture flasks
-
Absorbent pads and wipes used for decontamination
-
-
These materials must be collected in a dedicated, leak-proof hazardous waste bag or container, clearly labeled as "Hazardous Chemical Waste" and specifying "Contains Bms753".[21]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For a small spill, trained personnel wearing appropriate PPE (including a respirator) should cover the spill with an absorbent material from a chemical spill kit.
-
For a large spill, evacuate the area, close the doors, and contact the institution's Environmental Health & Safety (EHS) office immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Conclusion
Handling novel compounds like Bms753 requires a proactive and conservative approach to safety. By adhering to the PPE, handling, and disposal protocols outlined in this guide, research professionals can significantly mitigate the risks associated with this potent compound of unknown toxicity. A culture of safety, grounded in a thorough understanding of these procedures, is paramount to protecting both the individual researcher and the integrity of the scientific work.
References
-
HANVO Safety. (n.d.). Types of Gloves Used in Laboratory. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Selection and Use of Gloves in the Laboratory. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Strategies for High-Containment. Retrieved from [Link]
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
California Health Sciences University. (n.d.). The Occupational Safety & Health Administration (OSHA) Guidelines. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Spill Containment, LLC. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
Pharmaceutical Processing World. (2016). Best Practices for Pharmaceutical Waste. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]
-
American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
ACT Group. (2024). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]
-
Centers for Disease Control and Prevention / NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids. Retrieved from [Link]
-
Safeloox. (2025). Respirator for Chemicals Usage and Top 10 Manufacturers. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Public Services Health & Safety Association. (n.d.). Safe Handling of Hazardous Drugs in Healthcare. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Cancer Care Ontario. (2013). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
PubMed Central. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seed.nih.gov [seed.nih.gov]
- 3. twu.edu [twu.edu]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. agnopharma.com [agnopharma.com]
- 7. The Occupational Safety & Health Administration (OSHA) Guidelines | California Health Sciences University [catalog.chsu.edu]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Selection and Use of Gloves in the Laboratory | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]
- 16. aiha.org [aiha.org]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. vumc.org [vumc.org]
- 20. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 21. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
